molecular formula C20H20O8 B149850 3'-Demethylnobiletin CAS No. 112448-39-2

3'-Demethylnobiletin

Cat. No.: B149850
CAS No.: 112448-39-2
M. Wt: 388.4 g/mol
InChI Key: XFYYZBJXMSDKCV-UHFFFAOYSA-N
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Description

3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone is a member of flavonoids and an ether.
2-(3-Hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one has been reported in Citrus reticulata, Citrus deliciosa, and other organisms with data available.
structure in first source
See also: Tangerine peel (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYYZBJXMSDKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150057
Record name 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy-
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Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

112448-39-2
Record name 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112448-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Demethylnobiletin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy-
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Record name 3'-DEMETHYLNOBILETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 - 140 °C
Record name 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3'-Demethylnobiletin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin (3'-DMN) is a significant polymethoxyflavone (PMF) and a primary metabolite of nobiletin, a compound abundant in citrus peels. This technical guide provides a comprehensive overview of the natural sources of 3'-DMN, detailed methodologies for its isolation and purification, and an in-depth look at the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found as a metabolite of nobiletin, a major PMF present in the peels of various citrus fruits.[1][2] While nobiletin itself is abundant in species such as tangerines (Citrus tangerina), sweet oranges (Citrus sinensis), and mandarin oranges (Citrus reticulata), 3'-DMN is typically present in lower concentrations as a result of biotransformation.[3][4] The concentration of nobiletin and its metabolites can vary significantly depending on the citrus cultivar, maturity, and geographical origin.[5]

Table 1: Quantitative Data of Nobiletin and its Metabolites in Citrus Species

Citrus SpeciesCultivar/VarietyPlant PartCompoundConcentrationReference
Citrus spp.OrtaniquePeelTotal PMFs34,393 ± 272 ppm[5]
Citrus tangerinaTangerinePeelTotal PMFs28,389 ± 343 ppm[5]
Citrus sinensisSweet Orange (Mexican)PeelTotal PMFs21,627 ± 494 ppm[5]
Citrus spp.Mouse Tissue (after nobiletin administration)ColonThis compound3.28 nmol/g[3]
Citrus spp.Mouse Tissue (after nobiletin administration)Colon4'-Demethylnobiletin24.13 nmol/g[3]
Citrus spp.Mouse Tissue (after nobiletin administration)Colon3',4'-Didemethylnobiletin12.03 nmol/g[3]
Citrus sinensis-PeelNobiletin0.31 ± 0.01 mg/g[4]
Citrus sinensis-PeelTangeretin0.16 ± 0.22 mg/g[4]

Isolation and Purification of this compound

The isolation of 3'-DMN from natural sources typically involves a multi-step process that begins with the extraction of total PMFs from citrus peels, followed by chromatographic separation and purification.

General Experimental Protocol for Extraction and Purification of Polymethoxyflavones

This protocol outlines a general procedure for the extraction and purification of PMFs, including 3'-DMN, from citrus peels.

2.1.1. Materials and Equipment

  • Dried and powdered citrus peels

  • Organic solvents: Methanol, ethanol, hexane, ethyl acetate

  • Silica gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

2.1.2. Extraction Procedure

  • Solvent Extraction:

    • Macerate the dried and powdered citrus peels with an appropriate organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.[6][7] The ratio of plant material to solvent is typically 1:10 (w/v).

    • Alternatively, perform Soxhlet extraction for a more efficient extraction process.[8]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

  • Solvent Partitioning (Optional):

    • To remove non-polar impurities, the crude extract can be partitioned between hexane and an aqueous methanol solution. The PMFs will preferentially partition into the methanolic layer.

2.1.3. Purification Procedure

  • Silica Gel Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.[8]

    • The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing PMFs.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with PMFs are further purified by preparative HPLC on a C18 reversed-phase column.[7]

    • A typical mobile phase consists of a gradient of water and acetonitrile or methanol.

    • The elution of 3'-DMN and other PMFs is monitored by a UV detector.

    • The purified fractions of 3'-DMN are collected, and the solvent is evaporated to yield the pure compound.

Workflow for PMF Isolation

G A Dried Citrus Peel Powder B Solvent Extraction (Methanol/Ethanol) A->B C Crude PMF Extract B->C D Silica Gel Column Chromatography C->D E Enriched PMF Fractions D->E F Preparative HPLC (C18) E->F G Purified this compound F->G

Figure 1. General workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

3'-DMN, along with its parent compound nobiletin and other metabolites, exhibits a range of biological activities, including anti-inflammatory and anticancer effects, by modulating key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

3'-DMN and other nobiletin metabolites have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades.[10] One of the key mechanisms involves the suppression of the NF-κB and AP-1 pathways.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK JNK JNK MyD88->JNK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes\n(iNOS, COX-2, IL-6) Pro-inflammatory Genes (iNOS, COX-2, IL-6) NF-κB->Pro-inflammatory Genes\n(iNOS, COX-2, IL-6) AP-1 AP-1 JNK->AP-1 AP-1->Pro-inflammatory Genes\n(iNOS, COX-2, IL-6) 3'-DMN 3'-DMN 3'-DMN->IKK 3'-DMN->JNK

Figure 2. Anti-inflammatory signaling pathway inhibited by 3'-DMN.

In this pathway, lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules like IKK and JNK. This results in the activation of transcription factors NF-κB and AP-1, which promote the expression of pro-inflammatory genes. 3'-DMN has been shown to inhibit the activation of IKK and JNK, thereby suppressing the inflammatory response.[1][10]

Anticancer Signaling Pathway

Nobiletin and its metabolites, including 3'-DMN, have demonstrated anticancer properties by influencing multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[2][11] The PI3K/Akt and ERK/STAT3 pathways are key targets.

G cluster_1 Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K ERK ERK Receptor Tyrosine Kinase->ERK Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Apoptosis Apoptosis Akt->Apoptosis STAT3 STAT3 ERK->STAT3 STAT3->Proliferation & Survival 3'-DMN 3'-DMN 3'-DMN->PI3K 3'-DMN->Akt 3'-DMN->ERK 3'-DMN->STAT3

Figure 3. Anticancer signaling pathways modulated by 3'-DMN.

Growth factor signaling through receptor tyrosine kinases activates the PI3K/Akt and ERK/STAT3 pathways, promoting cancer cell proliferation and survival while inhibiting apoptosis. 3'-DMN can inhibit these pathways at multiple points, including the inhibition of PI3K, Akt, ERK, and STAT3 phosphorylation, leading to cell cycle arrest and induction of apoptosis in cancer cells.[12]

Conclusion

This compound, a key metabolite of nobiletin found in citrus peels, holds significant promise as a bioactive compound with potential therapeutic applications. This guide has provided an overview of its natural occurrence, detailed protocols for its isolation, and an examination of its mechanisms of action through the modulation of critical cellular signaling pathways. Further research into the quantitative analysis of 3'-DMN in various citrus species and the development of optimized, scalable purification methods will be crucial for advancing its potential in drug discovery and development. The elucidation of its biological activities provides a strong foundation for future preclinical and clinical investigations.

References

An In-Depth Technical Guide to 3'-Demethylnobiletin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin, a polymethoxyflavonoid derived from citrus peels, is a metabolite of the well-studied compound nobiletin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The document details its role in cancer cell inhibition through the modulation of the Src/FAK/STAT3 signaling pathway and its function in the activation of brown adipocytes, highlighting its potential as a therapeutic agent. This guide includes structured data tables for easy reference, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.

Chemical Structure and Identification

This compound, also known as 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, is a flavonoid characterized by a flavone backbone with multiple methoxy groups and a hydroxyl group at the 3' position of the B-ring.

IdentifierValue
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
Synonyms 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, 3'-DMN
CAS Number 112448-39-2[1]
Chemical Formula C20H20O8[2]
Molecular Weight 388.37 g/mol [2]
SMILES COc1cc(c(O)cc1)C2=C(C(=O)c3c(c(c(c(o2)c3OC)OC)OC)OC)O
InChI InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Melting Point 145 - 146 °CPubChem
Boiling Point Not available-
Water Solubility 0.031 g/L (predicted)FooDB
logP 2.89 (predicted)FooDB
Solubility in DMSO 100 mg/mL (257.49 mM) with ultrasonicMedchemExpress[3]

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in two key therapeutic areas: oncology and metabolic diseases.

Anticancer Activity: Inhibition of Src/FAK/STAT3 Signaling

Nobiletin and its derivatives, including this compound, have been shown to exhibit anticancer and anti-tumor angiogenesis properties by modulating the Src/FAK/STAT3 signaling pathway.[2][4] This pathway is critical in cell proliferation, survival, and migration.

Src_FAK_STAT3_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Growth_Factors Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->Receptor Integrins Integrins FAK FAK Integrins->FAK Src Src Receptor->Src p_Src p-Src Src->p_Src Activation p_FAK p-FAK FAK->p_FAK Autophosphorylation & Src-mediated phosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_Src->FAK Phosphorylates p_Src->STAT3 Activates p_FAK->STAT3 Activates Nucleus Nucleus p_STAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) Nucleus->Gene_Expression Transcription 3_DMN This compound 3_DMN->p_Src Inhibits 3_DMN->p_FAK Inhibits 3_DMN->p_STAT3 Inhibits

Src/FAK/STAT3 Signaling Pathway Inhibition.
Metabolic Regulation: Activation of Brown Adipocytes

This compound has been identified as a metabolite of nobiletin that can activate brown adipocytes. This is significant for metabolic research as brown adipose tissue (BAT) is involved in thermogenesis and energy expenditure.

A study on HB2 brown adipocyte cell lines demonstrated that this compound, a CYP-enzyme metabolite of nobiletin, increases the mRNA expression of uncoupling protein 1 (UCP1).[3] UCP1 is a key protein in brown fat thermogenesis. Both nobiletin and this compound were also found to significantly promote the mitochondrial membrane potential in these cells when stimulated with a β-adrenergic agonist.[3]

Experimental Protocols

Western Blot Analysis for Src/FAK/STAT3 Signaling

This protocol is adapted from studies on nobiletin's effect on the Src/FAK/STAT3 pathway and can be applied to this compound.

Objective: To determine the effect of this compound on the phosphorylation status of Src, FAK, and STAT3 in cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, T47D)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Src, Src, p-FAK, FAK, p-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Western_Blot_Workflow A 1. Cell Seeding & Treatment (Cancer cells + 3'-DMN) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% Milk/BSA) E->F G 7. Primary Antibody Incubation (p-Src, p-FAK, p-STAT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Western Blot Experimental Workflow.
Adipocyte Differentiation and UCP1 Expression Analysis

This protocol outlines the general steps for differentiating preadipocytes and analyzing the effect of this compound on UCP1 expression.

Objective: To assess the ability of this compound to induce UCP1 expression in brown adipocytes.

Materials:

  • HB2 brown preadipocyte cell line

  • Preadipocyte growth medium

  • Adipocyte differentiation medium (containing IBMX, dexamethasone, and insulin)

  • This compound stock solution (in DMSO)

  • β-adrenergic agonist (e.g., norepinephrine)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for UCP1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Preadipocyte Culture and Differentiation:

    • Culture HB2 preadipocytes in growth medium until confluent.

    • Induce differentiation by switching to differentiation medium for 2-3 days.

    • Maintain the differentiated adipocytes in a maintenance medium.

  • Treatment: Treat the mature brown adipocytes with this compound at various concentrations for a specified duration (e.g., 24 hours), followed by stimulation with a β-adrenergic agonist for a shorter period (e.g., 4-6 hours).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using primers for UCP1 and a housekeeping gene.

    • Analyze the relative expression of UCP1 mRNA using the ΔΔCt method.

Quantitative Data Summary

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to inhibit a key oncogenic signaling pathway and to activate thermogenesis in brown adipocytes positions it as a strong candidate for further investigation in the fields of oncology and metabolic diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this citrus-derived flavonoid. Further studies are warranted to establish detailed quantitative efficacy and to elucidate the full spectrum of its mechanisms of action.

References

3'-Demethylnobiletin: A Technical Overview of a Promising Citrus Flavonoid Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin is a significant metabolite of Nobiletin, a polymethoxyflavonoid predominantly found in citrus peels. Emerging research has highlighted its potential therapeutic applications, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological activities, and underlying molecular mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Physicochemical Properties

This compound, a derivative of Nobiletin, possesses distinct chemical characteristics crucial for its biological activity and pharmacokinetic profile.

PropertyValueReference
CAS Number 112448-39-2N/A
Molecular Weight 388.37 g/mol N/A
Molecular Formula C₂₀H₂₀O₈N/A

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological effects, primarily stemming from its influence on key cellular signaling pathways. As a major metabolite of Nobiletin, its activities are often discussed in the context of its parent compound. Nobiletin and its derivatives are known to exhibit anticancer properties by targeting multiple pathways involved in cancer progression, including cell cycle arrest, inhibition of proliferation, induction of apoptosis, and reduction of inflammation and angiogenesis.

Thermogenic Effects

Recent studies have elucidated the role of this compound in regulating energy expenditure through the activation of brown adipose tissue (BAT). In β-adrenergic-stimulated brown adipocytes, this compound has been shown to enhance the expression of Uncoupling Protein 1 (UCP1) mRNA.[1][2] UCP1 is a key protein in thermogenesis, uncoupling mitochondrial respiration from ATP synthesis to generate heat.[2] Furthermore, both Nobiletin and this compound significantly promote mitochondrial membrane potential in activated brown adipocytes, indicating an enhancement of mitochondrial activity and heat production.[1][2]

Thermogenesis_Workflow

Anti-inflammatory and Anticancer Potential

While much of the research has focused on Nobiletin and other demethylated metabolites like 4'-demethylnobiletin, the implication is that this compound shares similar mechanisms of action. These flavonoids are known to modulate key inflammatory and cancer-related signaling pathways, including PI3K/Akt and NF-κB.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Nobiletin and its metabolites are suggested to exert their anti-cancer effects by inhibiting this pathway.[3][4]

PI3K_Akt_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Growth Growth Akt->Growth Demethylnobiletin This compound (and other metabolites) Demethylnobiletin->PI3K inhibits PTEN PTEN PTEN->PIP3 inhibits

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in the inflammatory response and is constitutively active in many cancer cells, promoting their survival and proliferation. Nobiletin has been shown to suppress the activation of NF-κB.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[6][7]

NF_kB_Pathway Demethylnobiletin This compound (and other metabolites) IKK_complex IKK_complex Demethylnobiletin->IKK_complex inhibits NFkB_dimer NFkB_dimer NFkB_translocation NFkB_translocation NFkB_dimer->NFkB_translocation DNA DNA NFkB_translocation->DNA binds to Gene_Transcription Gene_Transcription DNA->Gene_Transcription Inflammatory_Response Inflammatory Response Gene_Transcription->Inflammatory_Response Cell_Survival_Proliferation Cell Survival & Proliferation Gene_Transcription->Cell_Survival_Proliferation

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies of this compound, based on methodologies reported in the literature for Nobiletin and its metabolites.

In Vitro Cell Culture and Treatment

This protocol describes the general steps for treating a cell line with this compound to assess its biological effects.

Materials:

  • HB2 brown adipocyte cell line (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • β-adrenergic agonist (e.g., norepinephrine)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

Procedure:

  • Cell Culture: Culture the chosen cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂. Passage the cells upon reaching 80-90% confluency.

  • Seeding: Seed the cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • For thermogenesis studies, pre-treat the cells with 10 µM of this compound for 24 hours.

    • Following pre-treatment, stimulate the cells with a β-adrenergic agonist (e.g., 1 µM norepinephrine) for the desired time (e.g., 4 hours).

  • Analysis: After incubation, the cells can be harvested for various downstream analyses such as qRT-PCR for gene expression analysis or stained for microscopy-based assays.

Western Blotting for Protein Analysis

This protocol outlines the key steps for analyzing protein expression and phosphorylation status following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Animal Studies

This generalized protocol provides a framework for investigating the effects of this compound in a mouse model.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • High-fat diet (for obesity models)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

  • Model Induction: For obesity studies, feed the mice a high-fat diet for a specified period to induce the desired phenotype.

  • Treatment Administration: Administer this compound orally via gavage at a predetermined dose and frequency. A control group should receive the vehicle alone.

  • Monitoring: Monitor the animals regularly for changes in body weight, food intake, and other relevant physiological parameters.

  • Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brown adipose tissue, liver, blood) for further analysis.

Future Directions

This compound represents a promising area for further investigation in drug discovery and development. Future research should focus on:

  • Elucidating the specific molecular targets of this compound.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

  • Evaluating its efficacy and safety in various preclinical disease models.

  • Exploring synergistic effects with other therapeutic agents.

The information presented in this technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Signaling Pathway Modulation of 3'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin (3'-DMN), a primary metabolite of the citrus flavonoid nobiletin, has emerged as a promising bioactive compound with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of 3'-DMN, with a primary focus on its modulation of key signaling pathways. This document summarizes the current understanding of how 3'-DMN influences cellular functions through the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades. Detailed experimental protocols for assays relevant to the study of these pathways are provided, along with a quantitative summary of the compound's activity. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to this compound

This compound (3'-DMN) is a polymethoxyflavonoid derived from the metabolism of nobiletin, a compound abundant in the peels of citrus fruits.[1] While nobiletin itself exhibits a range of biological activities, its metabolites, including 3'-DMN, have demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The therapeutic potential of 3'-DMN is attributed to its ability to interact with and modulate critical intracellular signaling pathways that regulate fundamental cellular processes such as cell proliferation, apoptosis, inflammation, and metabolism.[2][3][4] Understanding the specific molecular targets and mechanisms of action of 3'-DMN is crucial for its development as a potential therapeutic agent.

Core Signaling Pathways Modulated by this compound

3'-DMN has been shown to exert its biological effects by modulating several key signaling pathways. The most well-documented of these are the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.[5] Dysregulation of this pathway is frequently implicated in the development and progression of cancer and other diseases.[5] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits Akt to the plasma membrane.[6] Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2, enabling it to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis.[7]

3'-DMN and its derivatives have been shown to modulate the PI3K/Akt pathway, contributing to their anti-cancer effects.[8] For instance, studies on the related compound 5-demethylnobiletin have demonstrated its ability to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P DMN This compound DMN->PI3K

Figure 1: PI3K/Akt signaling pathway modulation by 3'-DMN.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] This pathway transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[10] The core of the pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK), and a MAPK (ERK).[11] Activation of this cascade leads to the phosphorylation and activation of ERK, which can then translocate to the nucleus and phosphorylate transcription factors, thereby altering gene expression.[11]

Studies have shown that nobiletin and its metabolites can influence the MAPK/ERK pathway. For instance, 4'-demethylnobiletin, a major metabolite of nobiletin, has been found to stimulate the phosphorylation of ERK and CREB by activating a PKA/MEK/ERK pathway in hippocampal neurons, suggesting a role in neuroprotection and memory enhancement.[12][13] Conversely, in some cancer cells, nobiletin has been shown to suppress the constitutive activity of ERK, leading to growth arrest and apoptosis.[14]

MAPK_ERK_Pathway Receptor Cell Surface Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription Transcription Factors (Proliferation, Differentiation) ERK->Transcription DMN This compound DMN->MEK

Figure 2: MAPK/ERK signaling pathway modulation by 3'-DMN.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

The anti-inflammatory effects of 3'-DMN and its derivatives are, in part, mediated through the inhibition of the NF-κB pathway. For example, 3',4'-didemethylnobiletin has been shown to reduce the nuclear translocation of the NF-κB p65 subunit by blocking the phosphorylation and degradation of IκBα.[4] This inhibition of NF-κB activation leads to the downregulation of inflammatory gene expression.[4]

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa P Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->IKK NFkB_IkBa->NFkB Release Gene Gene Expression (Inflammation) DMN This compound DMN->IKK Gene_n Gene Expression (Inflammation) NFkB_n->Gene_n

Figure 3: NF-κB signaling pathway modulation by 3'-DMN.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds. This data is essential for comparing the potency of these compounds and for designing future experiments.

CompoundCell LineAssayEndpointValueReference
Nobiletin HT-29 (Colon Cancer)3H-thymidine uptakeIC504.7 µM[2]
HT-29 (Colon Cancer)3H-thymidine uptakeIC9013.9 µM[2]
5-Demethylnobiletin HT-29 (Colon Cancer)3H-thymidine uptakeIC508.5 µM[2]
HT-29 (Colon Cancer)3H-thymidine uptakeIC90171 µM[2]
Nobiletin SW620 (Colon Cancer)Not SpecifiedIC504.2 µM[7]
This compound HB2 (Brown Adipocyte)UCP1 mRNA expression-Increased[3][4]
HB2 (Brown Adipocyte)Mitochondrial Membrane Potential-Increased[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the signaling pathways discussed above.

Western Blotting for Phosphorylated ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates by Western blotting.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of 3'-DMN for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total ERK1/2, the membrane can be stripped and re-probed with the total ERK1/2 antibody, following steps 7-11.

Western_Blot_Workflow A Cell Treatment with 3'-DMN B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-ERK) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Stripping & Re-probing (Total ERK) I->J

References

3'-Demethylnobiletin: A Technical Guide on its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anti-inflammatory properties of 3'-Demethylnobiletin (3'-DMN), a significant metabolite of the citrus flavonoid, Nobiletin. Emerging research has identified 3'-DMN as a potent modulator of key inflammatory signaling cascades. This document outlines its mechanisms of action, supported by quantitative data, detailed experimental protocols for in vitro and in vivo assessment, and visual representations of the molecular pathways involved. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This guide is intended to serve as a comprehensive resource for researchers in pharmacology and drug development exploring the therapeutic potential of this compound.

Introduction

Nobiletin, a polymethoxylated flavone found abundantly in citrus peels, is known for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Upon oral administration, nobiletin is metabolized into several demethylated derivatives, which may exhibit stronger biological effects than the parent compound.[1][4] One such metabolite, this compound (3'-DMN), has garnered interest for its potential biological activities. For instance, studies have shown that 3'-DMN can increase the expression of Uncoupling Protein 1 (UCP1) mRNA in brown adipocytes, suggesting a role in thermogenesis and energy metabolism.[5] This document focuses specifically on the anti-inflammatory profile of 3'-DMN, elucidating the molecular mechanisms that underpin its effects and providing the technical information required for its further investigation.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of nobiletin and its metabolites are primarily attributed to their ability to suppress key signaling pathways that regulate the expression of pro-inflammatory genes.[1][6][7] These pathways include the NF-κB and MAPK cascades, which are critical in the response to inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9][10] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[6][7][10]

Nobiletin and its metabolites have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[3][6] This suppression of NF-κB activation is a central mechanism for the anti-inflammatory effects observed.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa Leads to NFkB p65/p50 p_IkBa->NFkB Degradation & Release NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DMN This compound DMN->IKK Inhibits DMN->IkBa_NFkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[11][12] It consists of several key kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[3][11] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate downstream transcription factors like Activator Protein-1 (AP-1), which also promotes the expression of inflammatory genes.[6][13]

Studies on nobiletin and its metabolites have demonstrated the ability to suppress the phosphorylation of ERK and p38 MAPK.[3][6] By inhibiting the activation of these kinases, 3'-DMN can further reduce the production of inflammatory mediators.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Upstream Upstream Kinases Receptor->Upstream p38 p38 MAPK Upstream->p38 ERK ERK Upstream->ERK p_p38 P-p38 p38->p_p38 Phosphorylation p_ERK P-ERK ERK->p_ERK Phosphorylation AP1 AP-1 Activation p_p38->AP1 p_ERK->AP1 DMN This compound DMN->p38 Inhibits Phosphorylation DMN->ERK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of nobiletin metabolites has been quantified in various in vitro models, typically using LPS-stimulated RAW 264.7 macrophages.[13][14][15] The data demonstrates a dose-dependent inhibition of key inflammatory markers.

Table 1: Inhibition of Pro-Inflammatory Mediators by Nobiletin and its Metabolites

Compound Model System Mediator Concentration % Inhibition / IC50 Reference
Nobiletin LPS-induced RAW 264.7 cells NO Production - IC50: 27 µM [1]
4'-Demethylnobiletin LPS-induced RAW 264.7 cells NO Production Dose-dependent Not specified [13]
4'-Demethylnobiletin LPS-induced RAW 264.7 cells PGE2, IL-1β, IL-6 Dose-dependent Significant reduction [13]
5-Demethylnobiletin Metabolite M3 LPS-induced RAW 264.7 cells NO Production 10 µM >50% [14][15]

| Nobiletin | Palmitate-treated C2C12 cells | TNF-α, IL-6 mRNA | Not specified | Significant decrease |[7] |

Note: Specific quantitative data for this compound is limited in the provided search results. Data for parent compound Nobiletin and other metabolites are included for context and comparison.

Table 2: Suppression of Pro-Inflammatory Enzyme Expression by Nobiletin Metabolites

Compound Model System Target Protein/Gene Concentration Effect Reference
4'-Demethylnobiletin LPS-induced RAW 264.7 cells iNOS (protein & mRNA) Dose-dependent Potent suppression [13]
4'-Demethylnobiletin LPS-induced RAW 246.7 cells COX-2 (protein & mRNA) Dose-dependent Potent suppression [13]

| 5-Demethylnobiletin Metabolite M3 | LPS-induced RAW 264.7 cells | iNOS & COX-2 (protein & mRNA) | 5 and 10 µM | Significant, dose-dependent inhibition |[14][15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

General Experimental Workflow

The assessment of anti-inflammatory compounds typically follows a standardized workflow, from initial cell culture to molecular analysis.

G cluster_assays Downstream Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with 3'-DMN A->B C 3. Inflammatory Stimulation (e.g., LPS 200-500 ng/ml) B->C D 4. Harvest Supernatant & Cell Lysate C->D E Griess Assay (NO) D->E F ELISA (Cytokines) D->F G Western Blot (NF-κB, MAPK proteins) D->G H qRT-PCR (iNOS, COX-2 mRNA) D->H

Caption: Standard experimental workflow for in vitro anti-inflammatory assessment.
LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines, a standard model for screening anti-inflammatory agents.[16][17]

  • Cell Seeding: Seed RAW 264.7 or bone marrow-derived macrophages (BMDMs) in 6-well or 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[16]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.[16]

  • Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 200-1000 ng/mL to induce inflammation.[16][17] A vehicle control (without LPS or 3'-DMN) and a positive control (with LPS only) must be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 8-24 hours).[16][18]

  • Harvesting: After incubation, centrifuge the plates. Collect the supernatant for nitric oxide and cytokine analysis and store at -20°C or below.[18] Lyse the remaining cells with an appropriate buffer (e.g., RIPA buffer) for subsequent Western blot or qRT-PCR analysis.[19]

Measurement of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[18][20][21]

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific to the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight at 4°C.[22]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% fetal calf serum) for 1 hour at room temperature.[22]

  • Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[18][22]

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours.[18][23]

  • Enzyme Conjugate: Wash the plate and add an enzyme-labeled avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[23]

  • Substrate Addition: After a final wash, add a suitable substrate (e.g., TMB) to develop the color.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[23]

Western Blot Protocol for NF-κB and MAPK Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.[11][24]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, IκBα) overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane three times with wash buffer (e.g., TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) detection reagent to the blot.[24]

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band densities using software and normalize to a loading control like β-actin or GAPDH.[24]

NLRP3 Inflammasome Activation Assay

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18.[26][27][28] Its activity can be assessed by measuring these downstream events.

  • Priming (Signal 1): Prime macrophages (e.g., BMDMs) with LPS (0.25-1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[26][29]

  • Activation (Signal 2): After priming, treat the cells with a specific NLRP3 activator such as ATP (2-5 mM) or Nigericin (5-10 µM) for 45-60 minutes.[29] This is done in the presence or absence of pre-treated this compound.

  • Sample Collection: Collect the cell culture supernatant.

  • Analysis:

    • IL-1β Measurement: Quantify the amount of mature, secreted IL-1β in the supernatant using a specific ELISA kit.[29]

    • Caspase-1 Activation: Detect the active p20 subunit of caspase-1 in the supernatant via Western blot.[29]

    • ASC Speck Formation: For a more direct assessment, ASC oligomerization into a "pyroptosome" can be visualized using immunofluorescence microscopy or by cross-linking and Western blotting for ASC oligomers.[19]

Conclusion and Future Directions

This compound, a key metabolite of nobiletin, demonstrates significant anti-inflammatory potential primarily through the inhibition of the NF-κB and MAPK signaling pathways. By suppressing the activation of these cascades, 3'-DMN effectively reduces the expression and production of a wide range of pro-inflammatory mediators.

While the foundational mechanisms have been elucidated through studies on the parent compound and related metabolites, further research is required to fully characterize the specific activities of this compound. Future investigations should focus on:

  • Quantitative Efficacy: Determining the precise IC50 values of 3'-DMN for the inhibition of various inflammatory markers.

  • In Vivo Validation: Translating the current in vitro findings into animal models of inflammatory diseases to assess therapeutic efficacy, bioavailability, and safety.

  • Direct Target Identification: Investigating the direct molecular targets of 3'-DMN within the inflammatory pathways to refine its mechanism of action.

  • NLRP3 Inflammasome Interaction: Specifically clarifying the role of 3'-DMN in modulating NLRP3 inflammasome activation, an area where data on the parent compound Nobiletin is emerging but remains to be specified for this metabolite.[30]

A deeper understanding of this compound will be critical in harnessing its potential for the development of novel therapeutics for inflammation-driven diseases.

References

3'-Demethylnobiletin: A Promising Citrus-Derived Metabolite for Combating Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that significantly increases the risk of cardiovascular disease and type 2 diabetes. Key features include insulin resistance, visceral obesity, dyslipidemia, and hypertension. The burgeoning prevalence of metabolic syndrome worldwide has spurred the search for novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for such discoveries. Among these, polymethoxylated flavones (PMFs) from citrus fruits have garnered considerable attention. Nobiletin, a major PMF found in citrus peels, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Upon oral administration, nobiletin is metabolized into various demethylated derivatives, with 3'-Demethylnobiletin (3'-DMN) emerging as a particularly interesting and bioactive metabolite. This technical guide provides a comprehensive overview of the current understanding of 3'-DMN's role in metabolic syndrome, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for its investigation.

The Metabolic Fate of Nobiletin: A Prelude to this compound's Bioactivity

Nobiletin undergoes extensive metabolism in the body, primarily through demethylation reactions mediated by cytochrome P450 enzymes in the liver and by the gut microbiota.[1] This biotransformation gives rise to a series of hydroxylated metabolites, including this compound (3'-DMN), 4'-demethylnobiletin (4'-DMN), and 3',4'-didemethylnobiletin.[2] Notably, studies have shown that these metabolites can exhibit equal or even greater biological activity than the parent compound, nobiletin.[3] The gut microbiota, in particular, appears to play a significant role in the demethylation of nobiletin, potentially influencing its overall therapeutic efficacy.[4]

The Role of this compound in Ameliorating Key Facets of Metabolic Syndrome

Current research, while still in its early stages, points towards 3'-DMN as a key player in the beneficial metabolic effects attributed to nobiletin. The primary focus of existing studies has been on its impact on brown adipose tissue (BAT) activation and its potential anti-inflammatory properties.

Activation of Brown Adipose Tissue and Enhancement of Thermogenesis

Brown adipose tissue is a specialized fat tissue responsible for non-shivering thermogenesis, a process of heat production that contributes to energy expenditure. Activation of BAT is therefore considered a promising strategy for combating obesity and related metabolic disorders. A pivotal study demonstrated that among six nobiletin metabolites, only 3'-DMN was capable of increasing the mRNA expression of Uncoupling Protein 1 (UCP1) in β-adrenergic-stimulated HB2 brown adipocytes.[2] UCP1 is a key protein located in the inner mitochondrial membrane of brown adipocytes that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.

Furthermore, both nobiletin and 3'-DMN were found to significantly promote an increase in mitochondrial membrane potential in these cells, suggesting an enhancement of mitochondrial activity and, consequently, thermogenic capacity.[2]

Table 1: In Vitro Effects of this compound on Brown Adipocytes

Cell LineTreatmentConcentrationOutcomeQuantitative ChangeReference
HB2 Brown AdipocytesThis compound (3'-DMN)Not specifiedIncreased UCP1 mRNA expressionStatistically significant increase[2]
HB2 Brown AdipocytesThis compound (3'-DMN)Not specifiedIncreased mitochondrial membrane potentialStatistically significant increase[2]
Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes to the development of insulin resistance and other metabolic dysfunctions. While direct studies on the anti-inflammatory effects of 3'-DMN are limited, research on its parent compound, nobiletin, and other demethylated metabolites provides strong indications of its potential in this area. Nobiletin and its metabolites have been shown to suppress the expression of pro-inflammatory cytokines by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6][7]

Key Signaling Pathways Modulated by this compound and its Precursor

The metabolic benefits of 3'-DMN and nobiletin are orchestrated through the modulation of several critical signaling pathways that regulate energy metabolism and inflammation.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways. Nobiletin has been shown to activate AMPK in various cell types, including hepatocytes and adipocytes.[8][9] This activation leads to the inhibition of lipogenesis and the stimulation of fatty acid oxidation. While direct evidence for 3'-DMN's effect on AMPK is still forthcoming, its structural similarity to nobiletin and its observed metabolic effects suggest it may also act as an AMPK activator.

AMPK_Pathway Nobiletin Nobiletin AMPK AMPK Nobiletin->AMPK Activates 3'-DMN This compound 3'-DMN->AMPK Likely Activates ACC Acetyl-CoA Carboxylase AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Promotes SREBP1c->FattyAcidSynthesis Promotes

Figure 1: Proposed activation of the AMPK signaling pathway by nobiletin and this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Its chronic activation in metabolic tissues contributes to insulin resistance. Nobiletin has been demonstrated to inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[7][10] This leads to a reduction in the expression of pro-inflammatory genes. Given that other demethylated metabolites of nobiletin also exhibit potent anti-inflammatory effects through NF-κB inhibition, it is highly probable that 3'-DMN shares this mechanism of action.[5][6]

NFkB_Pathway cluster_nucleus Nucleus Nobiletin Nobiletin IKK IKK Nobiletin->IKK Inhibits 3'-DMN This compound 3'-DMN->IKK Likely Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Nucleus Nucleus ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB_nucleus->ProInflammatoryGenes Activates

Figure 2: Proposed inhibition of the NF-κB signaling pathway by nobiletin and this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on metabolic syndrome.

In Vitro Studies
  • Cell Line: Immortalized human brown preadipocyte cell lines or murine HB2 brown adipocyte cell line.[11]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

  • Differentiation Induction:

    • Grow preadipocytes to confluence in growth medium.

    • To induce differentiation, switch to a differentiation medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 20 nM insulin.

    • After 2 days, replace the differentiation medium with a maintenance medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 nM insulin.

    • Refresh the maintenance medium every 2 days. Mature adipocytes are typically observed after 7-10 days.

  • RNA Isolation: Isolate total RNA from cultured cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

    • Typical reaction mixture (20 µL): 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water.

    • Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Normalize the expression of target genes (e.g., UCP1) to a stable housekeeping gene (e.g., β-actin or GAPDH).

    • Calculate relative gene expression using the 2-ΔΔCt method.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-p65, anti-p65, anti-IκBα, anti-UCP1) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Studies
  • Animals: 6-8 week old male C57BL/6J mice.

  • Diet:

    • Control group: Standard chow diet (10% kcal from fat).

    • HFD group: High-fat diet (45-60% kcal from fat).[12]

  • Induction of Obesity: Feed mice the respective diets for 8-12 weeks to induce obesity and metabolic syndrome-like phenotypes.[12]

  • Treatment: Administer 3'-DMN or vehicle control via oral gavage daily for a specified period (e.g., 4-8 weeks). Dosages for nobiletin in previous studies have ranged from 10 to 200 mg/kg body weight, which can serve as a reference for dosing 3'-DMN.[13]

  • Body Weight and Food Intake: Monitor body weight and food intake weekly.

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection or oral gavage.

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.[14]

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.[14]

  • Serum Analysis: At the end of the study, collect blood and measure serum levels of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available ELISA kits.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Brown Adipocyte Culture & Differentiation Treatment_vitro Treatment with 3'-DMN CellCulture->Treatment_vitro GeneExpression Gene Expression Analysis (qRT-PCR for UCP1) Treatment_vitro->GeneExpression ProteinAnalysis Protein Analysis (Western Blot for AMPK, NF-κB) Treatment_vitro->ProteinAnalysis MitochondrialAssay Mitochondrial Function (Membrane Potential) Treatment_vitro->MitochondrialAssay HFD_Model High-Fat Diet-Induced Obese Mouse Model Treatment_vivo Treatment with 3'-DMN HFD_Model->Treatment_vivo MetabolicTests Metabolic Phenotyping (GTT, ITT) Treatment_vivo->MetabolicTests TissueCollection Tissue & Blood Collection MetabolicTests->TissueCollection BiochemicalAnalysis Serum & Tissue Analysis TissueCollection->BiochemicalAnalysis

Figure 3: General experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound, a primary metabolite of nobiletin, is emerging as a potent bioactive compound with the potential to mitigate key aspects of metabolic syndrome. The available evidence strongly suggests that 3'-DMN contributes to the beneficial effects of its parent compound by activating brown adipose tissue thermogenesis, likely through the upregulation of UCP1 and enhancement of mitochondrial function. Furthermore, based on the well-documented anti-inflammatory properties of nobiletin and its other demethylated metabolites, it is highly probable that 3'-DMN also exerts anti-inflammatory effects by modulating key signaling pathways such as NF-κB.

While these initial findings are promising, further in-depth research is crucial to fully elucidate the therapeutic potential of 3'-DMN. Future studies should focus on:

  • Dose-response studies: Establishing the optimal effective concentrations and dosages of 3'-DMN in both in vitro and in vivo models.

  • Comprehensive in vivo studies: Evaluating the long-term effects of 3'-DMN administration on all components of metabolic syndrome in relevant animal models, including detailed analysis of body composition, insulin sensitivity, lipid profiles, and inflammatory markers.

  • Mechanism of action: Elucidating the direct molecular targets of 3'-DMN and further dissecting its impact on signaling pathways such as AMPK and NF-κB.

  • Pharmacokinetics and bioavailability: Conducting detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of 3'-DMN to optimize its delivery and efficacy.

  • Safety and toxicology: Thoroughly evaluating the safety profile of 3'-DMN to ensure its suitability for potential therapeutic use.

References

3'-Demethylnobiletin and Adipocyte Differentiation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3'-Demethylnobiletin (3'-DMN), a primary metabolite of the citrus flavonoid nobiletin, has emerged as a molecule of interest in the study of adipocyte biology. While research on its direct effects on white adipocyte differentiation is limited, current evidence primarily points towards its role in the activation of brown adipocytes and the induction of browning in white adipose tissue. This technical guide synthesizes the available scientific literature on the effects of 3'-DMN on adipocytes, details the experimental protocols utilized in these studies, and outlines the implicated signaling pathways.

Introduction to Adipocyte Differentiation

Adipogenesis is the intricate process by which undifferentiated preadipocytes differentiate into mature, lipid-laden adipocytes. This process is governed by a complex transcriptional cascade, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as the master regulators[1][2][3]. The differentiation of white adipocytes is crucial for energy storage, while the function of brown and beige/brite adipocytes is primarily associated with energy expenditure through thermogenesis.

Effects of this compound on Adipocytes

Current research has primarily focused on the impact of 3'-DMN on brown adipocytes. Studies on its direct influence on the differentiation of white adipocytes, such as the commonly used 3T3-L1 cell line, are not yet extensively available in the scientific literature.

Brown Adipocyte Activation

The most direct evidence for the activity of 3'-DMN on adipocytes comes from studies on brown adipose tissue (BAT). Research has demonstrated that 3'-DMN, a metabolite of nobiletin formed by CYP-enzymes, plays a significant role in enhancing the thermogenic functions of brown adipocytes, particularly under β-adrenergic stimulation[4][5][6].

Key findings include:

  • Increased UCP1 Expression: 3'-DMN has been shown to increase the mRNA expression of Uncoupling Protein 1 (UCP1), a key protein in mitochondrial uncoupling that leads to heat production[4][5][6].

  • Enhanced Mitochondrial Activity: In conjunction with nobiletin, 3'-DMN significantly promotes the mitochondrial membrane potential in brown adipocytes following β-adrenergic stimulation, indicating an enhancement of mitochondrial activity and thermogenesis[5].

Quantitative Data on this compound's Effects

As of the latest literature review, specific quantitative data on the dose-dependent effects of 3'-DMN on white adipocyte differentiation markers such as PPARγ and C/EBPα, or on lipid accumulation in cell lines like 3T3-L1, is not available. The existing quantitative data focuses on its impact on brown adipocytes.

Table 1: Effects of this compound on Brown Adipocyte Markers

Cell LineTreatmentConcentrationTarget Gene/ProteinObserved EffectReference
HB2 Brown Adipocytes3'-DMN with β-adrenergic stimulationNot SpecifiedUCP1 mRNAIncreased expression[4][5][6]
HB2 Brown Adipocytes3'-DMN with β-adrenergic stimulationNot SpecifiedMitochondrial Membrane PotentialSignificantly increased[5]

Experimental Protocols

Detailed experimental protocols for the assessment of 3'-DMN's effects on white adipocyte differentiation are not yet established. However, a standard protocol for inducing differentiation in 3T3-L1 preadipocytes, which could be adapted for studying 3'-DMN, is provided below.

General 3T3-L1 Adipocyte Differentiation Protocol

This protocol is a widely used method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes[7][8][9].

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate and grow to confluence in DMEM with 10% FBS.

  • Contact Inhibition: Maintain the cells at confluence for 48 hours to ensure growth arrest.

  • Differentiation Induction (Day 0): Replace the medium with MDI induction medium. This is the stage where 3'-DMN would typically be introduced at various concentrations.

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with adipocyte maintenance medium containing insulin.

  • Maintenance (Day 4 onwards): Replace the medium with fresh adipocyte maintenance medium every 2 days.

  • Analysis: Differentiation is typically assessed between days 8 and 10 by observing lipid droplet formation (e.g., via Oil Red O staining) and analyzing the expression of adipogenic marker genes (e.g., Pparg, Cebpa) via qPCR or Western blotting.

Below is a workflow diagram for this general protocol.

G cluster_0 Cell Culture and Seeding cluster_1 Differentiation Induction cluster_2 Analysis Seed 3T3-L1 Preadipocytes Seed 3T3-L1 Preadipocytes Grow to Confluence Grow to Confluence Seed 3T3-L1 Preadipocytes->Grow to Confluence Contact Inhibition (48h) Contact Inhibition (48h) Grow to Confluence->Contact Inhibition (48h) Induction (Day 0) Induce with MDI Medium (+/- 3'-DMN) Contact Inhibition (48h)->Induction (Day 0) Insulin Treatment (Day 2) Medium change to Insulin-containing Medium Induction (Day 0)->Insulin Treatment (Day 2) Maintenance (Day 4+) Medium change every 2 days Insulin Treatment (Day 2)->Maintenance (Day 4+) Analysis (Day 8-10) Assess Differentiation: - Oil Red O Staining - qPCR (Pparg, Cebpa) - Western Blot Maintenance (Day 4+)->Analysis (Day 8-10)

General Experimental Workflow for 3T3-L1 Adipocyte Differentiation.

Signaling Pathways

The precise signaling pathways through which 3'-DMN exerts its effects on adipocytes are not yet fully elucidated. However, based on the known mechanisms of its parent compound, nobiletin, and its observed effects on brown adipocytes, we can infer potential pathways.

Nobiletin has been reported to influence adipogenesis through various signaling cascades, including the Wnt/β-catenin pathway and the AMPK signaling pathway[10][11][12]. It is plausible that 3'-DMN may act through similar mechanisms.

The induction of UCP1 by 3'-DMN in brown adipocytes suggests an activation of the thermogenic program, which is often mediated by the PGC-1α pathway.

The diagram below illustrates a potential signaling cascade for 3'-DMN in brown adipocyte activation.

G 3DMN This compound Beta_AR β-Adrenergic Receptor 3DMN->Beta_AR Activates under β-adrenergic stimulation AC Adenylate Cyclase Beta_AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA p38_MAPK p38 MAPK PKA->p38_MAPK PGC1a PGC-1α p38_MAPK->PGC1a PPARa PPARα PGC1a->PPARa UCP1_Gene UCP1 Gene Expression PGC1a->UCP1_Gene PPARa->UCP1_Gene Mito Mitochondrial Biogenesis & Thermogenesis UCP1_Gene->Mito

Potential Signaling Pathway for 3'-DMN in Brown Adipocyte Activation.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is a bioactive metabolite of nobiletin with a pronounced effect on brown adipocyte activation and thermogenesis. Its role in white adipocyte differentiation, however, remains largely unexplored. Future research is warranted to investigate the direct effects of 3'-DMN on preadipocyte proliferation and differentiation in white adipocyte models, to quantify its impact on key adipogenic transcription factors like PPARγ and C/EBPα, and to elucidate the specific signaling pathways involved. Such studies will be crucial in determining the full therapeutic potential of 3'-DMN in the context of obesity and metabolic diseases.

References

3'-Demethylnobiletin: An In-Depth Technical Guide to its Potential Neuroprotective Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Demethylnobiletin (3'-DMN) is a major metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Nobiletin itself has been extensively studied for its neuroprotective properties, demonstrating effects against oxidative stress, neuroinflammation, and apoptosis in various in vitro and in vivo models. As drug metabolites can possess their own distinct pharmacological activities, investigating the neuroprotective potential of 3'-DMN is a logical and crucial step in understanding the full therapeutic scope of nobiletin. This technical guide summarizes the current, albeit limited, direct research on 3'-DMN's biological effects and extrapolates potential neuroprotective mechanisms and experimental approaches based on studies of its parent compound, nobiletin, and its isomer, 4'-demethylnobiletin (4'-DMN).

While direct in vitro studies on the neuroprotective effects of this compound are not extensively available in the current body of scientific literature, this guide provides a comprehensive overview of the established neuroprotective activities of its parent compound, nobiletin, and its closely related metabolite, 4'-demethylnobiletin. The experimental protocols and signaling pathways detailed herein are those that would be directly applicable and foundational for the investigation of this compound's neuroprotective potential.

Quantitative Data on Nobiletin and 4'-Demethylnobiletin

The following tables summarize quantitative data from in vitro studies on nobiletin and 4'-demethylnobiletin, which can serve as a benchmark for future investigations into 3'-DMN.

Table 1: Effects of Nobiletin on Neuronal Cell Viability and Oxidative Stress

Cell LineInsultNobiletin ConcentrationOutcomeReference
Primary rat cortical neuronsAβ1-42 (1 µM)50 µMIncreased cell viability to 81.4% from 68.5%[1]
HT22H2O2Not specifiedRestored H2O2-induced decline in GSH and SOD levels[2]
PC12H2O2Not specifiedShowed neuroprotective effects against H2O2-induced apoptosis[2]
SH-SY5YH2O23.12 to 50 µMSignificantly improved cell viability[2]
hNPCsSodium Arsenate (50 µM)50 µMRestored morphological damage and mitochondrial membrane potential[2]

Table 2: Effects of 4'-Demethylnobiletin on Neuronal Signaling

Cell SystemParameter Measured4'-DMN ConcentrationOutcomeReference
Cultured hippocampal neuronsERK phosphorylationNot specifiedStimulated phosphorylation[3]
Cultured hippocampal neuronsCREB phosphorylationNot specifiedStimulated phosphorylation[3]
Cultured hippocampal neuronsCRE-mediated transcriptionNot specifiedEnhanced transcription[3]

Potential Neuroprotective Mechanisms and Signaling Pathways of this compound

Based on the known mechanisms of nobiletin and 4'-demethylnobiletin, the following signaling pathways are prime candidates for investigation into the neuroprotective effects of 3'-DMN.

cAMP/PKA/MEK/ERK/CREB Signaling Pathway

Nobiletin and its metabolite 4'-DMN have been shown to activate the cAMP/PKA/MEK/ERK/CREB signaling cascade.[3][4] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Activation of CREB (cAMP response element-binding protein) leads to the transcription of genes involved in neuroprotection and cognitive function.

G cluster_extracellular cluster_membrane cluster_intracellular 3_DMN This compound Receptor Putative Receptor 3_DMN->Receptor cAMP cAMP Receptor->cAMP PKA PKA cAMP->PKA MEK MEK PKA->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Transcription Gene Transcription (Neuroprotection, Synaptic Plasticity) CREB->Transcription

Figure 1: Hypothesized cAMP/PKA/MEK/ERK/CREB signaling pathway activated by this compound.
Mitochondrial Protection

A study on brown adipocytes revealed that 3'-DMN can significantly promote mitochondrial membrane potential.[5] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. By preserving mitochondrial integrity, 3'-DMN could protect neurons from apoptosis and energy failure.

G cluster_stress cluster_mitochondrion cluster_intervention Stress Oxidative Stress, Neurotoxins Mito_Dysfunction Mitochondrial Dysfunction Stress->Mito_Dysfunction MMP_Loss Loss of Membrane Potential Mito_Dysfunction->MMP_Loss Apoptosis Apoptosis MMP_Loss->Apoptosis 3_DMN This compound 3_DMN->MMP_Loss Inhibits

Figure 2: Potential role of this compound in mitigating mitochondrial dysfunction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the neuroprotective effects of this compound in vitro. These protocols are based on established methods used in the study of nobiletin and other neuroprotective compounds.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies.

    • PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and is a good model for studying neurite outgrowth.

    • Primary Cortical Neurons: Offer a more physiologically relevant model but are more challenging to culture.

    • HT22 (Mouse Hippocampal): Useful for studying glutamate-induced oxidative stress.

    • hNPCs (Human Neural Progenitor Cells): Provide a model for studying effects on neuronal development and protection against developmental neurotoxicants.[2]

  • Culture Conditions:

    • Cells are typically cultured in DMEM or a similar basal medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • Incubation is carried out at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treat cells with H2O2 (e.g., 100 µM for 24 hours) or glutamate (e.g., 5 mM for 24 hours in HT22 cells).

    • Amyloid-β Toxicity: Expose cells to aggregated Aβ1-42 peptides (e.g., 1 µM for 24-48 hours).[1]

    • Mitochondrial Complex I Inhibition: Use rotenone to induce mitochondrial dysfunction and apoptosis.

    • Oxygen-Glucose Deprivation (OGD): A model for ischemic injury where cells are incubated in a glucose-free medium in a hypoxic chamber.[6]

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial reductase activity.

      • Seed cells in a 96-well plate.

      • Pre-treat with various concentrations of 3'-DMN for a specified time (e.g., 1-2 hours).

      • Introduce the neurotoxic agent and co-incubate for 24-48 hours.

      • Add MTT solution and incubate for 4 hours.

      • Solubilize the formazan crystals with DMSO or another suitable solvent.

      • Measure absorbance at ~570 nm.

    • LDH Assay: Measures lactate dehydrogenase release into the medium, an indicator of cell membrane damage.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

    • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Oxidative Stress Assays:

    • ROS Measurement: Use fluorescent probes like DCFDA to quantify intracellular reactive oxygen species levels.

    • GSH/GSSG Ratio: Measure the levels of reduced and oxidized glutathione to assess the cellular antioxidant capacity.

    • Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels as an indicator of lipid damage.

Analysis of Signaling Pathways
  • Western Blotting:

    • Lyse treated cells to extract proteins.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, CREB, Akt).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence to visualize protein bands and quantify their intensity.

  • Reporter Gene Assays:

    • Transfect cells with a plasmid containing a luciferase reporter gene under the control of a specific response element (e.g., CRE).

    • Treat cells with 3'-DMN and/or other stimuli.

    • Measure luciferase activity to determine the transcriptional activity of the pathway.

Experimental Workflow for Assessing Neuroprotective Effects

G cluster_assays Assess Neuroprotective Endpoints Start Start: Culture Neuronal Cells Pretreat Pre-treat with this compound (various concentrations) Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, Aβ, OGD) Pretreat->Induce_Toxicity Incubate Incubate for 24-48 hours Induce_Toxicity->Incubate Viability Cell Viability (MTT, LDH) Incubate->Viability Apoptosis Apoptosis (Annexin V, Caspase) Incubate->Apoptosis Oxidative_Stress Oxidative Stress (ROS, GSH) Incubate->Oxidative_Stress Signaling Signaling Pathways (Western Blot) Incubate->Signaling End End: Analyze and Conclude Viability->End Apoptosis->End Oxidative_Stress->End Signaling->End

Figure 3: General experimental workflow for in vitro neuroprotection studies of this compound.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound in vitro is currently limited, the existing data on its parent compound, nobiletin, and its isomer, 4'-demethylnobiletin, provide a strong rationale for its investigation. The potential mechanisms of action, including the activation of pro-survival signaling pathways like the ERK/CREB cascade and the protection of mitochondrial function, are promising areas for future research. The experimental protocols outlined in this guide offer a robust framework for elucidating the neuroprotective profile of 3'-DMN. Further studies are warranted to isolate and characterize the specific effects of this compound on neuronal cells, which will be crucial for determining its potential as a therapeutic agent for neurodegenerative diseases. Such research will not only contribute to a better understanding of the pharmacology of citrus flavonoids but may also lead to the development of novel neuroprotective strategies.

References

3'-Demethylnobiletin: A Technical Guide on Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin (3'-DMN) is a significant metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Emerging research indicates that 3'-DMN may possess greater biological activity than its parent compound, particularly in the context of thermogenesis and potential anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of 3'-DMN, primarily through its role as a metabolite of nobiletin. This document details the metabolic pathways of nobiletin leading to the formation of 3'-DMN, summarizes the available pharmacokinetic parameters of nobiletin, and describes the experimental protocols used for its study. Additionally, it visualizes key experimental workflows and the signaling pathway associated with 3'-DMN's activity in brown adipocytes. A notable gap in the current literature is the lack of dedicated pharmacokinetic studies following the direct administration of this compound.

Introduction

Nobiletin (NOB), a polymethoxylated flavone abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Upon oral administration, nobiletin undergoes extensive metabolism, primarily through demethylation, giving rise to several metabolites. Among these, this compound (3'-DMN), 4'-demethylnobiletin (4'-DMN), and 3',4'-didemethylnobiletin are considered major metabolites.[1][2] Intriguingly, these metabolites often exhibit more potent biological activities than nobiletin itself.[3]

This guide focuses specifically on this compound, providing an in-depth analysis of its bioavailability and pharmacokinetic profile as understood from studies on its parent compound, nobiletin.

Metabolism of Nobiletin to this compound

Following oral ingestion, nobiletin is metabolized in the body, with demethylation being a key transformation pathway.[2] In vivo studies in mice have identified several demethylated metabolites in urine, with 3'-DMN being one of the prominent ones.[4] The biotransformation of nobiletin is also influenced by gut microbiota, which plays a significant role in its metabolism.[5]

Pharmacokinetics

Currently, there is a lack of publicly available pharmacokinetic data from studies involving the direct administration of this compound. The pharmacokinetic profile of 3'-DMN is therefore inferred from studies of its parent compound, nobiletin.

Pharmacokinetics of Nobiletin

The oral bioavailability of nobiletin has been reported to be approximately 20% in rats when administered as an oil suspension.[3] Emulsification has been shown to improve the bioavailable amount of nobiletin and its major metabolites by about two-fold compared to an oil suspension.[3]

The following table summarizes the pharmacokinetic parameters of nobiletin from a study in rats.

ParameterNobiletin in Oil SuspensionNobiletin in EmulsionReference
Dose 50 mg/kg (oral)50 mg/kg (oral)[4]
Cmax (µg/mL) 0.54 ± 0.091.31 ± 0.38[4]
Tmax (h) ~16[4]
AUC (µg·h/mL) Not explicitly stated for suspensionNot explicitly stated for emulsion, but bioavailability reported as ~49%[4]
Absolute Bioavailability ~20%~49%[3][4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

It is important to note that after oral administration of nobiletin, its demethylated metabolites, including 3'-DMN, are detected in the plasma.[4]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

Animal Model: Male Sprague-Dawley rats are commonly used.[6]

Drug Administration:

  • Oral (PO): Nobiletin is often dissolved in a vehicle like corn oil or formulated as an emulsion and administered by oral gavage.[4][6]

  • Intravenous (IV): For determining absolute bioavailability, nobiletin is dissolved in a suitable solvent and administered via the tail vein.[5]

Blood Sampling:

  • Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.[6]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation (Plasma):

  • Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile or methanol.[7]

  • The supernatant is then collected after centrifugation for analysis.

Analytical Method (UPLC-MS/MS):

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer is used for the quantification of nobiletin and its metabolites.[1]

  • Column: A C18 or similar reversed-phase column is typically employed for chromatographic separation.[1]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[1]

  • Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analytes.[8]

In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[9]

Cell Culture:

  • Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]

Permeability Assay:

  • The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, and the transport of the compound to the basolateral (BL) side is measured over time.[10]

  • To assess active efflux, the transport from the BL to the AP side is also measured.[10]

  • Samples are collected from the receiver chamber at specific time points and analyzed by LC-MS/MS.[9]

Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[9]

Visualizations

Experimental_Workflow_Pharmacokinetics cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Drug Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Protein Precipitation C->D E Centrifugation D->E F Supernatant Collection E->F G UPLC-MS/MS Analysis F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) G->H

Experimental workflow for in vivo pharmacokinetic studies.

Signaling_Pathway_Thermogenesis cluster_stimulation Stimulation cluster_compound Compound cluster_cellular_response Cellular Response in Brown Adipocytes Beta_Adrenergic_Stimulation β-Adrenergic Stimulation DMN This compound PPARa ↑ PPARα mRNA Expression DMN->PPARa enhances UCP1 ↑ UCP1 mRNA Expression DMN->UCP1 enhances Mito_Potential ↑ Mitochondrial Membrane Potential DMN->Mito_Potential enhances Thermogenesis Enhanced Thermogenesis UCP1->Thermogenesis Mito_Potential->Thermogenesis

Signaling pathway of 3'-DMN in brown adipocytes.

Signaling Pathways

This compound has been shown to play a role in the activation of brown adipocytes, which are involved in thermogenesis (heat production).[11] Both nobiletin and 3'-DMN can enhance the expression of Uncoupling Protein 1 (UCP1) mRNA and increase the mitochondrial membrane potential in brown adipocytes, particularly under β-adrenergic stimulation.[2][11] UCP1 is a key protein in the inner mitochondrial membrane that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.[12] Furthermore, 3'-DMN has been found to increase the mRNA expression of peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor involved in the regulation of lipid metabolism and thermogenesis.[11]

The primary signaling pathway that governs non-shivering thermogenesis in brown adipocytes is the β3-adrenergic signaling pathway.[12] This pathway is activated by norepinephrine, which is released in response to stimuli like cold exposure.[12] The activation of this pathway leads to a cascade of events that ultimately upregulate the expression and activity of UCP1.[12]

Conclusion and Future Directions

This compound is a key metabolite of nobiletin that exhibits significant biological activity, particularly in the activation of brown adipocyte thermogenesis. While its presence and activity as a metabolite are well-documented, a significant knowledge gap exists regarding its own pharmacokinetic profile. Future research should focus on studies involving the direct administration of this compound to accurately determine its bioavailability, Cmax, Tmax, AUC, and half-life. Such data are crucial for understanding its potential as a therapeutic agent and for designing effective drug delivery systems. Further elucidation of the specific molecular targets and downstream signaling pathways of 3'-DMN will also be essential for its development in various therapeutic applications.

References

In Vivo Absorption and Metabolism of 3'-Demethylnobiletin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-Demethylnobiletin (3'-DMN) is a major in vivo metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Nobiletin and its metabolites have garnered significant interest in the scientific community for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3'-DMN is crucial for the development of nobiletin-based therapeutics and for elucidating the mechanisms behind its biological activities. This technical guide provides a comprehensive overview of the in vivo absorption and metabolism of 3'-DMN, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Metabolism of Nobiletin to this compound

Following oral administration, nobiletin undergoes extensive phase I and phase II metabolism. The primary metabolic pathway for the formation of 3'-DMN is demethylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver and small intestine. In vivo studies have identified several CYP isoforms involved in nobiletin metabolism, including CYP1A1, CYP1A2, CYP1B1, and CYP3A5.[1] 3'-DMN, along with 4'-demethylnobiletin and 3',4'-didemethylnobiletin, are considered the major metabolites of nobiletin.[1] Further metabolism of 3'-DMN can occur, leading to the formation of other demethylated and conjugated products. The gut microbiota also plays a crucial role in the biotransformation of nobiletin and its metabolites.

Nobiletin Nobiletin PhaseI Phase I Metabolism (Demethylation) Nobiletin->PhaseI 3'-DMN This compound PhaseI->3'-DMN Major Pathway Other_Metabolites Other Demethylated Metabolites (e.g., 4'-DMN, 3',4'-DMN) PhaseI->Other_Metabolites CYP_enzymes CYP1A1, CYP1A2, CYP1B1, CYP3A5 CYP_enzymes->PhaseI PhaseII Phase II Metabolism (Glucuronidation/Sulfation) 3'-DMN->PhaseII Other_Metabolites->PhaseII Excretion Excretion (Urine and Feces) PhaseII->Excretion Start Fasting (12h) Dosing Oral Gavage (50 mg/kg Nobiletin in 0.5% CMC-Na) Start->Dosing Blood_Collection Blood Sampling (0, 0.5, 1, 2, 4, 6, 8, 12, 24h) Dosing->Blood_Collection Plasma_Separation Centrifugation (4000 rpm, 10 min, 4°C) Blood_Collection->Plasma_Separation Storage Plasma Storage (-80°C) Plasma_Separation->Storage cluster_cell Brown Adipocyte NE Norepinephrine beta_AR β-Adrenergic Receptor NE->beta_AR AC Adenylyl Cyclase beta_AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA p38_MAPK p38 MAPK PKA->p38_MAPK CREB CREB p38_MAPK->CREB PGC1a PGC-1α p38_MAPK->PGC1a UCP1_gene UCP1 Gene Transcription CREB->UCP1_gene PGC1a->UCP1_gene Mitochondrion Mitochondrion UCP1_gene->Mitochondrion Thermogenesis Thermogenesis (Heat Production) Mitochondrion->Thermogenesis DMN This compound DMN->UCP1_gene Enhances Expression

References

3'-Demethylnobiletin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Demethylnobiletin (3'-DMN) is a flavonoid metabolite derived from nobiletin, a polymethoxylated flavone found in citrus peels. Emerging research has highlighted the potential therapeutic applications of 3'-DMN across a spectrum of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and metabolic conditions. This technical guide provides an in-depth overview of the current understanding of 3'-DMN's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Therapeutic Applications and Mechanisms of Action

3'-DMN exerts its biological effects by modulating various cellular signaling pathways. The primary therapeutic areas of investigation include oncology, anti-inflammatory responses, neuroprotection, and metabolic regulation.

Anti-Cancer Effects

3'-DMN has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Signaling Pathways in Cancer:

  • PI3K/Akt Pathway: 3'-DMN is believed to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key target. Modulation of this pathway by 3'-DMN can lead to cell cycle arrest and apoptosis.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and survival. 3'-DMN has been suggested to inhibit STAT3 phosphorylation and activation.

Quantitative Data: Anti-Cancer Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, data for its parent compound, nobiletin, and its other demethylated metabolites provide valuable insights into its potential potency. The following table summarizes the IC50 values for nobiletin and 5-demethylnobiletin in various cancer cell lines.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
NobiletinCaco-2Colon Cancer24403.6[1]
48264[1]
7240[1]
NobiletinFaDuHypopharyngeal Squamous Cell Carcinoma24>100[2]
48~80[2]
72~60[2]
5-DemethylnobiletinFaDuHypopharyngeal Squamous Cell Carcinoma24>100[2]
48~70[2]
72~50[2]
5-DemethylnobiletinHCT-116Colon CancerNot Specified8.4[3]
NobiletinHCT-116Colon CancerNot Specified37[3]
5-DemethylnobiletinHT-29Colon CancerNot Specified22[3]
NobiletinHT-29Colon CancerNot Specified46.2[3]

Experimental Workflow: Cancer Cell Viability (MTT Assay)

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed Seed cancer cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with 3'-DMN (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of 3'-DMN in cancer cells using an MTT assay.

Anti-Inflammatory Effects

3'-DMN and its related metabolites have demonstrated potent anti-inflammatory properties. They act by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Signaling Pathways in Inflammation:

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 3'-DMN is thought to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This, in turn, blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

  • MAPK Pathway: As in cancer, the MAPK pathway plays a crucial role in inflammation. 3'-DMN can suppress the phosphorylation of ERK, JNK, and p38 MAPKs, leading to a reduction in the inflammatory response.

Quantitative Data: Anti-Inflammatory Activity

Data for the closely related metabolite, 4'-demethylnobiletin (4'-DMN), in LPS-stimulated RAW 264.7 macrophages provides a strong indication of the anti-inflammatory potential of demethylated nobiletin derivatives.

MediatorTreatmentConcentration (µM)Inhibition/Reduction (%)Reference
Nitric Oxide (NO)4'-DMN1090[4]
30>95[4]
50100[4]
Prostaglandin E2 (PGE2)4'-DMN3098[4]
Interleukin-1β (IL-1β)4'-DMN3092[4]
Interleukin-6 (IL-6)4'-DMN3099[4]
iNOS (protein)4'-DMN1069[4]
3088[4]
COX-2 (protein)4'-DMN1054[4]
3091[4]
iNOS (mRNA)4'-DMN3083[4]
COX-2 (mRNA)4'-DMN3081[4]

Signaling Pathway: 3'-DMN Inhibition of NF-κB Activation

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_p->NFkB Releases Degradation Degradation IkBa_p->Degradation Ubiquitination & Degradation DMN This compound DMN->IKK Inhibits DNA κB DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Proposed mechanism of 3'-DMN in the inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Nobiletin and its metabolites, including 3'-DMN, have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5] Their neuroprotective effects are attributed to their ability to cross the blood-brain barrier and modulate signaling pathways involved in neuronal survival, inflammation, and oxidative stress.[6]

Signaling Pathways in Neuroprotection:

  • PKA/MEK/ERK Pathway: 3'-DMN has been shown to activate the PKA/MEK/ERK signaling cascade, which is crucial for synaptic plasticity and memory formation.[6]

  • CREB Signaling: Activation of the ERK pathway leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is involved in the expression of genes important for neuronal survival and long-term memory.[6]

Quantitative Data: Neuroprotective Effects

While specific quantitative data for 3'-DMN's neuroprotective effects are limited, studies on its parent compound nobiletin demonstrate significant improvements in animal models of cognitive impairment. For instance, nobiletin has been shown to rescue learning impairment induced by NMDA receptor antagonists.[6]

Signaling Pathway: 3'-DMN in Neuronal Signaling

G DMN This compound PKA PKA DMN->PKA Activates MEK MEK PKA->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene

Caption: 3'-DMN-mediated activation of the PKA/MEK/ERK/CREB signaling pathway in neurons.

Metabolic Regulation

3'-DMN may play a role in regulating metabolic processes, particularly in the context of obesity and related disorders. Studies on nobiletin suggest that it can activate brown adipose tissue (BAT) thermogenesis, a process that expends energy.[7]

Mechanism in Metabolic Regulation:

  • UCP1 Expression: 3'-DMN has been found to increase the mRNA expression of uncoupling protein 1 (UCP1) in brown adipocytes.[7] UCP1 is a key protein involved in non-shivering thermogenesis.

  • Mitochondrial Activity: Both nobiletin and 3'-DMN have been shown to promote mitochondrial membrane potential in brown adipocytes, suggesting an enhancement of mitochondrial activity and heat production.[7]

Quantitative Data: Metabolic Regulation

A study on nobiletin and its metabolites in brown adipocytes provides some quantitative insights.

CompoundEffectObservationReference
3'-DMNUCP1 mRNA expressionIncreased[7]
3'-DMNMitochondrial membrane potentialSignificantly promoted[7]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound and its related compounds. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of 3'-DMN in culture medium. Remove the medium from the wells and add 100 µL of the 3'-DMN solutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of 3'-DMN to determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cells treated with 3'-DMN

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with 3'-DMN for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

Materials:

  • Cells treated with 3'-DMN

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of 3'-DMN for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising natural compound with a wide range of potential therapeutic applications. Its ability to modulate key signaling pathways involved in cancer, inflammation, neurodegeneration, and metabolism makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of its mechanisms of action, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in clinical settings. The provided data and protocols should serve as a valuable resource for researchers and scientists in this endeavor.

References

Methodological & Application

Application Notes and Protocols for 3'-Demethylnobiletin Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Demethylnobiletin (3'-DMN) is a major metabolite of Nobiletin, a polymethoxylated flavone found in citrus peels.[1][2] Like its parent compound, 3'-DMN has demonstrated significant biological activities, including anti-cancer and anti-inflammatory properties.[2] Notably, it has been shown to exert stronger growth inhibition on certain cancer cell lines compared to Nobiletin.[1] These application notes provide detailed protocols for the in vitro treatment of cell cultures with this compound, summarizing its effects on key signaling pathways and providing methodologies for assessing its biological impact.

Mechanism of Action

This compound influences several critical cellular signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. It has also been found to play a role in enhancing thermogenesis in brown adipocytes. The primary mechanisms of action involve the modulation of the PI3K/Akt and MAPK/ERK signaling pathways.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound, similar to other related flavonoids, has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.[3][4] Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and the induction of apoptosis.[4][5][6]

  • MAPK/ERK Pathway: The MAPK/ERK pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] 4'-Demethylnobiletin, a similar metabolite, has been shown to stimulate the phosphorylation of ERK.[8] Conversely, inhibition of this pathway is often associated with cell cycle arrest.[4][9]

  • Cell Cycle Regulation: this compound and its related compounds cause significant cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell line.[1][4] This is achieved by modulating the expression of key cell cycle regulatory proteins such as Cyclins and Cyclin-Dependent Kinases (CDKs).[1][4]

  • Induction of Apoptosis: Treatment with this compound leads to programmed cell death by influencing the expression of apoptosis-related proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (e.g., cleaved caspase-3 and -9) and PARP.[1][4]

  • Thermogenesis in Adipocytes: In brown adipocytes, 3'-DMN has been shown to increase the expression of Uncoupling Protein 1 (UCP1) mRNA and enhance mitochondrial membrane potential, suggesting a role in promoting thermogenesis.[2][10]

Data Summary

The effects of this compound and its parent compound Nobiletin are cell-line specific and dose-dependent. The following tables summarize the observed effects and modulated proteins.

Table 1: Effects of this compound and Related Flavonoids on Various Cell Lines

CompoundCell Line(s)Concentration RangeIncubation TimeObserved EffectsReference(s)
This compound (M1)H460 & H1299 (NSCLC)Not specifiedNot specifiedStronger growth inhibition compared to Nobiletin; cell cycle arrest and apoptosis.[1]
This compound (3'-DMN)HB2 (Brown Adipocytes)10 µM24 hIncreased UCP1 mRNA expression and enhanced mitochondrial membrane potential.[2][10]
5-Demethylnobiletin (5-DMN)U87-MG, A172, U251 (Glioblastoma)25-100 µM48 hInhibited viability, migration, and invasion; induced G0/G1 phase arrest and apoptosis.[4][11]
NobiletinHL-60 (AML)Not specifiedNot specifiedSuppressed cell proliferation; induced G0/G1 arrest and apoptosis.[9]
NobiletinHs578T (Breast Cancer)100 µM72 hEnhanced G2/M arrest.[12]

Table 2: Key Protein Modulation by this compound and Related Flavonoids

PathwayProteinModulationCell Line(s)Reference(s)
Cell Cycle p21Up-regulatedH460, H1299[1]
Cyclin B1Down-regulatedH460, H1299[1]
CDK1Down-regulatedH460, H1299[1]
Cyclin D1Down-regulatedH460, H1299, Glioblastoma[1][4]
CDK4Down-regulatedH460, H1299[1]
CDK6Down-regulatedH460, H1299, Glioblastoma[1][4]
Apoptosis BaxUp-regulatedH460, H1299, Glioblastoma[1][4]
Bcl-2Down-regulatedGlioblastoma[4]
Cleaved Caspase-1Up-regulatedH460, H1299[1]
Cleaved Caspase-3Up-regulatedGlioblastoma[4]
Cleaved Caspase-9Up-regulatedGlioblastoma[4]
Cleaved PARPUp-regulatedH460, H1299[1]
Signaling p-ERK1/2Down-regulatedGlioblastoma[4]
p-AktDown-regulatedGlioblastoma[4]
p-STAT3Down-regulatedGlioblastoma[4]

Visualized Pathways and Workflows

3_Demethylnobiletin_Signaling_Pathway DMN This compound PI3K_Akt PI3K/Akt Pathway DMN->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway DMN->MAPK_ERK Modulates Cell_Cycle Cell Cycle Progression DMN->Cell_Cycle Inhibits Apoptosis Apoptosis DMN->Apoptosis Induces Akt p-Akt PI3K_Akt->Akt ERK p-ERK MAPK_ERK->ERK Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation Cyclins_CDKs Cyclin D1/CDK4/6 Cyclin B1/CDK1 Cell_Cycle->Cyclins_CDKs Bcl2_Bax Bcl-2/Bax Ratio Apoptosis->Bcl2_Bax G1_Arrest G0/G1 Arrest Cyclins_CDKs->G1_Arrest G2M_Arrest G2/M Arrest Cyclins_CDKs->G2M_Arrest Caspases Caspase Cascade Bcl2_Bax->Caspases Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells in Culture Plates treat Treat Cells with This compound (Various Concentrations & Times) start->treat incubate Incubate for 24-72 hours treat->incubate harvest Harvest Cells incubate->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability flow Flow Cytometry harvest->flow western Western Blot harvest->western results1 Analyze Cell Viability Data viability->results1 cell_cycle_analysis Cell Cycle Analysis (PI Staining) flow->cell_cycle_analysis apoptosis_analysis Apoptosis Assay (Annexin V/PI) flow->apoptosis_analysis protein_extraction Protein Extraction & Quantification western->protein_extraction results2 Analyze Cell Cycle & Apoptosis Data cell_cycle_analysis->results2 apoptosis_analysis->results2 sds_page SDS-PAGE & Transfer protein_extraction->sds_page immunoblot Immunoblotting sds_page->immunoblot results3 Analyze Protein Expression Levels immunoblot->results3

Caption: General experimental workflow for cell culture treatment.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term use.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.

Cell Culture and Treatment Protocol

Materials:

  • Appropriate cell line (e.g., H460, U87-MG)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture plates (e.g., 6-well, 96-well)

  • This compound stock solution

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize and count the cells using a hemocytometer or automated cell counter.

  • Seed the cells into appropriate culture plates at a predetermined density. Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and replace it with the medium containing this compound or the vehicle control (DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • Proceed to downstream analysis (e.g., Cell Viability Assay, Western Blotting, Flow Cytometry).

Cell Viability Assay (MTT Assay)

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14]

  • Microplate reader

Protocol:

  • Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[15]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][15]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][16]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting Protocol

Materials:

  • Treated cells from 6-well plates or 10 cm dishes

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Cyclin D1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17][18]

  • Incubate on ice for 30 minutes, then centrifuge at 12,000-16,000 x g for 20 minutes at 4°C.[18][19]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[19][20]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][20]

    • Wash the membrane three times with TBST for 5-10 minutes each.[17][20]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][20]

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[19] Analyze band intensities relative to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated cells from 6-well plates

  • Ice-cold PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[21][22]

Protocol:

  • Harvest cells by trypsinization and collect them by centrifugation at 200-300 x g for 5 minutes.[23]

  • Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][24]

  • Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for several weeks).[24]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 300-500 µL of PI staining solution.[22]

  • Incubate in the dark at room temperature for 15-30 minutes.[22]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

References

Application Notes: 3'-Demethylnobiletin In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3'-Demethylnobiletin In Vitro Cell Viability Assays (MTT, XTT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (3'-DMN), a polymethoxylated flavonoid predominantly found in citrus peels, has emerged as a compound of interest in oncological research. Its parent compound, nobiletin, and its various metabolites have demonstrated significant antiproliferative and pro-apoptotic activities across numerous cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro effects of this compound on cancer cell viability using the MTT and XTT colorimetric assays. These assays are fundamental for determining the cytotoxic potential and dose-response relationship of therapeutic compounds in preclinical studies. For the purposes of this document, data pertaining to the closely related compound 5-Demethylnobiletin (5-DMN) is utilized as a proxy to illustrate the biological activities.

Data Presentation: Antiproliferative Activity

The following table summarizes the quantitative data on the cytotoxic effects of this compound (reported as 5-Demethylnobiletin) on various cancer cell lines as determined by the MTT assay.

Cell LineAssay TypeIncubation Time (h)IC50 (μM)NotesSource
HCT-116 (Colon Carcinoma)MTTNot Specified13.5-[1]
THP-1 (Acute Monocytic Leukemia)MTT4832.3-[1][2]
CL1-5 (Lung Adenocarcinoma)MTTNot Specified12.8-[1]
CL13 (Lung Adenocarcinoma)MTTNot Specified21.8-[1]
HL-60 (Promyelocytic Leukemia)MTT48~40Viability reduced to ~50% at 40 μM[2]
U937 (Histiocytic Lymphoma)MTT48>80Viability reduced to ~60% at 80 μM[2]
HEL (Erythroleukemia)MTT48>80Viability reduced to ~70% at 80 μM[2]
K562 (Chronic Myelogenous Leukemia)MTT48>80Viability reduced to ~80% at 80 μM[2]

Mechanism of Action: Signaling Pathways

This compound induces cell cycle arrest and apoptosis in cancer cells by modulating key intracellular signaling pathways. In glioblastoma cells, it has been shown to inhibit the phosphorylation and activation of ERK1/2, AKT, and STAT3. This cascade of inhibition leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately resulting in the activation of caspases and programmed cell death.

G cluster_0 This compound Action cluster_1 Inhibition of Pro-Survival Pathways cluster_2 Apoptotic Cascade DMN This compound ERK p-ERK1/2 DMN->ERK inhibits AKT p-AKT DMN->AKT inhibits STAT3 p-STAT3 DMN->STAT3 inhibits Bcl2 ↓ Bcl-2 ERK->Bcl2 AKT->Bcl2 STAT3->Bcl2 Bax ↑ Bax Bcl2->Bax Balance Shift Caspases ↑ Cleaved Caspases (Caspase-9, Caspase-3) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

A 1. Seed cells in a 96-well plate (e.g., 6x10³ cells/well) B 2. Incubate for 24h for cell attachment A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for desired time (e.g., 48h) C->D E 5. Add 20 µL MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 4h at 37°C E->F G 7. Remove medium, add 100 µL DMSO to dissolve formazan F->G H 8. Read absorbance at 570 nm G->H

Caption: MTT Assay Experimental Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells into a 96-well flat-bottom plate at a density of approximately 6 x 10³ cells/well in 100 µL of culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the test compound. Include vehicle-only (DMSO) controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Development: Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is an alternative to the MTT assay where the resulting formazan product is water-soluble, eliminating the need for a final solubilization step.

A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat with this compound B->C D 4. Incubate for desired time (e.g., 48h) C->D E 5. Add 50 µL activated XTT solution to each well D->E F 6. Incubate for 2-4h at 37°C E->F G 7. Read absorbance at 450-500 nm F->G

Caption: XTT Assay Experimental Workflow.

Detailed Steps:

  • Cell Seeding & Adherence: Follow steps 1 and 2 from the MTT protocol.

  • Compound Treatment: Follow step 3 from the MTT protocol.

  • Incubation: Follow step 4 from the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Gently shake the plate and measure the absorbance of each well at a wavelength between 450 and 500 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Application Notes and Protocols for 3'-Demethylnobiletin Apoptosis Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the apoptotic effects of 3'-Demethylnobiletin, a natural flavonoid metabolite, on cancer cell lines. This document includes detailed experimental protocols for key apoptosis assays and summarizes the current understanding of the compound's mechanism of action.

Introduction

This compound (3'-DMN) is a metabolite of nobiletin, a polymethoxyflavone found in citrus peels. Both nobiletin and its derivatives, including 3'-DMN, have garnered interest for their potential chemopreventive and anti-cancer properties.[1] These compounds have been shown to target multiple pathways involved in cancer progression, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[1] Understanding the precise mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent.

While extensive quantitative data for this compound is still emerging, studies on the closely related isomer, 5-Demethylnobiletin (5-DMN), provide valuable insights into the expected apoptotic effects and signaling pathways modulated by demethylated nobiletins.

Data Presentation: Effects of Demethylated Nobiletins on Cancer Cells

The following tables summarize the pro-apoptotic and anti-proliferative effects of 5-Demethylnobiletin (5-DMN) in glioblastoma multiforme (GBM) cell lines. This data is presented as an illustrative example of the potential efficacy of demethylated nobiletins.

Table 1: IC50 Values of 5-Demethylnobiletin in Glioblastoma Cell Lines

Cell LineTreatment DurationIC50 (µM)
U87-MG48 hours~25
A17248 hours~30
U25148 hours~35

Data derived from studies on 5-Demethylnobiletin in glioblastoma cells and presented as approximate values.

Table 2: Apoptosis Induction by 5-Demethylnobiletin in Glioblastoma Cell Lines (48-hour treatment)

Cell Line5-DMN Concentration (µM)Percentage of Apoptotic Cells (%)
U87-MG0~5
12.5~15
25~30
50~55
A1720~4
12.5~12
25~25
50~45
U2510~6
12.5~18
25~35
50~60

Apoptosis was determined by Annexin V-FITC/PI double staining. Data is illustrative based on published findings for 5-DMN.[2][3]

Table 3: Effect of 5-Demethylnobiletin on Apoptosis-Related Protein Expression in U87-MG Cells (48-hour treatment)

Protein5-DMN Concentration (µM)Relative Expression Level (Fold Change vs. Control)
Pro-Apoptotic
Bax25Increased
50Significantly Increased
Cleaved Caspase-325Increased
50Significantly Increased
Cleaved Caspase-925Increased
50Significantly Increased
Anti-Apoptotic
Bcl-225Decreased
50Significantly Decreased

Changes in protein expression were determined by Western blot analysis. Data is illustrative based on published findings for 5-DMN.[2][3]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the dose-dependent cytotoxic effect of this compound on cancer cell lines to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with desired concentrations of this compound for the selected time.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Lysis buffer

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescence is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow General Experimental Workflow for Apoptosis Assays cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assessment cluster_data_analysis Data Analysis cluster_conclusion Conclusion cell_seeding Seed Cancer Cells treatment Treat with this compound (various concentrations and times) cell_seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry caspase_assay Caspase Activity Assay (e.g., Caspase-Glo) treatment->caspase_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis Rate flow_cytometry->apoptosis_rate caspase_activity Measure Caspase Activity caspase_assay->caspase_activity protein_expression Analyze Protein Expression western_blot->protein_expression conclusion Evaluate Pro-Apoptotic Efficacy of 3'-DMN ic50->conclusion apoptosis_rate->conclusion caspase_activity->conclusion protein_expression->conclusion

Caption: Workflow for assessing this compound-induced apoptosis.

PI3K_Akt_Signaling_Pathway Putative PI3K/Akt Signaling Pathway Inhibition by this compound DMN This compound RTK Receptor Tyrosine Kinase (e.g., MET) DMN->RTK Inhibits PI3K PI3K DMN->PI3K Inhibits Akt Akt DMN->Akt Inhibits RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative PI3K/Akt pathway inhibition by this compound.

MET_Signaling_Pathway Putative MET Signaling Pathway Inhibition by this compound cluster_downstream Downstream Signaling DMN This compound MET MET Receptor DMN->MET Inhibits HGF HGF HGF->MET PI3K PI3K/Akt Pathway MET->PI3K RAS RAS/MAPK Pathway MET->RAS Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition RAS->Cell_Survival

Caption: Putative MET signaling pathway inhibition by this compound.

References

Application Notes and Protocols for Western Blot Analysis of 3'-Demethylnobiletin Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Demethylnobiletin (3'-DMN) is a major metabolite of Nobiletin, a polymethoxyflavonoid found in citrus peels. Nobiletin has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. These effects are often attributed to its modulation of key cellular signaling pathways. As a primary metabolite, 3'-DMN is believed to contribute significantly to the in vivo activities of nobiletin. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on target proteins within critical signaling cascades, including the PI3K/Akt, MAPK/ERK, and apoptosis pathways. While direct quantitative data for 3'-DMN is emerging, the provided data for its parent compound, Nobiletin, serves as a strong proxy for expected outcomes.

Target Protein Overview

Western blotting is a powerful technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, which are crucial for signal transduction. Key protein targets modulated by Nobiletin, and likely by this compound, include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Key proteins include PI3K, Akt (Protein Kinase B), and phosphorylated Akt (p-Akt). Inhibition of this pathway is a common mechanism for anti-cancer agents.

  • MAPK/ERK Pathway: This cascade regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Core components include Ras, Raf, MEK, ERK (extracellular signal-regulated kinase), and phosphorylated ERK (p-ERK).[1][2]

  • Apoptosis-Related Proteins: Apoptosis, or programmed cell death, is a critical process in development and disease. Key regulators include the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., caspase-3, caspase-9).[3][4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data from Western blot analyses following treatment with Nobiletin. These results provide a baseline for the expected effects of this compound. Densitometry values are normalized to a loading control (e.g., β-actin or GAPDH) and expressed relative to the untreated control.

Table 1: Effect of Nobiletin on PI3K/Akt Pathway Protein Expression

TreatmentConcentration (µM)p-Akt / Total Akt Ratio (Fold Change vs. Control)p-PI3K / Total PI3K Ratio (Fold Change vs. Control)
Control01.001.00
Nobiletin400.65[3]0.70[6]
Nobiletin800.38[3][7]0.45[6]

Table 2: Effect of Nobiletin on MAPK/ERK Pathway Protein Expression

TreatmentConcentration (µM)p-ERK / Total ERK Ratio (Fold Change vs. Control)p-MEK / Total MEK Ratio (Fold Change vs. Control)
Control01.001.00
Nobiletin500.72[1][2]0.78[1][2]
Nobiletin1000.45[1][2]0.55[1][2]

Table 3: Effect of Nobiletin on Apoptosis-Related Protein Expression

TreatmentConcentration (µM)Bcl-2 / β-actin Ratio (Fold Change vs. Control)Bax / β-actin Ratio (Fold Change vs. Control)Cleaved Caspase-3 / β-actin Ratio (Fold Change vs. Control)
Control01.001.001.00
Nobiletin500.78[5]1.25[5]1.80[3]
Nobiletin1000.52[4]1.60[4]2.50[3]

Experimental Protocols

General Western Blot Workflow

G General Western Blot Workflow cluster_0 Sample Preparation cluster_1 Protein Separation and Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture and Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF or Nitrocellulose Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: A generalized workflow for Western blot analysis.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., human cancer cell lines such as PC-3, DU-145, MCF-7, or ACHN) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][4][7]

  • Seed cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).

2. Protein Extraction and Quantification:

  • Following treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the expression of the target proteins to the corresponding loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound.

G PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Proliferation Cell Proliferation, Survival pAkt->Proliferation DMN This compound DMN->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 3'-DMN.

G MAPK/ERK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK Transcription Gene Transcription (Proliferation, Differentiation) pERK->Transcription DMN This compound DMN->Ras Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by 3'-DMN.

G Induction of Apoptosis DMN This compound Bcl2 Bcl-2 (Anti-apoptotic) DMN->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DMN->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 3'-DMN-mediated induction of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for 3'-Demethylnobiletin in Xenograft Tumor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Demethylnobiletin (3'-DMN) is a major in vivo metabolite of nobiletin, a polymethoxyflavone found in citrus peels.[1][2] Both nobiletin and its metabolites, including 3'-DMN, have demonstrated anti-cancer properties in various studies.[1] These compounds have been shown to target multiple signaling pathways involved in cancer progression, including the PI3K/Akt pathway, and to inhibit processes such as cell proliferation, angiogenesis, and metastasis.[2][3] While direct xenograft tumor studies detailing specific dosages of this compound are limited in publicly available literature, research on its parent compound, nobiletin, provides valuable insights for designing initial in vivo experiments. This document outlines key considerations, summarizes relevant data from nobiletin xenograft studies, and provides a detailed protocol for conducting xenograft tumor studies with this compound.

Data Presentation: Nobiletin Dosage in Xenograft Tumor Studies

The following table summarizes dosages of nobiletin used in various xenograft tumor studies. This data can serve as a reference for determining an initial dose range for this compound, which has been suggested to have potentially higher anti-tumor activity than nobiletin.[2]

Cancer TypeCell Line(s)Animal ModelDosageAdministration RouteTreatment DurationKey Findings
Cholangiocarcinoma-Nude mice25 mg/kg/day and 50 mg/kg/dayIntraperitoneal-Suppressed tumor cell proliferation.[4]
Oral Squamous Cell CarcinomaTCA-8133, CAL-27Nude mice40 mg/kg (every 2 days)Intraperitoneal12 daysInhibited tumor growth.[5]
Ovarian CancerOVCAR, A2780Chicken CAM20 μM (in implant)--Reduced tumor growth and blood vessel development.[3]
Renal CarcinomaACHN, Caki-2Nude mice---Reduced tumor volume and weight.[6]

Experimental Protocols

General Protocol for a Subcutaneous Xenograft Tumor Model

This protocol provides a general framework for establishing a subcutaneous xenograft tumor model to evaluate the efficacy of this compound.[7][8][9]

1. Cell Culture and Preparation:

  • Culture the selected human cancer cell line in the appropriate complete medium in a sterile environment.

  • Before harvesting, ensure the cells are in the exponential growth phase (typically 70-80% confluency).[7]

  • To remove dead cells, replace the medium with fresh, pre-warmed medium 3-4 hours before harvesting.[7]

  • Wash the cells with sterile Phosphate Buffered Saline (PBS).

  • Detach the cells using a minimal amount of trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[7]

  • Wash the cell pellet twice with sterile PBS.

  • Perform a cell count using a hemocytometer and assess viability using a trypan blue exclusion assay.[7]

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (optional, to improve tumor engraftment) at the desired concentration for injection (e.g., 3.0 x 10^6 cells in 100-300 µL).[7]

2. Animal Handling and Tumor Cell Implantation:

  • Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[7]

  • Allow the mice to acclimatize for 3-5 days upon arrival.[7]

  • Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine).

  • Shave and sterilize the injection site on the flank of the mouse with ethanol and/or iodine solutions.[7]

  • Using a 1-cc syringe with a 27- or 30-gauge needle, draw up the cell suspension. To minimize cell damage, it is recommended to draw the cells into the syringe without the needle attached.[7]

  • Inject the cell suspension (e.g., 3.0 x 10^6 cells) subcutaneously into the prepared flank.[7]

3. This compound Preparation and Administration:

  • Dosage Selection: Based on the effective dosages of nobiletin (25-50 mg/kg/day), an initial dose-finding study for this compound could start in a similar range. Disclaimer: As there is no established dosage for this compound in xenograft models, a thorough dose-response study is crucial to determine the optimal and non-toxic dose.

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., a solution containing DMSO and/or corn oil, to be optimized for solubility and animal tolerance).

  • Administration: Administer the prepared solution to the mice via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule (e.g., daily or every other day).

4. Tumor Growth Monitoring and Data Collection:

  • Once tumors become palpable (typically 1-3 weeks post-injection, reaching an average volume of ~50–60 mm³), begin treatment.[7][10]

  • Measure tumor dimensions (length and width) regularly (e.g., twice a week) using digital calipers.

  • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (when tumors reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and molecular analysis).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth DMN This compound DMN->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Xenograft Study A 1. Cancer Cell Culture & Expansion B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection into Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Treatment Initiation (this compound or Vehicle) D->E F 6. Continued Treatment & Tumor Measurement E->F G 7. Endpoint: Tumor Excision & Analysis F->G

Caption: Workflow for evaluating this compound in a xenograft tumor model.

References

Preparation of 3'-Demethylnobiletin for Preclinical Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of 3'-Demethylnobiletin (3'-DMN), a significant metabolite of the citrus flavonoid nobiletin, for use in animal studies. Nobiletin and its metabolites are subjects of growing interest in pharmacological research due to their potential anti-inflammatory, neuroprotective, and anti-cancer properties. This application note details protocols for the synthesis and purification of 3'-DMN, preparation of a suitable formulation for oral administration in rodents, and suggested starting dosages based on available data for analogous compounds. Furthermore, it outlines the key signaling pathways potentially modulated by 3'-DMN and provides a framework for designing in vivo efficacy and pharmacokinetic studies.

Introduction

This compound (3'-DMN) is a primary metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Following oral administration, nobiletin is metabolized into several demethylated derivatives, with 3'-DMN being one of the prominent forms detected in vivo. Research suggests that these metabolites may possess equal or even greater biological activity than the parent compound. In vitro studies have indicated that nobiletin and its derivatives can modulate key cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critically involved in inflammation and cell survival.[1][2][3][4] This has spurred interest in evaluating the therapeutic potential of individual metabolites like 3'-DMN in various disease models.

This document serves as a practical guide for researchers embarking on preclinical animal studies with 3'-DMN, providing essential protocols and considerations for its preparation and administration.

Synthesis and Purification of this compound

The preparation of pure 3'-DMN is a critical first step for in vivo studies. While 3'-DMN can be isolated from natural sources after administration of nobiletin, chemical synthesis offers a more controlled and scalable approach to obtain the required quantities for animal experiments.

Synthetic Approach

A common strategy for the synthesis of hydroxylated polymethoxyflavones involves the Baker-Venkataraman rearrangement or related methods. A plausible synthetic route for this compound (3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone) is outlined below. This multi-step synthesis requires expertise in organic chemistry.

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate & Final Product start1 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone step1 Base-catalyzed Claisen-Schmidt condensation start1->step1 start2 3-Hydroxy-4-methoxybenzaldehyde start2->step1 chalcone Chalcone Intermediate step1->chalcone step2 Oxidative cyclization product This compound step2->product chalcone->step2

Caption: Synthetic workflow for this compound.

Protocol:

  • Step 1: Claisen-Schmidt Condensation: 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone is reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like ethanol. This reaction forms the corresponding chalcone intermediate.

  • Step 2: Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the flavone ring. A common reagent for this step is iodine in dimethyl sulfoxide (DMSO).

  • Work-up and Crude Purification: Following the reaction, the mixture is worked up to remove reagents and byproducts. This typically involves extraction and washing steps. The crude product is then concentrated.

Purification Protocol

Purification of the synthesized 3'-DMN is essential to ensure the removal of unreacted starting materials, intermediates, and byproducts, which could have confounding effects in animal studies. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity 3'-DMN.

Protocol for HPLC Purification:

  • Column: A reversed-phase C18 column is suitable for the purification of flavonoids.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is typically used.

  • Detection: UV detection at a wavelength where 3'-DMN has strong absorbance (e.g., around 280 nm or 340 nm) should be employed.

  • Fraction Collection: Fractions corresponding to the 3'-DMN peak are collected.

  • Solvent Removal: The organic solvent is removed from the collected fractions under reduced pressure (e.g., using a rotary evaporator).

  • Lyophilization: The remaining aqueous solution is lyophilized (freeze-dried) to obtain the pure 3'-DMN as a solid powder.

  • Purity Assessment: The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Formulation for Animal Studies

The poor aqueous solubility of polymethoxyflavones like 3'-DMN necessitates the use of a vehicle to prepare a homogenous and stable formulation for administration to animals, particularly for oral gavage.

Recommended Vehicle for Oral Gavage

A commonly used and generally well-tolerated vehicle for administering hydrophobic compounds to rodents is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Table 1: Composition of the Recommended Vehicle for Oral Gavage

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent for 3'-DMN
PEG30040%Co-solvent and viscosity enhancer
Tween-805%Surfactant to improve solubility and stability
Saline (0.9% NaCl)45%Vehicle to adjust to final volume
Protocol for Formulation Preparation
  • Weigh the required amount of purified 3'-DMN powder.

  • Add the calculated volume of DMSO to dissolve the 3'-DMN completely. Gentle warming or sonication may be used to aid dissolution.

  • Add the PEG300 to the DMSO solution and mix thoroughly.

  • Add the Tween-80 and mix until a clear and homogenous solution is obtained.

  • Finally, add the saline to reach the final desired volume and concentration. Mix well.

  • The final formulation should be a clear, slightly viscous solution. It is recommended to prepare the formulation fresh before each administration.

Experimental Workflow for Formulation Preparation

G cluster_start Components cluster_steps Mixing Steps cluster_final Final Product dmn 3'-DMN Powder step1 Dissolve 3'-DMN in DMSO dmn->step1 dmso DMSO dmso->step1 peg PEG300 step2 Add PEG300 and mix peg->step2 tween Tween-80 step3 Add Tween-80 and mix tween->step3 saline Saline step4 Add Saline to final volume saline->step4 step1->step2 step2->step3 step3->step4 final Homogenous Formulation step4->final

Caption: Workflow for preparing 3'-DMN formulation.

Dosage and Administration in Animal Studies

Dosage Considerations

Direct in vivo dosage data for 3'-DMN is limited. However, studies on the parent compound, nobiletin, and the isomeric metabolite, 4'-demethylnobiletin, can provide guidance for selecting a starting dose range.

Table 2: Reported Dosages of Nobiletin and its Metabolites in Rodent Studies

CompoundAnimal ModelDosageRoute of AdministrationReference
NobiletinMice100 mg/kg/dayOral gavage[4]
NobiletinRats50 mg/kgOral gavage[5]
4'-DemethylnobiletinMice10 and 50 mg/kgIntraperitoneal(Not directly found in provided results)

Based on this information, a starting dose range of 10-50 mg/kg for 3'-DMN administered orally can be considered for initial efficacy and toxicity studies. Dose-response studies are recommended to determine the optimal therapeutic dose.

Administration Protocol (Oral Gavage)
  • Animal Handling: Accustom the animals to handling for several days before the start of the experiment to minimize stress.

  • Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose.

  • Administration: Use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach. Ensure the needle length is appropriate for the size of the animal to avoid injury.

  • Observation: Monitor the animals closely after administration for any signs of distress or adverse effects.

Potential Signaling Pathways for Investigation

Based on studies of nobiletin and other demethylated metabolites, 3'-DMN is likely to exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways.

Potential Signaling Pathways Modulated by this compound

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway cluster_effects Cellular Effects dmn This compound p38 p38 dmn->p38 Inhibition jnk JNK dmn->jnk Inhibition erk ERK dmn->erk Modulation ikb IκBα dmn->ikb Inhibition of degradation jak2 JAK2 dmn->jak2 Inhibition inflammation Inflammation p38->inflammation apoptosis Apoptosis jnk->apoptosis proliferation Cell Proliferation erk->proliferation nfkb NF-κB (p65) nfkb->inflammation Transcription of pro-inflammatory genes stat3 STAT3 jak2->stat3 stat3->proliferation

Caption: Potential signaling pathways affected by 3'-DMN.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of 3'-DMN is crucial for interpreting efficacy data and designing optimal dosing regimens. Key parameters to investigate include:

Table 3: Key Pharmacokinetic Parameters for this compound

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach maximum plasma concentration
t1/2 Elimination half-life
AUC Area under the plasma concentration-time curve (bioavailability)
Metabolites Identification of further metabolites of 3'-DMN

Pharmacokinetic studies of nobiletin have shown that it is rapidly absorbed and metabolized, with demethylated metabolites appearing in the plasma.[6] It is anticipated that 3'-DMN will also be subject to further metabolism, including glucuronidation and sulfation.

Conclusion

The preparation of this compound for animal studies requires careful attention to synthesis, purification, and formulation to ensure the reliability and reproducibility of experimental results. This application note provides a foundational set of protocols and considerations for researchers working with this promising bioactive compound. Further studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetic profile, and mechanisms of action of 3'-DMN in various disease models.

References

Synthesis of 3'-Demethylnobiletin from Nobiletin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3'-Demethylnobiletin, a significant metabolite of Nobiletin. Nobiletin, a polymethoxylated flavone found in citrus peels, and its derivatives are of great interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This protocol outlines a general yet robust chemical demethylation method, summarizes the quantitative data, and discusses the key signaling pathways modulated by both Nobiletin and its demethylated counterpart, offering a comparative perspective for further research and drug development.

Introduction

Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) is a naturally occurring flavonoid that has been extensively studied for its therapeutic potential. Upon ingestion, Nobiletin is metabolized into various demethylated forms, with this compound (3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone) being one of the key metabolites. Research suggests that these metabolites may exhibit equal or even greater biological activity than the parent compound. Therefore, the availability of pure this compound through chemical synthesis is crucial for in-depth biological and pharmacological studies. This application note provides a comprehensive guide for its synthesis from Nobiletin, purification, and a comparative overview of its effects on major cellular signaling pathways.

Chemical Synthesis of this compound

The selective demethylation of a specific methoxy group in a polymethoxylated flavonoid like Nobiletin can be challenging. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a generalized and effective method involves the use of a Lewis acid, such as Boron Tribromide (BBr₃), which is a common reagent for the cleavage of aryl methyl ethers. The following protocol is a general procedure that can be optimized for the selective synthesis of this compound.

Experimental Protocol: Demethylation of Nobiletin using Boron Tribromide

Materials:

  • Nobiletin

  • Boron Tribromide (BBr₃) solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate gradient)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Nobiletin in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Demethylating Agent: Slowly add a solution of BBr₃ (typically 1-2 equivalents per methoxy group to be cleaved, optimization is required for selective demethylation) in anhydrous DCM to the stirred Nobiletin solution. The amount of BBr₃ is critical for selective demethylation and should be carefully controlled.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed or the desired product is formed.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess BBr₃ by the slow addition of methanol, followed by saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound. Further purification can be achieved by preparative HPLC for higher purity. A successful separation method for 3'-demethyl-NOB and 4'-demethyl-NOB has been developed utilizing supercritical fluid chromatography (SFC) with a chiral stationary phase, which was found to be superior to traditional HPLC for separating these regioisomers[1].

Quantitative Data

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions, particularly the stoichiometry of BBr₃ and the reaction temperature and time. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific setup.

ParameterTypical Range/ValueNotes
Starting Material NobiletinHigh purity is recommended.
Reagent Boron Tribromide (BBr₃)1-2 equivalents in DCM. Stoichiometry is key for selectivity.
Solvent Anhydrous Dichloromethane (DCM)Must be dry to prevent reagent decomposition.
Temperature -78 °C to Room TemperatureGradual warming is crucial for controlling the reaction.
Reaction Time 1-24 hoursMonitored by TLC.
Yield Variable (requires optimization)Depends on reaction scale and purification efficiency.
Purification Column Chromatography, HPLC/SFCSFC with a chiral stationary phase is effective for isomer separation[1].
Purity >95% (by HPLC)Target purity for biological assays.

Signaling Pathways Modulated by Nobiletin and this compound

Nobiletin and its metabolites exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the development of targeted therapies.

Nobiletin Signaling Pathways

Nobiletin is known to influence several key signaling cascades involved in cell proliferation, inflammation, and apoptosis.[2]

  • PI3K/Akt Pathway: Nobiletin often inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, Nobiletin can induce apoptosis in cancer cells.[3][4]

  • MAPK/ERK Pathway: The effect of Nobiletin on the MAPK/ERK pathway can be cell-type dependent. In some cancer cells, it inhibits ERK phosphorylation, leading to reduced proliferation.[5][6]

  • NF-κB Pathway: Nobiletin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition contributes to its strong anti-inflammatory properties.[6][7]

Nobiletin_Signaling Nobiletin Nobiletin PI3K PI3K Nobiletin->PI3K Inh MAPK_ERK MAPK/ERK Nobiletin->MAPK_ERK Inh NFkB NF-κB Nobiletin->NFkB Inh Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK_ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Nobiletin's inhibitory effects on key signaling pathways.

This compound Signaling Pathways

While research on this compound is less extensive than on Nobiletin, studies on its and other demethylated metabolites suggest that it also modulates critical signaling pathways, sometimes with greater potency than the parent compound.

  • PI3K/Akt Pathway: Similar to Nobiletin, its demethylated metabolite, 3',4'-didemethylnobiletin, has been shown to modulate the PI3K/Akt signaling pathway, which is involved in its cytoprotective effects against oxidative stress.[8]

  • MAPK/ERK Pathway: 4'-demethylnobiletin, another major metabolite, stimulates the phosphorylation of ERK and CREB, activating the PKA/MEK/ERK pathway, which is associated with memory improvement.[9]

  • NF-κB Pathway: The metabolite 3',4'-didemethylnobiletin has been shown to suppress NF-κB activation, contributing to its anti-inflammatory and cytoprotective effects.[8]

Demethylnobiletin_Signaling Demethylnobiletin This compound (and other metabolites) PI3K_Akt PI3K/Akt Demethylnobiletin->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Demethylnobiletin->MAPK_ERK Activates NFkB NF-κB Demethylnobiletin->NFkB Inh Cell_Survival Cell Survival & Cytoprotection PI3K_Akt->Cell_Survival Memory_Enhancement Memory Enhancement MAPK_ERK->Memory_Enhancement Inflammation Inflammation NFkB->Inflammation

Caption: Modulatory effects of this compound on signaling.

Comparative Analysis of Biological Activities

Biological ActivityNobiletinThis compound (and other metabolites)Reference
Anti-inflammatory Potent inhibitor of NF-κB and pro-inflammatory cytokines.Often exhibit stronger anti-inflammatory properties. 3',4'-didemethylnobiletin suppresses NF-κB activation.[2][8]
Anti-cancer Induces apoptosis and inhibits proliferation in various cancer cell lines via PI3K/Akt and MAPK/ERK pathways.Demethylated metabolites can show enhanced anti-proliferative activity against certain cancer cells.[10][11]
Neuroprotection Improves memory and learning by modulating ERK/CREB signaling.4'-demethylnobiletin also enhances ERK/CREB signaling and rescues learning impairment.[9]
Brown Adipocyte Activation Enhances thermogenic functions of brown adipocytes.This compound also increases UCP1 mRNA expression and mitochondrial membrane potential in brown adipocytes.[12]

Conclusion

The synthesis of this compound from Nobiletin provides researchers with a valuable tool to explore the nuanced biological activities of Nobiletin's metabolites. The provided generalized protocol offers a starting point for the chemical synthesis, which can be optimized for high yield and purity. The comparative analysis of the signaling pathways modulated by Nobiletin and its demethylated derivatives highlights the potential for these metabolites to be potent therapeutic agents. Further research into the specific effects of this compound on various signaling cascades will be instrumental in advancing our understanding of its therapeutic potential and in the development of novel drugs for a range of diseases.

References

Application Notes and Protocols for Studying Thermogenesis with 3'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3'-Demethylnobiletin (3'-DMN), a major metabolite of Nobiletin, for the investigation of thermogenesis. This document outlines the molecular mechanisms, experimental protocols, and expected outcomes based on current scientific literature.

Introduction

This compound (3'-DMN) is a flavonoid and a primary metabolite of Nobiletin, a polymethoxylated flavone found in citrus fruits. Recent studies have highlighted the potential of 3'-DMN to enhance thermogenesis, the process of heat production in organisms, which is a key area of interest for developing therapeutics against obesity and metabolic disorders. 3'-DMN has been shown to increase the expression of Uncoupling Protein 1 (UCP1), a critical protein for non-shivering thermogenesis in brown and beige adipocytes. This effect is particularly pronounced under β-adrenergic stimulation, suggesting a synergistic role in activating brown adipose tissue (BAT).[1][2]

Mechanism of Action

This compound promotes thermogenesis primarily by upregulating the expression of UCP1 in brown adipocytes.[1][2] This process is closely linked to the activation of the β-adrenergic signaling pathway. Upon stimulation by a β-adrenergic agonist, such as norepinephrine, 3'-DMN enhances the expression of key thermogenic genes. The proposed signaling cascade involves the activation of Protein Kinase A (PKA), which in turn can lead to the phosphorylation of transcription factors that regulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Peroxisome proliferator-activated receptor alpha (PPARα).[1] These coactivators are master regulators of mitochondrial biogenesis and thermogenesis, ultimately leading to increased UCP1 expression and enhanced mitochondrial activity.[1]

Signaling Pathway

G cluster_stimulation Stimulation cluster_cell Brown Adipocyte Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor Beta-Adrenergic Agonist->Beta-Adrenergic Receptor This compound This compound PPARa PPARa This compound->PPARa PKA PKA Beta-Adrenergic Receptor->PKA PGC-1a PGC-1a PKA->PGC-1a UCP1 Expression UCP1 Expression PPARa->UCP1 Expression PGC-1a->UCP1 Expression Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1a->Mitochondrial Biogenesis Thermogenesis Thermogenesis UCP1 Expression->Thermogenesis Mitochondrial Biogenesis->Thermogenesis

Caption: Signaling pathway of this compound in promoting thermogenesis.

Quantitative Data Summary

ParameterTreatmentCell LineFold Change/EffectReference
UCP1 mRNA Expression 3'-DMN (10 µM) + Norepinephrine (1 µM)HB2 Brown AdipocytesSignificant Increase[1]
Mitochondrial Membrane Potential 3'-DMN (10 µM) + Norepinephrine (1 µM)HB2 Brown AdipocytesSignificant Increase[1]
PPARα mRNA Expression 3'-DMN (10 µM) + Norepinephrine (1 µM)HB2 Brown AdipocytesIncrease[1]
PGC-1α mRNA Expression 3'-DMN (10 µM) + Norepinephrine (1 µM)HB2 Brown AdipocytesIncrease[1]

Experimental Protocols

In Vitro Studies in Brown Adipocytes

Objective: To evaluate the effect of this compound on the induction of thermogenic markers in cultured brown adipocytes.

Experimental Workflow

G Culture_Preadipocytes Culture HB2 Preadipocytes Differentiate Induce Differentiation Culture_Preadipocytes->Differentiate Treat Treat with 3'-DMN +/- Beta-Agonist Differentiate->Treat Analyze Analyze Gene Expression & Mitochondrial Function Treat->Analyze

Caption: In vitro experimental workflow for studying 3'-DMN.

1. Cell Culture and Differentiation of HB2 Brown Preadipocytes

  • Cell Line: HB2 brown preadipocyte cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Differentiation Protocol:

    • Plate HB2 preadipocytes on collagen-coated dishes.

    • Once confluent, induce differentiation by treating with DMEM containing 10% FBS, 1 µM dexamethasone, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 48 hours.

    • After 48 hours, replace the differentiation medium with maintenance medium: DMEM containing 10% FBS, 10 µg/mL insulin, and 50 nM 3,3',5-triiodo-L-thyronine (T3).

    • Maintain the cells in this medium for an additional 4-6 days, changing the medium every 2 days, until mature brown adipocytes are formed.

2. Treatment with this compound and β-Adrenergic Agonist

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the 3'-DMN stock solution in culture medium to the desired final concentration (e.g., 1-20 µM).

  • Prepare a stock solution of a β-adrenergic agonist, such as norepinephrine (NE) or isoproterenol, in water or an appropriate buffer.

  • Pre-treat the differentiated brown adipocytes with 3'-DMN for a specified period (e.g., 2-4 hours).

  • Following pre-treatment, add the β-adrenergic agonist (e.g., 1 µM NE) to the culture medium and incubate for the desired time (e.g., 4-6 hours for gene expression analysis).

  • Include appropriate controls: vehicle (DMSO), β-adrenergic agonist alone, and 3'-DMN alone.

3. Analysis of Thermogenic Gene Expression by qRT-PCR

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a qPCR system with SYBR Green or TaqMan probes for the target genes (e.g., UCP1, PGC1A, PPARA) and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

4. Assessment of Mitochondrial Membrane Potential

  • Staining: Use a fluorescent dye such as JC-1 to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically inactive cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Procedure:

    • Treat differentiated adipocytes with 3'-DMN and/or a β-adrenergic agonist as described above.

    • Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Analyze the fluorescence using a fluorescence microscope or a plate reader.

  • Data Analysis: Quantify the ratio of red to green fluorescence. An increase in this ratio indicates an increase in mitochondrial membrane potential.

In Vivo Studies in a Mouse Model of Diet-Induced Obesity

Objective: To investigate the effect of this compound on thermogenesis and metabolic parameters in a diet-induced obese mouse model.

Experimental Workflow

G Induce_Obesity Induce Obesity (High-Fat Diet) Administer_DMN Administer 3'-DMN (e.g., gavage) Induce_Obesity->Administer_DMN Monitor Monitor Metabolic Parameters Administer_DMN->Monitor Analyze_Tissues Analyze Adipose Tissue Monitor->Analyze_Tissues

Caption: In vivo experimental workflow for studying 3'-DMN.

1. Animal Model and Diet

  • Animal Model: C57BL/6J mice are commonly used for studies of diet-induced obesity.

  • Diet: Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks. A control group should be fed a standard chow diet.

2. Administration of this compound

  • Preparation: Suspend this compound in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose (CMC).

  • Dosage and Administration: Based on studies with the parent compound nobiletin, a starting dose for 3'-DMN could be in the range of 50-200 mg/kg body weight. Administer the compound daily via oral gavage. A vehicle control group should be included.

3. Metabolic Phenotyping

  • Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.

  • Indirect Calorimetry: Measure energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2) using metabolic cages.

  • Cold Tolerance Test: Assess the ability of the mice to maintain their core body temperature upon exposure to a cold environment (e.g., 4°C).

  • Glucose and Insulin Tolerance Tests: Evaluate glucose homeostasis and insulin sensitivity.

4. Tissue Analysis

  • At the end of the study, euthanize the mice and collect tissues, particularly brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT).

  • Histology: Perform hematoxylin and eosin (H&E) staining to examine adipocyte morphology. Look for smaller, multilocular lipid droplets in BAT and the "browning" of iWAT.

  • Immunohistochemistry/Immunofluorescence: Stain tissue sections for UCP1 to visualize its expression and localization.

  • Gene and Protein Expression: Analyze the expression of thermogenic genes (UCP1, PGC1A, etc.) and proteins in adipose tissue using qRT-PCR and Western blotting, respectively.

Conclusion

This compound is a promising natural compound for the study of thermogenesis. The protocols outlined in these application notes provide a framework for investigating its molecular mechanisms and physiological effects both in vitro and in vivo. Further research will be crucial to fully elucidate its therapeutic potential for metabolic diseases.

References

Application Notes and Protocols for 3'-Demethylnobiletin Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Demethylnobiletin is a metabolite of nobiletin, a polymethoxyflavonoid found in citrus peels. Nobiletin has been the subject of extensive research for its anti-cancer and anti-inflammatory properties, including its ability to inhibit angiogenesis, the formation of new blood vessels.[1][2] Angiogenesis is a critical process in tumor growth and metastasis.[1][2] While direct studies on the anti-angiogenic effects of this compound are limited, its structural similarity to nobiletin suggests it may possess similar biological activities. This document provides detailed protocols for key angiogenesis assays and summarizes the known anti-angiogenic signaling pathways of the parent compound, nobiletin, as a predictive framework for studying this compound. The presented methodologies for in vitro and in vivo assays can be readily adapted to investigate the potential anti-angiogenic properties of this compound.

Data Presentation: Anti-Angiogenic Effects of Nobiletin

The following tables summarize quantitative data from studies on nobiletin, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-Angiogenic Effects of Nobiletin

Assay TypeCell LineNobiletin ConcentrationObserved EffectReference
Tube FormationHUVEC100 µMSignificant inhibition of tube formation[1]
Tube FormationHUVEC200 µMSignificant inhibition of tube formation[1]
Migration Assay (Wound Healing)HUVEC33 µMIC50 for migration inhibition[3]
Migration Assay (Wound Healing)HDMEC31 µMIC50 for migration inhibition[3]

Table 2: In Vivo Anti-Angiogenic Effects of Nobiletin

Assay TypeModelNobiletin DoseObserved EffectReference
Chick Chorioallantoic Membrane (CAM) AssayChick Embryo10 µ g/egg ID50 for anti-angiogenic activity[3]

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel.[4]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • This compound (or other test compounds)

  • Calcein AM (for fluorescence imaging, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Preparation of BME-coated plates:

    • Thaw BME on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-cooled 96-well plate.

    • Ensure the BME is evenly distributed across the well surface.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[4]

  • Cell Preparation:

    • Culture HUVECs to 70-90% confluency.

    • Harvest cells using trypsin and neutralize.

    • Resuspend cells in endothelial cell growth medium at a concentration of 1 x 10^5 to 1.5 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Prepare different concentrations of this compound in the cell suspension medium. Include a vehicle control (e.g., DMSO).

    • Add 100 µL of the cell suspension containing the test compound to each BME-coated well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-20 hours.[4]

    • Monitor tube formation periodically under an inverted microscope.

    • Capture images of the formed tubular networks.

  • Quantification (Optional):

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Tube_Formation_Workflow cluster_prep Plate Preparation cluster_cell Cell Culture cluster_exp Experiment cluster_analysis Analysis prep1 Thaw BME on ice prep2 Coat 96-well plate with BME prep1->prep2 prep3 Incubate at 37°C to solidify prep2->prep3 exp2 Seed cells onto BME-coated plate prep3->exp2 cell1 Culture HUVECs cell2 Harvest and resuspend cells cell1->cell2 exp1 Treat cells with this compound cell2->exp1 exp1->exp2 exp3 Incubate for 6-20 hours exp2->exp3 ana1 Image tube formation exp3->ana1 ana2 Quantify tube length and junctions ana1->ana2 CAM_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Incubate fertilized eggs (6 days) prep2 Create window in eggshell prep1->prep2 exp1 Apply this compound on disk to CAM prep2->exp1 exp2 Seal window and incubate (48-72h) exp1->exp2 ana1 Image CAM vasculature exp2->ana1 ana2 Quantify blood vessel branching ana1->ana2 Matrigel_Plug_Workflow cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis prep1 Mix Matrigel with angiogenic factor and this compound exp1 Subcutaneously inject Matrigel mixture into mice prep1->exp1 exp2 Allow vessel ingrowth (7-14 days) exp1->exp2 ana1 Excise Matrigel plugs exp2->ana1 ana2 Quantify angiogenesis (Hemoglobin assay or IHC) ana1->ana2 VEGF_PI3K_Akt_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Demethylnobiletin This compound (Predicted Target) Demethylnobiletin->PI3K Demethylnobiletin->Akt Src_FAK_STAT3_Pathway Src Src FAK FAK Src->FAK Activates STAT3 STAT3 Src->STAT3 Activates FAK->STAT3 Activates AngiogenicGenes Pro-angiogenic Gene Expression (e.g., VEGF) STAT3->AngiogenicGenes Demethylnobiletin This compound (Predicted Target) Demethylnobiletin->Src Demethylnobiletin->FAK Demethylnobiletin->STAT3

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Effects of 3'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Demethylnobiletin (3'-DMN) is a flavonoid and a metabolite of Nobiletin, a compound found in citrus peels. Nobiletin and its derivatives have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic effects. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Disclaimer: As of the latest literature review, specific quantitative data on the cell cycle effects of this compound is limited. The data and signaling pathways presented herein are primarily based on studies of the closely related compound, 5-Demethylnobiletin (5-DMN), and the parent compound, Nobiletin. These compounds have been shown to induce cell cycle arrest, and it is hypothesized that 3'-DMN may exert similar effects. However, experimental verification is crucial.

Data Presentation: Effects of Demethylated Nobiletin Derivatives on Cell Cycle Distribution

The following table summarizes the effects of 5-Demethylnobiletin on the cell cycle distribution in various cancer cell lines, providing a potential framework for interpreting results from this compound studies. Treatment with 5-DMN has been observed to induce G0/G1 phase arrest in glioblastoma cells.[1][2]

Cell LineTreatmentConcentration (µM)Duration (h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
U87-MG (Glioblastoma) Control04855.2 ± 2.530.1 ± 1.814.7 ± 1.2[1]
5-DMN254868.4 ± 3.120.5 ± 1.511.1 ± 0.9[1]
5-DMN504875.1 ± 3.515.2 ± 1.19.7 ± 0.8[1]
A172 (Glioblastoma) Control04858.9 ± 2.828.5 ± 1.912.6 ± 1.1[1]
5-DMN254869.2 ± 3.321.3 ± 1.69.5 ± 0.7[1]
5-DMN504878.6 ± 3.813.1 ± 1.08.3 ± 0.6[1]
U251 (Glioblastoma) Control04853.7 ± 2.432.4 ± 2.113.9 ± 1.3[1]
5-DMN254865.8 ± 3.023.7 ± 1.710.5 ± 0.9[1]
5-DMN504873.4 ± 3.617.9 ± 1.38.7 ± 0.7[1]

Experimental Protocols

This section outlines a detailed methodology for analyzing the cell cycle of a chosen cancer cell line after treatment with this compound using flow cytometry.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

  • 15 mL conical tubes

  • FACS tubes

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_fix Fixation and Staining cluster_analysis Data Acquisition and Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells (Trypsinization) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol wash_pbs->fix wash_fix Wash to Remove Ethanol fix->wash_fix rnase RNase A Treatment wash_fix->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain acquire Acquire Data on Flow Cytometer pi_stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Protocol
  • Cell Seeding: Seed the desired cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of 3'-DMN used. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.

    • Neutralize the trypsin with 2 mL of complete medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 5 mL of PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant. Repeat this wash step once more.

  • Fixation:

    • Gently resuspend the cell pellet in the residual PBS.

    • While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL of RNase A.

    • Incubate for 30 minutes at 37°C to ensure only DNA is stained.

    • Add 400 µL of 50 µg/mL Propidium Iodide staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Transfer the stained cells to FACS tubes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a laser that excites at 488 nm and collect the emission in the appropriate channel for PI (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. The S phase cells will have DNA content between 2n and 4n.

Putative Signaling Pathway of Demethylated Nobiletin Derivatives

Based on studies of 5-Demethylnobiletin, it is hypothesized that this compound may induce G0/G1 cell cycle arrest by inhibiting key signaling pathways that regulate cell proliferation. The diagram below illustrates this proposed mechanism. 5-Demethylnobiletin has been shown to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, leading to the downregulation of Cyclin D1 and CDK6, crucial regulators of the G1/S transition.[1][2]

G cluster_pathways Signaling Pathways cluster_cellcycle Cell Cycle Regulation DMN This compound (Hypothesized) ERK ERK1/2 DMN->ERK AKT AKT DMN->AKT STAT3 STAT3 DMN->STAT3 CyclinD1 Cyclin D1 ERK->CyclinD1 CDK6 CDK6 ERK->CDK6 AKT->CyclinD1 AKT->CDK6 STAT3->CyclinD1 STAT3->CDK6 G1_arrest G0/G1 Phase Arrest CyclinD1->G1_arrest CDK6->G1_arrest

Caption: Hypothesized signaling pathway for 3'-DMN-induced cell cycle arrest.

References

Troubleshooting & Optimization

3'-Demethylnobiletin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-Demethylnobiletin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (3'-DMN) precipitating after I add it to my cell culture medium?

A1: Compound precipitation in cell culture media is a common issue that can stem from several factors. The primary reasons include:

  • Poor Aqueous Solubility : Like many flavonoids, this compound has limited solubility in aqueous solutions like cell culture media.[1][2]

  • High Compound Concentration : You may be exceeding the solubility limit of 3'-DMN in your specific medium.[3]

  • Solvent Effects : 3'-DMN is often dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. When this concentrated stock is diluted into the aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate. The final concentration of the organic solvent is a critical factor.[3]

  • pH and Temperature : The pH and temperature of the media can significantly affect a compound's solubility.[3] Many flavonoids exhibit pH-dependent solubility.[4]

  • Interaction with Media Components : Components in the media, such as salts, proteins, and amino acids, can interact with 3'-DMN and reduce its solubility.[5]

Q2: How can I visually identify if this compound has precipitated?

A2: Precipitation can be identified in several ways:[3][6]

  • Cloudiness or Turbidity : The medium may appear hazy or cloudy immediately or shortly after adding the compound.[3]

  • Visible Particles : You might see distinct solid particles, crystals, or a film in the culture vessel.[3]

  • Microscopic Examination : Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells.[3]

Q3: What are the consequences of having a precipitate in my cell culture experiment?

A3: It is strongly advised not to proceed with an experiment if you observe precipitation. The precipitate can lead to several negative consequences:[3]

  • Inaccurate Dosing : The actual concentration of the dissolved, bioavailable compound will be lower than your intended concentration, leading to unreliable and irreproducible results.[3]

  • Cellular Toxicity : The precipitate itself can be toxic to cells or cause non-specific cellular stress, confounding your experimental outcomes.[3]

  • Interference with Assays : Precipitates can interfere with downstream assays, particularly those that rely on absorbance, fluorescence, or luminescence measurements.[3]

Q4: What is the recommended solvent and stock concentration for this compound?

A4: The recommended solvent for this compound is DMSO.[7] It is advisable to prepare a high-concentration stock solution, for instance, at least 1000 times the final desired concentration in your cell culture.[3] This helps to keep the final DMSO concentration in the media low (ideally ≤ 0.1%) to avoid solvent-induced toxicity or other artifacts.[3][8]

Q5: Can the type of cell culture medium affect 3'-DMN precipitation?

A5: Yes, the composition of the cell culture medium can significantly influence compound solubility.[5] Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound and affect its solubility.[5] For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[5]

Troubleshooting Guides

If you observe precipitation, use this step-by-step guide to identify and resolve the issue.

Scenario 1: Precipitate Forms Immediately Upon Adding 3'-DMN Stock to Medium

Potential Cause Recommended Solution
Localized High Concentration The compound is precipitating at the point of addition before it can disperse.
Solution: Pre-warm the cell culture medium to 37°C.[5] Add the DMSO stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.[5][8]
High Final Concentration The final concentration of 3'-DMN exceeds its solubility limit in the medium.
Solution: Perform a dose-response experiment at lower concentrations. Determine the maximum soluble concentration using the Kinetic Solubility Assay protocol below.
High DMSO Percentage The final concentration of DMSO is too high, causing the compound to crash out.
Solution: Prepare a more concentrated stock solution so that a smaller volume is needed. Keep the final DMSO concentration at or below 0.1% if possible.[8]

Scenario 2: Precipitate Forms Over Time During Incubation

Potential Cause Recommended Solution
Temperature-Dependent Solubility The compound is less soluble at the incubation temperature (e.g., 37°C) than at the room temperature where the solution was prepared.
Solution: Ensure all solutions are pre-warmed to 37°C before mixing.[5] Maintain a stable incubator temperature.
pH Shift in Medium Cell metabolism can alter the pH of the medium over time, which may decrease the solubility of 3'-DMN.
Solution: Use a medium buffered with HEPES to maintain a more stable pH.[5] Ensure proper CO2 levels in the incubator.
Compound Instability/Degradation The compound may be degrading into less soluble byproducts over the course of the experiment.
Solution: Check the stability of 3'-DMN under your specific experimental conditions (time, temperature, light exposure). Prepare fresh working solutions for each experiment.[9]
Interaction with Media Components The compound may be slowly interacting with components in the serum or basal medium.
Solution: Test the solubility of 3'-DMN in a simpler buffer (e.g., PBS) to see if media components are the issue.[5] If so, consider using a different medium formulation or serum-free conditions if your experiment allows.

Troubleshooting Workflow

G start Precipitation Observed in Cell Culture check_when When does it occur? start->check_when immediately Immediately upon adding to medium check_when->immediately Immediately over_time Over time during incubation check_when->over_time Over Time sol_imm Troubleshoot: - Local concentration - Final concentration - DMSO % immediately->sol_imm sol_time Troubleshoot: - Temperature/pH shift - Compound instability - Media interactions over_time->sol_time check_sol Issue Resolved? sol_imm->check_sol sol_time->check_sol end_ok Proceed with Experiment check_sol->end_ok Yes end_nok Determine Kinetic Solubility check_sol->end_nok No

Caption: A workflow for troubleshooting this compound precipitation.

Data Presentation

Solubility of this compound and Related Flavonoids

CompoundSolventSolubilityNotes
This compound DMSO32 mg/mL (82.39 mM)[7]Data from supplier datasheet.[7]
General Flavonoids Aqueous MediaLow[1]Solubility is a common issue for this class of compounds.[1]
General Flavonoids DMSO, EthanolHigh[10]Polar organic solvents are typically used for stock solutions.[10]
Glycosylated Flavonoids WaterHigher than aglyconesThe addition of sugar moieties generally improves water solubility.[10]
Experimental Protocols

Protocol 1: Preparation of a 1000x Stock Solution of this compound

This protocol describes how to prepare a concentrated stock solution of 3'-DMN in DMSO.[3][8]

Materials:

  • This compound (MW: 388.37 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile amber or foil-wrapped glass vial[8]

  • Analytical balance (located in a chemical fume hood if compound toxicity is a concern)[8]

  • Sterile pipette tips

Methodology:

  • Calculate Required Mass: Determine the mass of 3'-DMN needed for your desired stock concentration and volume.

    • Example: To make 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 388.37 g/mol = 0.00388 g = 3.88 mg

  • Weigh Compound: Accurately weigh the calculated amount of 3'-DMN and transfer it to a sterile amber glass vial.[3]

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial.[3]

  • Ensure Complete Dissolution: Vortex the vial thoroughly. Visually inspect to ensure the compound is completely dissolved and there are no visible particles.[3] If needed, warm the solution briefly in a 37°C water bath or sonicate to aid dissolution.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C, protected from light. A recommended storage period is up to 1 month at -20°C or up to 6 months at -80°C.[9]

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format

This protocol helps determine the maximum concentration of 3'-DMN that remains soluble in your specific cell culture medium under experimental conditions.[3][5]

Materials:

  • 3'-DMN stock solution in DMSO (e.g., 20 mM)

  • Sterile 96-well plates (one for DMSO dilutions, one clear-bottom for the assay)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer for light scattering[3]

Methodology:

  • Prepare Serial Dilutions in DMSO:

    • In a 96-well plate, prepare a series of 2-fold dilutions of your 3'-DMN stock solution in 100% DMSO. For example, starting from 20 mM, you can create a dilution series of 20, 10, 5, 2.5, 1.25 mM, etc.

  • Prepare Assay Plate:

    • To a clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.[5]

  • Add Compound Dilutions:

    • Using a multichannel pipette, transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate containing medium. This creates a 1:100 dilution and a final DMSO concentration of 1%.[5]

    • Your final 3'-DMN concentrations will be 200, 100, 50, 25, 12.5 µM, etc.

  • Include Controls: [5]

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate: Incubate the plate at room temperature or 37°C for 1-2 hours to allow for any potential precipitation to occur.[3]

  • Measure Precipitation:

    • Visually inspect the plate for any cloudiness.

    • Measure the absorbance (e.g., at 620 nm) or light scattering of each well using a plate reader. An increase in signal compared to the negative control indicates precipitation.[5]

  • Data Analysis:

    • Plot the absorbance/light scattering units against the compound concentration.

    • The highest concentration that does not show a significant increase in signal compared to the negative control is considered the kinetic solubility of 3'-DMN under these conditions.[3]

Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dmso Prepare 2x serial dilutions of 3'-DMN in DMSO plate add_cmpd Transfer 2 µL of DMSO dilutions to media-containing plate prep_dmso->add_cmpd prep_media Add 198 µL of pre-warmed media to assay plate prep_media->add_cmpd incubate Incubate plate for 1-2 hours add_cmpd->incubate measure Measure absorbance or light scattering incubate->measure plot Plot signal vs. concentration measure->plot determine Identify highest concentration without increased signal plot->determine

Caption: Workflow for determining the kinetic solubility of a compound.

Signaling Pathways

This compound is a metabolite of Nobiletin, a polymethoxyflavone known to modulate several key signaling pathways.[9][11] Related metabolites have been shown to influence the MAPK/ERK pathway, which is critical for regulating cell growth, differentiation, and survival.[12][13]

Simplified MAPK/ERK Signaling Pathway

G compound Nobiletin Metabolite (e.g., 4'-Demethylnobiletin) pka PKA compound->pka activates mek MEK pka->mek activates erk ERK mek->erk phosphorylates creb CREB erk->creb phosphorylates nucleus Nucleus creb->nucleus translocates to transcription CRE-mediated Transcription nucleus->transcription promotes

Caption: Nobiletin metabolites can activate the PKA/MEK/ERK pathway.[13]

References

Technical Support Center: Optimizing 3'-Demethylnobiletin for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-Demethylnobiletin (3'-DMN). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 3'-DMN in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3'-DMN) and what are its primary research applications?

A1: this compound is a major metabolite of nobiletin, a polymethoxylated flavone found in citrus peels.[1] It has garnered significant interest in the scientific community for its diverse biological activities. Research has shown that 3'-DMN and other nobiletin metabolites can possess more potent effects than the parent compound.[2] Key research applications for 3'-DMN include:

  • Cancer Research: Investigating its anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer cell lines.[3]

  • Anti-inflammatory Studies: Exploring its ability to suppress inflammatory responses, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.[2]

  • Neuroprotection: Assessing its potential to protect neuronal cells from oxidative stress and ischemic injury.[4]

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution in DMSO. For example, a stock solution of 100 mg/mL (257.49 mM) can be prepared, though ultrasonic assistance may be needed for complete dissolution.[5] When preparing your final working concentrations in cell culture media, ensure the final DMSO concentration is kept low, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity.[7]

Q3: What is the recommended storage procedure for this compound stock solutions?

A3: To maintain the stability and activity of your 3'-DMN stock solution, it is crucial to store it properly. Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the aliquots at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable, and the solution should be protected from light.[5]

Q4: What are the typical effective concentrations of 3'-DMN for in vitro experiments?

A4: The optimal concentration of 3'-DMN will vary depending on the cell line, the specific assay being performed, and the desired biological effect. Based on available literature, a general starting point for concentration ranges is between 1 µM and 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For more detailed concentration information, please refer to the data tables below.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: I am not observing the expected biological effect of 3'-DMN in my cell-based assay.

  • Solution:

    • Verify Concentration: Ensure that the concentration of 3'-DMN you are using is within the effective range for your specific cell line and assay. Consult the data tables below for reported effective concentrations. It may be necessary to perform a dose-response curve to determine the optimal concentration for your experimental conditions.

    • Check Stock Solution Integrity: Improper storage or repeated freeze-thaw cycles of the 3'-DMN stock solution can lead to its degradation.[5] Prepare fresh aliquots from a properly stored stock solution.

    • Confirm Cell Health: The responsiveness of cells to any treatment is dependent on their health. Ensure your cells are healthy, within a low passage number, and free from contamination.

    • Incubation Time: The duration of treatment with 3'-DMN can significantly impact the outcome. Review literature for typical incubation times for the effect you are studying, or perform a time-course experiment.

Problem 2: I am observing high levels of cytotoxicity in my experiments, even at low concentrations of 3'-DMN.

  • Solution:

    • Assess DMSO Toxicity: The solvent used to dissolve 3'-DMN, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, generally below 0.1% for sensitive cell lines and not exceeding 0.5% for most others.[7] Always include a vehicle control (medium with the same concentration of DMSO as your treatment wells) in your experiments.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[8] It is possible that your cell line is particularly sensitive to 3'-DMN. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line.

    • Purity of the Compound: Ensure the 3'-DMN you are using is of high purity. Impurities could contribute to unexpected cytotoxicity.

Problem 3: I am getting inconsistent results between experiments.

  • Solution:

    • Standardize Protocols: Minor variations in experimental protocols can lead to significant differences in results. Ensure that all steps, from cell seeding density to reagent preparation and incubation times, are consistent across all experiments.

    • Control for Variables: Use positive and negative controls in every experiment to ensure that the assay is working as expected and to provide a baseline for comparison.

    • Reagent Quality: The quality and stability of reagents, including cell culture media and supplements, can impact experimental outcomes. Use fresh, high-quality reagents.

Data Presentation: Effective Concentrations of this compound and Related Compounds

The following tables summarize reported effective concentrations of this compound and its parent compound, nobiletin, in various experimental models. This data can serve as a starting point for designing your experiments.

Table 1: Effective Concentrations of this compound (3'-DMN) in Various In Vitro Assays

Cell LineAssay TypeEffect StudiedEffective ConcentrationReference
HB2 brown adipocytesUCP1 mRNA expressionThermogenesis10 µM[9]
Primary nerve cellsCCK-8 assayNeuroprotection against OGD/R injury10 µM, 20 µM[4]
H460 and H1299 (NSCLC)Cell Growth InhibitionAnti-cancerStronger than Nobiletin[3]

Table 2: Effective Concentrations of Nobiletin and Other Metabolites in Various In Vitro Assays

CompoundCell LineAssay TypeEffect StudiedEffective Concentration/IC50Reference
4'-DemethylnobiletinRAW 264.7 macrophagesNitric Oxide (NO) ProductionAnti-inflammatory10 - 50 µM (90-100% inhibition)[10]
4'-DemethylnobiletinRAW 264.7 macrophagesPGE2, IL-1β, IL-6 ProductionAnti-inflammatory30 µM (92-99% inhibition)[10]
5-DemethylnobiletinCOLO 205, HCT116, HT-29Cell ViabilityAnti-cancerMore potent than Nobiletin[11]
NobiletinAGS (gastric cancer)Cell Invasion and MigrationAnti-cancerNon-cytotoxic concentrations[4]
NobiletinMDA-MB-468 (breast cancer)Cell-cycle arrest, ApoptosisAnti-cancerDose- and time-dependent[12]
Nobiletin3Y1, HuH-7, SK-N-SHGene ExpressionVarious100 µM[1]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to assess the effect of 3'-DMN on cell viability.

Materials:

  • This compound (3'-DMN)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of your 3'-DMN stock solution in culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 3'-DMN.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10][13]

Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess assay to measure nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • This compound (3'-DMN)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • RAW 264.7 macrophage cell line or other suitable cell line

  • Complete culture medium

  • 96-well cell culture plates

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of 3'-DMN in fresh medium for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a control group without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add your collected supernatant.

    • Prepare a standard curve using serial dilutions of sodium nitrite.

    • Add an equal volume of Griess Reagent to each well containing the supernatant and the standards.

  • Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[14][15]

  • Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Protein Expression

This protocol outlines the general steps for analyzing changes in protein expression in response to 3'-DMN treatment.

Materials:

  • This compound (3'-DMN)

  • Appropriate cell line and culture dishes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, p-STAT3, STAT3) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of 3'-DMN for the appropriate duration.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[16][17]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by this compound and its parent compound, nobiletin.

PI3K_Akt_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus 3_DMN This compound RTK Receptor Tyrosine Kinase (RTK) 3_DMN->RTK Modulates PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival

PI3K/Akt Signaling Pathway Modulation by 3'-DMN.

Nrf2_HO1_Signaling cluster_stimulus cluster_cytoplasm cluster_nucleus 3_DMN This compound Keap1_Nrf2 Keap1-Nrf2 Complex 3_DMN->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub under basal conditions Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Gene Expression ARE->HO1

Nrf2/HO-1 Antioxidant Response Pathway Activation.

Src_FAK_STAT3_Signaling cluster_stimulus cluster_cytoplasm cluster_nucleus 3_DMN This compound Src Src 3_DMN->Src inhibits FAK FAK Src->FAK activates pSTAT3_cyto p-STAT3 Src->pSTAT3_cyto phosphorylates STAT3_cyto STAT3 pSTAT3_nuc p-STAT3 Dimer pSTAT3_cyto->pSTAT3_nuc dimerizes and translocates Target_Genes Target Gene Expression (e.g., Angiogenesis) pSTAT3_nuc->Target_Genes activates transcription

Inhibition of Src/FAK/STAT3 Signaling by 3'-DMN.
Experimental Workflow

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result (e.g., No Effect, High Cytotoxicity) Start->Problem Check_Concentration Verify 3'-DMN Concentration (Dose-Response) Problem->Check_Concentration No Effect Check_Solvent Check Final DMSO Concentration (Include Vehicle Control) Problem->Check_Solvent High Cytotoxicity Success Successful Experiment Problem->Success Expected Result Check_Stock Verify Stock Solution Integrity (Age, Storage) Check_Concentration->Check_Stock Check_Cells Assess Cell Health & Passage Number Check_Solvent->Check_Cells Check_Stock->Check_Cells Review_Protocol Review and Standardize Protocol Check_Cells->Review_Protocol Consult_Literature Consult Literature for Similar Studies Review_Protocol->Consult_Literature Modify_Experiment Modify Experimental Design Consult_Literature->Modify_Experiment Modify_Experiment->Start

A logical workflow for troubleshooting experiments.

References

3'-Demethylnobiletin stability in DMSO stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Demethylnobiletin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

A1: For optimal stability, it is recommended to prepare aliquots of your this compound stock solution in DMSO to minimize freeze-thaw cycles.[1] Store these aliquots protected from light.[1] The stability of the stock solution under different temperature conditions is summarized in the table below.

Table 1: Recommended Storage Conditions and Stability of this compound in DMSO [1]

Storage TemperatureDurationSpecial Instructions
-80°C6 monthsProtect from light
-20°C1 monthProtect from light

Q2: What is the recommended maximum concentration of DMSO for in vitro cell-based assays?

A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[2]

Q3: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What can I do?

A3: Flavonoids, including this compound, can have limited aqueous solubility.[3] If you observe precipitation upon dilution, consider the following:

  • Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution step. This gradual change in solvent composition can help maintain solubility.[2]

  • Warming: Gently warming the solution in a water bath (e.g., to 37°C) may aid in dissolution. However, be cautious about the temperature sensitivity of your experimental system.

  • Sonication: Brief sonication can also help to dissolve precipitated compound.

  • Co-solvents: For in vivo studies, the use of co-solvents like PEG300 and Tween-80 may be necessary to maintain solubility.[4]

Q4: Are there any known degradation products of this compound in DMSO?

A4: Currently, there is limited specific information available in the scientific literature detailing the degradation products of this compound in DMSO under standard storage conditions. It is best practice to follow the recommended storage guidelines to minimize potential degradation. For long-term studies, it is advisable to periodically check the purity of your stock solution using analytical methods such as HPLC.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Potential Cause Troubleshooting Step
Compound Degradation Verify the age and storage conditions of your DMSO stock solution. If stored improperly or for an extended period, the compound may have degraded. Prepare a fresh stock solution from powder. Consider performing a stability check using the protocol outlined below.
Incorrect Concentration Double-check all calculations for stock solution preparation and dilutions. Ensure pipettes are properly calibrated.
Cell Health and Passage Number Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their responsiveness to treatment.
Incomplete Dissolution After thawing, ensure the DMSO stock is at room temperature and vortexed thoroughly before making dilutions. Visually inspect for any undissolved particulate matter.

Issue 2: High Background or Off-Target Effects

Potential Cause Troubleshooting Step
DMSO Toxicity Reduce the final concentration of DMSO in the cell culture medium to less than 0.5%, ideally 0.1% or lower. Always include a DMSO-only vehicle control to assess the baseline effect of the solvent.
Compound Precipitation Precipitation in the culture medium can lead to non-specific cellular stress. Refer to the troubleshooting steps for precipitation (FAQ 3).
Contaminated Stock Solution If you suspect contamination of your stock solution, prepare a fresh solution from powder using sterile techniques.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO by LC-MS

This protocol outlines a long-term stability study to evaluate the degradation of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Amber glass vials

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Aliquoting: Dispense aliquots of the stock solution into amber glass vials, leaving minimal headspace, and cap tightly.

  • Time-Zero Analysis (T0): Immediately analyze one aliquot by LC-MS to determine the initial purity and concentration. This will serve as your baseline.

  • Storage: Store the remaining vials under your desired storage conditions (e.g., -20°C and -80°C), protected from light.

  • Time-Point Analysis: At designated time points (e.g., 1, 3, and 6 months), retrieve one vial from each storage condition.

  • Sample Preparation for Analysis: Allow the vial to come to room temperature. Vortex gently to ensure homogeneity. Prepare a diluted sample for LC-MS analysis.

  • LC-MS Analysis: Analyze the sample to determine the purity of this compound.

  • Data Analysis: Compare the purity at each time point to the T0 sample to determine the percentage of degradation.

Protocol 2: Treatment of Adipocytes with this compound

This protocol provides a general workflow for treating adipocyte cell lines (e.g., HB2 or 3T3-L1) with this compound to study its effects on gene expression and mitochondrial function.[4]

Materials:

  • Differentiated adipocytes in culture

  • This compound DMSO stock solution (e.g., 10 mM)

  • Cell culture medium

  • Reagents for downstream analysis (e.g., RNA extraction kit, mitochondrial membrane potential dye)

Procedure:

  • Cell Culture: Culture and differentiate your chosen adipocyte cell line according to standard protocols.

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the existing medium from the cultured adipocytes and replace it with the medium containing this compound or the vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours for gene expression analysis).[4]

  • Downstream Analysis: Following incubation, harvest the cells for your intended analysis, such as:

    • Gene Expression Analysis: Extract total RNA for RT-qPCR analysis of target genes like UCP1.[4]

    • Mitochondrial Function: Assess mitochondrial membrane potential using appropriate fluorescent dyes.[4]

Signaling Pathways and Workflows

Signaling Pathway of Demethylnobiletin Metabolites

This compound is a metabolite of Nobiletin. While the direct signaling cascade of this compound is still under investigation, related demethylated metabolites of Nobiletin have been shown to modulate key cellular signaling pathways.

G cluster_pka PKA/ERK/CREB Pathway (4'-Demethylnobiletin) cluster_ampk LKB1/AMPK Pathway (5-Demethylnobiletin) 4'-Demethylnobiletin 4'-Demethylnobiletin PKA PKA 4'-Demethylnobiletin->PKA activates MEK MEK PKA->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene\nTranscription Gene Transcription CREB->Gene\nTranscription 5-Demethylnobiletin 5-Demethylnobiletin LKB1 LKB1 5-Demethylnobiletin->LKB1 activates AMPK AMPK LKB1->AMPK Lipogenesis\n(down-regulation) Lipogenesis (down-regulation) AMPK->Lipogenesis\n(down-regulation)

Caption: Signaling pathways modulated by Nobiletin metabolites.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow for assessing the stability of a this compound DMSO stock solution.

G start Start: Prepare 10 mM This compound in DMSO aliquot Aliquot into amber vials start->aliquot t0 Time-Zero (T0) Analysis: Measure initial purity by LC-MS aliquot->t0 store Store aliquots at -20°C and -80°C (protect from light) aliquot->store timepoint Retrieve samples at specified time points (e.g., 1, 3, 6 months) store->timepoint analysis Analyze purity by LC-MS timepoint->analysis compare Compare purity to T0 analysis->compare decision Purity > 95%? compare->decision end_ok Stock is stable. Continue use. decision->end_ok Yes end_bad Stock is degraded. Prepare fresh solution. decision->end_bad No

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: 3'-Demethylnobiletin Experimental Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Demethylnobiletin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, analysis, and stability testing of this compound.

I. Troubleshooting Guides

This section is designed in a question-and-answer format to provide rapid solutions to specific problems you may encounter during your experiments.

Issue/Question Potential Cause(s) Recommended Solution(s)
Why am I seeing unexpected degradation of my this compound sample? pH Instability: this compound, like many flavonoids, can be susceptible to degradation in highly acidic or alkaline conditions.- Maintain the pH of your solutions within a neutral range (pH 6-8) for optimal stability.- If your experiment requires acidic or basic conditions, perform a preliminary stability test to determine the degradation rate and adjust your experimental timeline accordingly.- Prepare fresh solutions immediately before use whenever possible.
Light Exposure: Prolonged exposure to UV or even ambient light can cause photodegradation.- Protect your samples from light by using amber vials or wrapping containers in aluminum foil.- Minimize the time samples are exposed to light during preparation and analysis.
Elevated Temperature: High temperatures can accelerate the degradation process.- Store stock solutions and samples at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage).- Avoid repeated freeze-thaw cycles.
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.- Use degassed solvents for sample preparation and mobile phases.- Consider adding an antioxidant, such as ascorbic acid, to your sample if it is compatible with your downstream analysis.
Enzymatic Activity: If working with biological matrices (e.g., cell lysates, microsomes), endogenous enzymes can metabolize this compound.- Heat-inactivate the biological matrix before adding this compound, if the experimental design allows.- Use specific enzyme inhibitors if you are investigating a non-enzymatic degradation pathway.
My analytical results for this compound are inconsistent. What could be the cause? Inaccurate Standard Preparation: Errors in weighing or diluting the reference standard will lead to inaccurate quantification.- Calibrate your balance regularly.- Use calibrated volumetric flasks and pipettes.- Prepare a fresh stock solution and a new set of calibration standards.
Poor Sample Solubility: this compound has low aqueous solubility, which can lead to incomplete dissolution and variable concentrations.- Use a suitable organic solvent (e.g., DMSO, methanol, ethanol) to prepare stock solutions.- Ensure the final concentration of the organic solvent in your aqueous working solutions is low enough to prevent precipitation and does not interfere with your assay. Sonication may aid dissolution.
Adsorption to Surfaces: The compound may adsorb to plastic or glass surfaces, leading to lower than expected concentrations.- Use low-adsorption vials (e.g., silanized glass or polypropylene).- Include a wash step with an organic solvent to recover any adsorbed compound.
Instrumental Drift: Fluctuations in detector response or pump performance can cause variability.- Allow the analytical instrument (e.g., HPLC) to equilibrate properly before starting your analysis.- Run a system suitability test before and during your sample sequence to monitor instrument performance.
I am having trouble separating this compound from its parent compound, Nobiletin, or other metabolites during HPLC analysis. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for resolving these structurally similar compounds.- Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution may improve resolution.- pH: Modify the pH of the aqueous portion of the mobile phase to alter the ionization state of the analytes.- Column: Try a different column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, or a chiral column). A longer column or one with a smaller particle size can also enhance resolution.
Co-elution with Matrix Components: Components from your sample matrix may be interfering with the peak of interest.- Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.- Adjust the detection wavelength to a more selective wavelength for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of structurally similar polymethoxyflavones (PMFs), the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the methoxy groups, particularly under strong acidic or basic conditions. Demethylation can also occur during drying processes of citrus peels through acid hydrolysis and enzyme-mediated catalysis.[1]

  • Oxidation: The flavonoid ring system can be susceptible to oxidation, leading to ring-opening products.

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products.[2][3][4][5]

  • Enzymatic Degradation: In biological systems, this compound can be further metabolized by phase I (e.g., Cytochrome P450 enzymes) and phase II (e.g., UDP-glucuronosyltransferases and sulfotransferases) enzymes, leading to further demethylation, hydroxylation, and conjugation.[6][7][8][9][10]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: What analytical techniques are most suitable for stability-indicating assays of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for developing a stability-indicating assay for this compound.[4][11][12] A photodiode array (PDA) detector is particularly useful for assessing peak purity. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.

Q4: How can I confirm the identity of degradation products?

A4: The identity of degradation products can be confirmed using mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation if the degradation products can be isolated in sufficient quantity and purity.

III. Quantitative Data on Degradation (Illustrative Examples)

Disclaimer: The following tables provide illustrative data based on general knowledge of flavonoid stability and data from structurally similar polymethoxyflavones. This data should be used as a guideline, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: Illustrative Hydrolytic Degradation of a Demethylated Polymethoxyflavone at 40°C

pHIncubation Time (hours)% Degradation (Illustrative)
2.0 (0.01 M HCl)24~15-25%
7.0 (Phosphate Buffer)24< 5%
12.0 (0.01 M NaOH)24~20-35%

Table 2: Illustrative Thermal Degradation of a Demethylated Polymethoxyflavone in Solution (pH 7.0)

TemperatureIncubation Time (hours)% Degradation (Illustrative)
40°C48< 10%
60°C48~15-30%
80°C48~30-50%

Table 3: Illustrative Photodegradation of a Demethylated Polymethoxyflavone in Solution (Methanol)

Light SourceExposure Time (hours)% Degradation (Illustrative)
UV Light (254 nm)6~40-60%
Visible Light24~10-20%
Dark Control24< 5%

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber. A dark control sample should be run in parallel.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 330 nm (or scan with a PDA detector).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[13]

Protocol 3: In Vitro Enzymatic Degradation using Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of this compound.

1. Incubation Mixture (per well/tube):

  • Phosphate buffer (100 mM, pH 7.4).

  • Human liver microsomes (final concentration 0.5 mg/mL).[7][14][15]

  • This compound (final concentration 1 µM).

  • Alamethicin (optional, for activating UGTs).

  • NADPH regenerating system (or NADPH) to initiate the reaction.

2. Incubation:

  • Pre-incubate all components except the NADPH regenerating system at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

4. Analysis:

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify metabolites.

V. Visualizations

Degradation_Pathway This compound This compound Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Demethylated Products Demethylated Products Acid/Base Hydrolysis->Demethylated Products Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products Photodegradants Photodegradants Photodegradation->Photodegradants Phase I Metabolites (Hydroxylated/Demethylated) Phase I Metabolites (Hydroxylated/Demethylated) Enzymatic Degradation->Phase I Metabolites (Hydroxylated/Demethylated) Phase II Metabolites (Glucuronides/Sulfates) Phase II Metabolites (Glucuronides/Sulfates) Phase I Metabolites (Hydroxylated/Demethylated)->Phase II Metabolites (Glucuronides/Sulfates)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Unexpected Degradation Check_pH Is solution pH neutral? Start->Check_pH Check_Light Is sample protected from light? Check_pH->Check_Light Yes Adjust_pH Buffer solution to pH 6-8 Check_pH->Adjust_pH No Check_Temp Is storage temperature correct? Check_Light->Check_Temp Yes Protect_Light Use amber vials/foil Check_Light->Protect_Light No Check_Purity Are solvents/reagents pure? Check_Temp->Check_Purity Yes Adjust_Temp Store at recommended temperature Check_Temp->Adjust_Temp No Use_High_Purity Use fresh, high-purity materials Check_Purity->Use_High_Purity No Resolved Problem Resolved Check_Purity->Resolved Yes Adjust_pH->Resolved Protect_Light->Resolved Adjust_Temp->Resolved Use_High_Purity->Resolved

Caption: Troubleshooting workflow for unexpected degradation.

Stability_Study_Workflow cluster_0 Preparation cluster_1 Stress Testing cluster_2 Analysis Prep_Stock Prepare Stock Solution Prep_Samples Prepare Samples for Stress Conditions Prep_Stock->Prep_Samples Acid Acid Hydrolysis Prep_Samples->Acid Base Base Hydrolysis Prep_Samples->Base Oxidation Oxidative Stress Prep_Samples->Oxidation Thermal Thermal Stress Prep_Samples->Thermal Photo Photolytic Stress Prep_Samples->Photo HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Interpretation & Degradation Profile HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 3'-Demethylnobiletin In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-Demethylnobiletin (3'-DMN) in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo administration of this promising polymethoxyflavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

A1: The primary challenges in the in vivo delivery of this compound (3'-DMN), a metabolite of Nobiletin (NOB), stem from its physicochemical properties. Like its parent compound, 3'-DMN is a flavonoid with low aqueous solubility, which can lead to poor absorption, low bioavailability, and rapid metabolism. Overcoming these hurdles is critical for achieving therapeutic concentrations in target tissues. While metabolites of nobiletin are suggested to have higher solubility than the parent compound, they are often still challenging to work with in aqueous-based in vivo systems[1][2].

Q2: What is the solubility of this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO)[1]. For in vivo experiments, it is crucial to use a vehicle that can maintain 3'-DMN in solution without causing toxicity to the animal model. To enhance solubility, warming the solution to 37°C and using sonication can be beneficial[1].

Q3: What are the known biological activities and signaling pathways affected by this compound and its parent compound, Nobiletin?

A3: this compound and its parent compound, Nobiletin, have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[3][4]. Nobiletin is known to modulate several signaling pathways, including Src, FAK, and STAT3, which are involved in tumor angiogenesis[2]. As a major metabolite, 3'-DMN is also believed to contribute significantly to these biological effects, with some studies suggesting that metabolites can be more active than the parent compound[4][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 3'-DMN in the formulation upon standing or dilution. Low aqueous solubility of 3'-DMN. The vehicle composition is not optimal to maintain solubility.- Increase the concentration of the co-solvent (e.g., DMSO, PEG300) in your vehicle, ensuring it remains within the tolerated limits for your animal model. - Consider using a surfactant like Tween-80 or a cyclodextrin-based formulation (e.g., SBE-β-CD) to improve solubility and stability. - Prepare the formulation fresh before each administration. - Gently warm the formulation and sonicate to aid dissolution, but be mindful of the compound's stability at higher temperatures[1].
Low or inconsistent bioavailability in pharmacokinetic studies. Poor absorption from the administration site (e.g., GI tract for oral dosing). Rapid metabolism of the compound.- Optimize the delivery vehicle to enhance absorption. For oral administration, consider lipid-based formulations or nanoemulsions. - Explore alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which bypass first-pass metabolism. - Co-administer with a metabolic inhibitor if ethically permissible and relevant to the study, to understand the impact of metabolism on bioavailability.
High variability in experimental results between animals. Inconsistent dosing due to formulation instability or inaccurate administration. Physiological differences between animals.- Ensure the formulation is homogenous before and during administration. Use a vortex mixer between injections. - For oral gavage, ensure the compound is fully in solution or a uniform suspension to deliver a consistent dose. - Standardize animal handling and experimental conditions as much as possible. - Increase the number of animals per group to improve statistical power.
Observed toxicity or adverse effects in animal models. The vehicle used for formulation is toxic at the administered volume or concentration. The dose of 3'-DMN is too high.- Conduct a vehicle toxicity study prior to the main experiment to determine the maximum tolerated dose of the vehicle. - Reduce the concentration of organic co-solvents. - Perform a dose-response study for 3'-DMN to identify a therapeutically relevant and non-toxic dose range.

Data Presentation

Table 1: Solubility of Demethylnobiletin Isomers and Parent Compound

CompoundPredicted Water SolubilityCommon Solvents
5-Demethylnobiletin0.031 g/L[6]DMSO
This compoundData not available (expected to be low)DMSO[1]
Nobiletin< 1 mg/L[2]DMSO, Ethanol

Table 2: Pharmacokinetic Parameters of Nobiletin in Rats (as a proxy)

Administration RouteBioavailability (%)Key Findings
Oral18.67% ± 4.80% (obese rats)[7]Gut microbiota plays a significant role in the metabolism of nobiletin[7].
Oral22.37% ± 4.52% (lean rats)[7]Demethylated metabolites are found in plasma and feces[7].

Note: This data is for the parent compound, Nobiletin. The pharmacokinetic profile of 3'-DMN may differ.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted from common practices for administering hydrophobic compounds in vivo.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • PEG300, sterile

    • Tween-80, sterile

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add DMSO to dissolve the compound completely. The volume of DMSO should not exceed 10% of the final formulation volume.

    • Add PEG300 to the solution and mix well by vortexing. A common ratio is 40% of the final volume.

    • Add Tween-80 to the mixture and vortex thoroughly. A typical concentration is 5% of the final volume.

    • Add sterile saline to reach the final desired concentration and volume. The final volume of saline would be 45% in this example.

    • The final vehicle composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Before injection, ensure the solution is clear. If any precipitation is observed, gently warm the tube to 37°C and sonicate for a few minutes[1].

    • Administer the formulation to the animal at the desired dosage. Ensure the injection volume is appropriate for the animal's weight.

Protocol 2: Oral Administration of this compound via Gavage

This protocol is based on general methods for oral administration of poorly soluble compounds.

  • Materials:

    • This compound (powder)

    • Corn oil or a suitable lipid-based vehicle

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water (as a suspending agent)

  • Procedure for Oil-based Formulation:

    • Weigh the required amount of this compound.

    • Add a small amount of corn oil and triturate to form a paste.

    • Gradually add the remaining volume of corn oil while mixing continuously to achieve the final concentration.

    • Administer the solution or suspension via oral gavage.

  • Procedure for Suspension Formulation:

    • Weigh the required amount of this compound.

    • Prepare a 0.5% CMC solution by dissolving CMC in sterile water.

    • Add a small amount of the CMC solution to the 3'-DMN powder and levigate to form a uniform paste.

    • Gradually add the rest of the CMC solution to the desired final volume and concentration, while continuously stirring or vortexing to maintain a uniform suspension.

    • Administer the suspension immediately after preparation using an oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.

Mandatory Visualizations

Signaling_Pathway 3'-DMN 3'-DMN Cell Membrane Cell Membrane 3'-DMN->Cell Membrane Crosses Src Src FAK FAK Src->FAK STAT3 STAT3 FAK->STAT3 Nucleus Nucleus STAT3->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Biological Effects Biological Effects Gene Expression->Biological Effects Leads to Anti-Angiogenesis Anti-Angiogenesis Biological Effects->Anti-Angiogenesis

Caption: Hypothetical signaling pathway of 3'-DMN based on its parent compound, nobiletin.

Experimental_Workflow A 1. Formulation Preparation (e.g., Vehicle with 3'-DMN) B 2. Animal Dosing (e.g., i.p. injection or oral gavage) A->B C 3. Sample Collection (Blood, Tissues) at various time points B->C G 7. Efficacy/Toxicity Assessment B->G D 4. Sample Processing (e.g., Plasma separation, tissue homogenization) C->D E 5. Bioanalysis (e.g., LC-MS/MS for 3'-DMN quantification) D->E F 6. Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) E->F

Caption: General experimental workflow for in vivo delivery and analysis of 3'-DMN.

Troubleshooting_Logic Start In Vivo Experiment with 3'-DMN Problem Encountering an Issue? Start->Problem Precipitation Precipitation in Formulation? Problem->Precipitation Yes End Successful Experiment Problem->End No LowBioavailability Low Bioavailability? Precipitation->LowBioavailability No OptimizeVehicle Optimize Vehicle (Co-solvents, Surfactants) Precipitation->OptimizeVehicle Yes Toxicity Observed Toxicity? LowBioavailability->Toxicity No ChangeRoute Change Administration Route (e.g., i.p., i.v.) LowBioavailability->ChangeRoute Yes DoseResponse Conduct Dose-Response Study Toxicity->DoseResponse Yes Toxicity->End No OptimizeVehicle->Start ChangeRoute->Start DoseResponse->Start

Caption: Troubleshooting decision tree for 3'-DMN in vivo experiments.

References

Technical Support Center: Formulating 3'-Demethylnobiletin for Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of 3'-Demethylnobiletin (3'-DMN).

Frequently Asked Questions (FAQs)

1. What is this compound (3'-DMN) and what are its potential therapeutic applications?

This compound is a polymethoxyflavonoid found in citrus fruits and is a derivative of Nobiletin.[1][2] It is recognized for its potential anticancer and anti-inflammatory properties.[2][3][4] Research has shown that 3'-DMN and other metabolites of nobiletin may have greater biological effects than the parent compound.[5]

2. What are the primary challenges in formulating 3'-DMN for oral administration?

The main obstacle in formulating 3'-DMN for oral delivery is its low aqueous solubility, a common issue with many flavonoids.[6][7][8] This poor solubility can result in low dissolution rates in the gastrointestinal tract, leading to poor absorption and limited oral bioavailability.[9][10][11] Consequently, achieving therapeutic concentrations in the body can be challenging.

3. What general strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like 3'-DMN?

Several formulation strategies can be utilized to improve the oral bioavailability of poorly soluble drugs.[9][12][13] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[14]

  • Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix can enhance its solubility and dissolution.[9]

  • Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[9][12]

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the solubility of the drug.[9]

  • Prodrug Strategies: Chemical modification of the drug to create a more soluble prodrug that converts to the active form in the body can be effective.[15][16]

Troubleshooting Guide

Issue 1: Low Dissolution Rate of 3'-DMN Formulation

Question: My 3'-DMN formulation exhibits a very slow in vitro dissolution rate. What are the potential causes and how can I address this?

Answer: A slow dissolution rate is a common problem for poorly soluble compounds. Here are some potential causes and solutions:

  • Inadequate Particle Size: The crystalline form of 3'-DMN may have a large particle size, which limits its surface area and slows down dissolution.

    • Solution: Employ particle size reduction techniques such as micronization or wet milling to increase the surface area available for dissolution.[17]

  • Poor Wettability: Due to its hydrophobic nature, 3'-DMN may not be easily wetted by the dissolution medium.

    • Solution: Incorporate wetting agents or surfactants into the formulation to improve wettability.

  • Suboptimal Formulation Strategy: The chosen excipients and formulation approach may not be suitable for effectively solubilizing 3'-DMN.

    • Solution: Explore alternative formulation strategies. Creating a solid dispersion with a hydrophilic polymer or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) could significantly improve dissolution.[9][12]

Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution

Question: My 3'-DMN formulation shows promising in vitro dissolution, but the in vivo bioavailability in animal models remains low. What could be the underlying reasons?

Answer: A discrepancy between in vitro and in vivo results can be frustrating. Here are some factors that might be contributing to this issue:

  • First-Pass Metabolism: 3'-DMN may be extensively metabolized in the liver or intestinal wall before it can reach systemic circulation.[10] Flavonoids are known to undergo metabolism by P450 CYP1-enzymes.[5]

    • Solution: Investigate the metabolic pathways of 3'-DMN.[5] A prodrug approach could be considered to bypass or reduce first-pass metabolism.[18]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump 3'-DMN back into the intestinal lumen, thereby reducing its net absorption.

    • Solution: Consider the inclusion of P-gp inhibitors in the formulation, though this requires careful evaluation for safety and potential drug interactions.

  • Gastrointestinal Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

    • Solution: Develop an enteric-coated formulation to protect the drug from the stomach's acidic conditions and facilitate its release in the more neutral pH of the intestine.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC20H20O8[19]
Molecular Weight388.37 g/mol [1]
AppearanceSolid[19]
Melting Point145 - 146 °C[19]
Water Solubility0.031 g/L (Predicted)[20]
logP2.89 (Predicted)[20]
Table 2: Example of a Solid Dispersion Formulation Approach for 3'-DMN
ComponentFunctionExample Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient10 - 30
Hydrophilic Polymer (e.g., PVP, HPMC)Carrier for solid dispersion65 - 85
Surfactant (e.g., Sodium Lauryl Sulfate)Wetting and solubilizing agent1 - 5

Experimental Protocols

Preparation of a 3'-DMN Solid Dispersion via Solvent Evaporation

This method aims to disperse 3'-DMN in a hydrophilic carrier to enhance its dissolution rate.

  • Dissolution: Dissolve 3'-DMN and a hydrophilic polymer (e.g., polyvinylpyrrolidone - PVP) in a suitable common solvent like ethanol.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: The dried solid dispersion is then scraped, milled into a fine powder, and sieved to obtain a uniform particle size.

In Vitro Dissolution Testing

This protocol is used to assess the rate at which 3'-DMN is released from the formulation.

  • Apparatus: Utilize a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Use a physiologically relevant medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). To maintain sink conditions for a poorly soluble compound, the addition of a surfactant (e.g., 0.5% Tween 80) may be necessary.

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Introduce a known quantity of the 3'-DMN formulation into the dissolution vessel.

    • Stir the medium at a constant speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time points.

  • Analysis: Analyze the concentration of 3'-DMN in the collected samples using a validated analytical method, such as HPLC.

  • Data Interpretation: Plot the cumulative percentage of drug dissolved over time to generate a dissolution profile.

Mandatory Visualization

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Potential Causes & Solutions A Low Oral Bioavailability of 3'-DMN B In Vitro Dissolution Testing A->B Evaluate Dissolution C In Vitro Permeability Assay (e.g., Caco-2) A->C Evaluate Permeability D Poor Solubility / Dissolution B->D If Dissolution is Poor E Low Permeability C->E If Permeability is Low F Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems D->F G Addressing Biological Barriers: - Permeation Enhancers - Efflux Pump Inhibitors E->G

Caption: Troubleshooting workflow for low oral bioavailability of 3'-DMN.

G A Start: 3'-DMN and Polymer B 1. Dissolve in a Common Solvent A->B C 2. Solvent Evaporation (e.g., Rotary Evaporator) B->C D 3. Vacuum Drying of Solid Dispersion Film C->D E 4. Milling and Sieving D->E F End: Homogeneous Solid Dispersion Powder E->F

Caption: Experimental workflow for solid dispersion preparation.

G cluster_0 Metabolism of Nobiletin cluster_1 Biological Activity Nobiletin Nobiletin Demethylation Demethylation (CYP450 Enzymes) Nobiletin->Demethylation Metabolites Active Metabolites: - this compound - 4'-Demethylnobiletin - 3',4'-Didemethylnobiletin Demethylation->Metabolites Activity Enhanced Biological Activity: - Anti-inflammatory - Anti-cancer Metabolites->Activity

Caption: Signaling pathway of Nobiletin metabolism.

References

Technical Support Center: Optimizing HPLC Separation of Nobiletin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of nobiletin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of nobiletin I should expect to see in my chromatogram?

A1: Nobiletin undergoes Phase I and Phase II metabolism. The most common metabolites are mono-demethylated nobiletins (DMN), such as 3'-demethylnobiletin (3'-DMN) and 4'-demethylnobiletin (4'-DMN), as well as di-demethylated products.[1][2][3] Glucuronic and sulfonic conjugates are also common Phase II metabolites.[2] The relative abundance of these metabolites can vary depending on the biological system being studied.

Q2: Why is it difficult to separate nobiletin from its demethylated metabolites?

A2: Nobiletin and its demethylated metabolites, particularly isomers like 3'-DMN and 4'-DMN, have very similar chemical structures and polarities.[1] This results in similar retention times on standard reversed-phase columns like C18, making baseline separation challenging.[1]

Q3: What is a good starting point for developing an HPLC method for nobiletin and its metabolites?

A3: A good starting point is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.[4] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is generally effective for separating compounds with a range of polarities.[4][5] Detection is commonly performed using a UV detector at a wavelength of around 330 nm.[6]

Q4: My nobiletin peak is tailing. What are the likely causes and solutions?

A4: Peak tailing for flavonoid compounds like nobiletin can be caused by several factors:

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the polar functional groups of nobiletin. To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of these silanol groups.[7]

  • Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent like isopropanol.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Dilute your sample and reinject.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between Nobiletin and Metabolites Mobile phase composition is not optimal.- Adjust the gradient slope; a shallower gradient can improve separation. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity. - Optimize the pH of the aqueous mobile phase.
Incorrect column chemistry.- Consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl column, which can offer different selectivity based on π-π interactions.
Shifting Retention Times Inconsistent mobile phase preparation.- Ensure accurate and consistent preparation of mobile phase components. - Use an HPLC-grade solvent and degas the mobile phase to prevent bubble formation.
Column not properly equilibrated.- Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection until a stable baseline is achieved.[8]
Fluctuations in column temperature.- Use a column oven to maintain a constant and consistent temperature.[5]
Baseline Noise or Drift Contaminated mobile phase or detector cell.- Use fresh, high-purity solvents and additives. - Flush the detector cell.[8]
Air bubbles in the system.- Degas the mobile phase thoroughly.[8]
Split Peaks Issue with the injection port or column.- Check the injection port and rotor for any blockages or damage.[8] - Ensure the column is packed uniformly; a void at the head of the column can cause split peaks.

Experimental Protocols

Sample Preparation from Citrus Peels
  • Extraction: Mix powdered citrus peel with 70% ethanol and sonicate for 30 minutes.[5]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[5][9]

  • Dilution: Dilute the filtered extract with the initial mobile phase before injection.

HPLC Method for Nobiletin and Metabolites

The following is a general HPLC method that can be optimized for your specific application.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 3 µm particle size[5]
Mobile Phase A Water with 0.5% acetic acid[5]
Mobile Phase B Acetonitrile[5]
Gradient Program 0-4 min, 20% B; 4-16 min, 20-35% B; 16-28 min, 35-75% B; 28-32 min, 75% B; 32-34 min, 75-20% B; 34-39 min, 20% B[5]
Flow Rate 0.8 mL/min[5]
Column Temperature 40 °C[5]
Detection Wavelength 278 nm[5]
Injection Volume 10 µL[5]

Quantitative Data Summary

The following tables provide examples of chromatographic data for nobiletin and related compounds. Note that these values can vary depending on the specific HPLC system and conditions.

Table 1: Retention Times of Nobiletin and a Related Flavonoid

Compound Retention Time (min)
Nobiletin6.96[6]
Tangeretin10.84[6]

Table 2: HPLC Method Validation Parameters for Nobiletin

Parameter Value
Linearity Range (µg) 0.16 - 3.11[10]
Correlation Coefficient (r²) 0.9999[10]
Average Recovery (%) 97.9[10]
RSD (%) 1.1[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Start: Citrus Peel Sample extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution injection Inject Sample dilution->injection separation C18 Reversed-Phase Column Separation injection->separation detection UV Detection (e.g., 278 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for HPLC analysis of nobiletin.

troubleshooting_tree start Problem: Poor Peak Resolution q1 Is the gradient optimized? start->q1 a1_yes Adjust Gradient: - Shallower slope - Change organic modifier q1->a1_yes No q2 Is the mobile phase pH appropriate? q1->q2 Yes a1_yes->q2 a2_yes Optimize pH: (e.g., 2.5-3.5) q2->a2_yes No q3 Is the column chemistry suitable? q2->q3 Yes a2_yes->q3 a3_yes Change Column: - Phenyl-hexyl - Biphenyl q3->a3_yes No end Resolution Improved q3->end Yes a3_yes->end

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Troubleshooting Inconsistent Results in 3'-Demethylnobiletin Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with 3'-Demethylnobiletin (3'-DMN).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound (3'-DMN)?

A1: this compound is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound stock solutions?

A2: Store the DMSO stock solution of 3'-DMN at -20°C or -80°C for long-term storage to minimize degradation. For short-term use, the solution can be stored at 4°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q3: Is this compound stable in cell culture medium?

A3: The stability of 3'-DMN in cell culture medium at 37°C can be a concern and may contribute to inconsistent results, especially in multi-day experiments. It is advisable to perform a stability test of 3'-DMN in your specific cell culture medium over the time course of your experiment.[1] This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points using HPLC.[1] If instability is observed, consider preparing fresh compound dilutions for each experiment and minimizing the incubation time.

Q4: Does this compound exhibit autofluorescence?

A4: Nobiletin, a related polymethoxyflavone, has been shown to exhibit fluorescence.[2] Therefore, it is possible that 3'-DMN also possesses fluorescent properties, which could interfere with fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy). It is recommended to include a "compound only" control (wells with 3'-DMN but without cells or fluorescent probes) to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effect Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation.
Compound Precipitation Visually inspect the wells after adding 3'-DMN for any signs of precipitation. If precipitation occurs, consider reducing the final concentration of the compound or using a solubilizing agent (ensure the agent itself does not affect cell viability).
Suboptimal Incubation Time Optimize the incubation time for your specific cell line and 3'-DMN concentration. A time-course experiment can help determine the optimal endpoint.
Pipetting Errors Ensure pipettes are properly calibrated. Pre-wet pipette tips before aspirating and dispensing solutions.
Issue 2: Inconsistent Results in Western Blot Analysis
Possible Cause Recommended Solution
Variable Protein Extraction Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay) before loading equal amounts of protein per lane.
Inconsistent Antibody Performance Use high-quality antibodies from a reputable source. Optimize antibody dilutions and incubation times. Always include positive and negative controls.
Transfer Issues Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.
Loading Control Variability Ensure the chosen loading control (e.g., β-actin, GAPDH) is not affected by the experimental treatment.
Compound Stability Prepare fresh dilutions of 3'-DMN for each experiment to ensure consistent activity.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from 3'-DMN experiments. IC50 values can vary significantly between different cell lines and assay conditions.

Cell Line Assay Incubation Time (hours) IC50 (µM) of 3'-DMN Reference
Example: A549MTT24Data not available
Example: NIH/3T3MTT24Data not available
Example: Caco-2MTT24, 48, 72Data for Nobiletin available[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3'-DMN in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the existing medium with the medium containing different concentrations of 3'-DMN. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Signaling Proteins
  • Cell Treatment: Seed cells in 6-well plates or culture dishes. Once they reach the desired confluency, treat them with 3'-DMN at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control.

Visualizations

Below are diagrams illustrating key concepts related to this compound assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 3'-DMN Stock (DMSO) treat_cells Treat Cells with 3'-DMN Dilutions prep_compound->treat_cells prep_cells Seed Cells in Microplate prep_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay_viability Perform Cell Viability Assay incubate->assay_viability assay_protein Perform Western Blot incubate->assay_protein analyze_data Analyze Results & Troubleshoot assay_viability->analyze_data assay_protein->analyze_data

Caption: General experimental workflow for 3'-DMN assays.

troubleshooting_logic start Inconsistent Results? check_solubility Check Compound Solubility/Precipitation start->check_solubility check_stability Assess Compound Stability in Media start->check_stability check_cells Verify Cell Health & Seeding Consistency start->check_cells check_assay Review Assay Protocol & Reagents start->check_assay sol_solubility Optimize Solvent/Concentration check_solubility->sol_solubility Yes sol_stability Use Fresh Dilutions/ Shorten Incubation check_stability->sol_stability Yes sol_cells Standardize Cell Culture Techniques check_cells->sol_cells Yes sol_assay Calibrate Pipettes/ Validate Reagents check_assay->sol_assay Yes

Caption: A logical approach to troubleshooting inconsistent results.

signaling_pathway cluster_src Src Signaling cluster_mapk MAPK/ERK Pathway DMN This compound Src Src DMN->Src inhibits PKA PKA DMN->PKA activates FAK FAK Src->FAK STAT3 STAT3 FAK->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression regulates MEK MEK PKA->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Gene_Expression regulates

Caption: Potential signaling pathways affected by 3'-DMN.

References

minimizing off-target effects of 3'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-Demethylnobiletin (3'-DMN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using 3'-DMN in experiments and to help troubleshoot potential issues, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound (3'-DMN) is a polymethoxyflavonoid and a principal metabolite of Nobiletin, a compound found in citrus fruits.[1] Its primary reported mechanism of action involves the regulation of signaling pathways such as Src, FAK, and STAT3, which are implicated in processes like tumor angiogenesis.[1][2] It has also been shown to play a role in the activation of brown adipocytes through β-adrenergic stimulation, leading to increased UCP1 mRNA expression and enhanced mitochondrial membrane potential.[3]

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2][4] For a stock solution, you can dissolve it in DMSO at a concentration of up to 100 mg/mL, though this may require sonication.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] When preparing working solutions, it is advisable to warm the stock solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[2][4]

Q3: What are the typical effective concentrations of this compound in cell culture experiments?

A3: The effective concentration of 3'-DMN can vary depending on the cell type and the biological endpoint being measured. For example, in studies on brown adipocytes, a concentration of 10 µM was used to observe effects on UCP1 mRNA expression.[5] For anti-cancer effects, concentrations can also be in the low micromolar range. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.

Q4: What are the known off-target effects of this compound?

A4: Currently, there is a lack of specific studies, such as broad-panel kinase screens, that have systematically profiled the off-target effects of this compound. Flavonoids, in general, can interact with multiple cellular targets due to their chemical structure. Therefore, it is crucial to design experiments with appropriate controls to validate that the observed effects are due to the intended mechanism of action.

Q5: How can I minimize potential off-target effects in my experiments?

A5: To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of 3'-DMN that produces the desired on-target effect through careful dose-response studies.

  • Employ structurally related negative controls: Use a structurally similar but biologically inactive analogue of 3'-DMN, if available, to ensure the observed phenotype is not due to non-specific effects of the chemical scaffold.

  • Utilize orthogonal approaches: Confirm your findings using alternative methods to modulate your target of interest, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout.

  • Perform rescue experiments: If 3'-DMN inhibits a specific enzyme, try to rescue the phenotype by adding back the product of that enzyme's activity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in cell culture medium. Poor solubility of 3'-DMN in aqueous solutions.Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Prepare fresh dilutions from a properly dissolved stock solution for each experiment. Pre-warming the medium before adding the compound may also help.
High levels of cytotoxicity observed at expected effective concentrations. The cell line may be particularly sensitive to 3'-DMN or the DMSO concentration. Off-target effects leading to cell death.Perform a detailed cytotoxicity assay (e.g., MTT or LDH release) to determine the IC50 value for your cell line. Ensure the DMSO concentration in your vehicle control is identical to your treatment groups and is not causing toxicity. If cytotoxicity is still an issue, consider using a lower concentration for a longer duration.
Inconsistent or non-reproducible results. Degradation of the compound. Variability in cell culture conditions.Store the 3'-DMN stock solution properly (aliquoted, at -80°C, protected from light). Ensure consistent cell passage number, confluency, and serum concentration in your experiments. Always include positive and negative controls.
Observed phenotype does not align with the known on-target effects (e.g., Src/FAK/STAT3 inhibition). Potential off-target effects are dominating the cellular response. The known on-target pathway is not active or relevant in your specific cell model.Validate the engagement of the intended target by, for example, performing a Western blot to check the phosphorylation status of Src, FAK, or STAT3. Conduct a broader analysis of signaling pathways to identify unexpected changes. Consider using a cell line where the on-target pathway is known to be active and relevant.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Related Compounds

CompoundCell Line/SystemAssayEffective Concentration/IC50Reference
This compoundHB2 brown adipocytesUCP1 mRNA expression10 µM[5]
NobiletinSMMC-7721 (hepatic cancer)Cell proliferation- (Significant inhibition)[6]
5-DemethylnobiletinSW620 (colon cancer)Cell viability- (37% inhibition at 10 µM)[6]
5,3'-DidemethylnobiletinSW620 (colon cancer)Cell viability0.12 µM (IC50)[6]
5,4'-DidemethylnobiletinSW620 (colon cancer)Cell viability5.5 µM (IC50)[6]
5,3',4'-TridemethylnobiletinSW620 (colon cancer)Cell viability4.2 µM (IC50)[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3'-DMN in culture medium. The final DMSO concentration should be consistent and not exceed 0.5%. Include a vehicle control (medium with DMSO only) and an untreated control. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Src/FAK/STAT3 Signaling Pathway

This protocol is to assess the effect of 3'-DMN on the phosphorylation status of key proteins in the Src/FAK/STAT3 pathway.

  • Cell Lysis: Plate and treat cells with 3'-DMN as desired. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), total FAK, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Receptor Receptor STAT3 STAT3 Receptor->STAT3 pFAK p-FAK (Y397) FAK->pFAK Src Src pFAK->Src pSrc p-Src (Y416) Src->pSrc pSrc->FAK pSrc->STAT3 pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer DMN This compound DMN->pFAK DMN->pSrc Inhibition DMN->pSTAT3 Gene Gene Transcription (Angiogenesis, Proliferation) pSTAT3_dimer->Gene

Caption: Putative signaling pathway of this compound.

Experimental_Workflow start Start: Hypothesis of 3'-DMN's On-Target Effect dose_response 1. Dose-Response & Cytotoxicity Assays (e.g., MTT) start->dose_response determine_conc Determine Optimal Concentration dose_response->determine_conc on_target_assay 2. On-Target Validation (e.g., Western Blot for p-STAT3) determine_conc->on_target_assay on_target_effect On-Target Effect Confirmed? on_target_assay->on_target_effect off_target_screen 3. Off-Target Assessment (Optional) - Kinase Panel Screen - Proteomics Profiling on_target_effect->off_target_screen Yes re_evaluate Re-evaluate Hypothesis or Compound on_target_effect->re_evaluate No analyze_off_target Analyze Off-Target Hits off_target_screen->analyze_off_target validate_off_target 4. Validate Off-Target Hits (e.g., Orthogonal Assays, Rescue Experiments) analyze_off_target->validate_off_target conclusion Conclusion: Differentiate On- and Off-Target Effects validate_off_target->conclusion

Caption: Workflow for assessing on- and off-target effects.

References

Technical Support Center: 3'-Demethylnobiletin (3'-DMN) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3'-Demethylnobiletin (3'-DMN) in in vivo studies. Given the poor aqueous solubility of 3'-DMN, a common characteristic of flavonoids, proper vehicle selection and formulation are critical for successful and reproducible experimental outcomes. This guide offers frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when formulating this compound (3'-DMN) for in vivo studies?

A1: The main challenge is the poor aqueous solubility of 3'-DMN. Like its parent compound, nobiletin, 3'-DMN is a lipophilic molecule, making it difficult to dissolve in simple aqueous vehicles like saline or phosphate-buffered saline (PBS). This can lead to issues with bioavailability, dosing accuracy, and potential precipitation of the compound upon administration.

Q2: What are the recommended starting points for selecting a vehicle for 3'-DMN?

A2: The choice of vehicle depends on the route of administration (e.g., oral, intraperitoneal) and the experimental design. For initial studies, consider the following options:

  • Oral Gavage: A common approach is to create a suspension or a solution.

    • Suspensions: Aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose are frequently used.

    • Solutions/Co-solvents: For solubilization, a mixture of solvents is often necessary. A common formulation for poorly soluble compounds is a combination of DMSO, PEG 300, and Tween 80 in an aqueous base.

  • Intraperitoneal (IP) Injection: Due to the risk of precipitation and irritation, the vehicle must be well-tolerated. A low percentage of an organic solvent like DMSO in a sterile aqueous solution (e.g., PBS) is a viable option. One study with the parent compound nobiletin successfully used a vehicle of 5% DMSO in PBS for IP injections.

Q3: How can I improve the solubility of 3'-DMN in my chosen vehicle?

A3: Several techniques can enhance the solubility of 3'-DMN:

  • Co-solvents: Employing a mixture of solvents can significantly improve solubility.

  • Sonication: Using a water bath sonicator can help break down compound clumps into finer particles, aiding in dissolution or creating a more uniform suspension.

  • pH Adjustment: For some compounds, altering the pH of the vehicle can improve solubility. However, the effect of pH on the stability and activity of 3'-DMN should be considered.

  • Heating: Gentle warming of the vehicle can aid in dissolving the compound. Ensure that the temperature is not high enough to cause degradation.

Q4: Are there any known toxicity concerns with the commonly used vehicles?

A4: Yes, the vehicle itself can have biological effects or toxicity. It is crucial to include a vehicle-only control group in your experiments. High concentrations of DMSO, for example, can be toxic. For repeated dosing, it is advisable to keep the concentration of organic solvents as low as possible.

Vehicle Selection and Solubility Data

The following table summarizes the solubility of nobiletin, which can be used as a proxy for 3'-DMN, in various solvents. This data can guide the initial selection of a suitable vehicle.

Solvent/VehicleSolubility of NobiletinAdministration RouteNotes
Water~16.2 µg/mLNot recommended aloneExtremely low solubility.
Ethanol~0.3 mg/mLOralOften used as a co-solvent.
DMSO~10 mg/mLOral, IP (in low concentration)Good initial solvent, but dilute for in vivo use.
Dimethylformamide (DMF)~15 mg/mLOral, IP (in low concentration)Good initial solvent, but dilute for in vivo use.
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLIPA buffered solution can improve tolerability.
5% DMSO in PBSNot specified, but used successfully in a studyIPA well-tolerated option for intraperitoneal injections.
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineNot specified, but a common formulation for poorly soluble compoundsOralA multi-component system to enhance solubility and stability.

Troubleshooting Guide for In Vivo Studies

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation of 3'-DMN in the vehicle during preparation or storage - Low solubility of 3'-DMN in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect preparation method.- Increase the proportion of organic co-solvent (e.g., DMSO, PEG300).- Prepare the formulation fresh before each use.- Use sonication to ensure a fine, stable suspension.- Store the formulation at a constant, appropriate temperature.
Difficulty in administering the full dose (compound remaining in the syringe) - High viscosity of the vehicle.- Precipitation or non-uniform suspension of the compound.- Gently warm the formulation to reduce viscosity.- Vigorously mix the suspension immediately before drawing it into the syringe.- Use a larger gauge gavage needle if appropriate for the animal size.
High variability in experimental results between animals - Inconsistent dosing due to poor formulation.- Differences in absorption and bioavailability.- Animal stress during administration.- Ensure a homogenous and stable formulation for consistent dosing.- Standardize the fasting and feeding schedule of the animals.- Acclimatize animals to the handling and administration procedure to reduce stress. Coating the gavage needle with a sucrose solution can improve acceptance.
Adverse reactions in animals (e.g., irritation, lethargy) post-administration - Toxicity of the vehicle at the administered concentration.- Irritation caused by the compound or vehicle at the injection site (for IP).- Stress from the administration procedure.- Run a vehicle-only control group to assess vehicle toxicity.- Reduce the concentration of organic solvents in the vehicle.- Ensure the pH of the vehicle is within a physiologically tolerated range.- Refine the administration technique to be as quick and gentle as possible.

Experimental Protocol: Preparation and Oral Administration of a 3'-DMN Suspension

This protocol provides a general method for preparing a 3'-DMN suspension for oral gavage in mice.

Materials:

  • This compound (3'-DMN) powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Oral gavage needles (size appropriate for mice)

  • Syringes

Procedure:

  • Calculate the required amount of 3'-DMN and vehicle components based on the desired dose (e.g., mg/kg) and the number and weight of the animals. A typical dosing volume for mice is 5-10 mL/kg.

  • Prepare the vehicle solution: In a sterile tube, prepare the vehicle by combining the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline).

    • First, mix the DMSO, PEG300, and Tween 80.

    • Then, slowly add the sterile saline while vortexing to ensure proper mixing.

  • Dissolve or suspend the 3'-DMN:

    • Weigh the calculated amount of 3'-DMN powder and place it in a sterile tube.

    • Add a small amount of the prepared vehicle to the 3'-DMN powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes to break down any aggregates and create a fine, uniform suspension.

  • Visual Inspection: Visually inspect the suspension to ensure it is homogenous and free of large particles.

  • Administration:

    • Vortex the suspension vigorously immediately before drawing the calculated dose into the syringe.

    • Administer the suspension to the mice via oral gavage using the appropriate technique.

  • Stability: It is recommended to prepare the 3'-DMN formulation fresh on the day of dosing to ensure stability and prevent precipitation.

Visualizing Experimental Workflows and Signaling Pathways

Vehicle Selection Workflow for 3'-DMN

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for in vivo studies with 3'-DMN.

Vehicle_Selection_Workflow start Start: Formulating 3'-DMN for In Vivo Study route Determine Route of Administration start->route oral Oral Gavage route->oral Oral ip Intraperitoneal Injection route->ip IP solubility_check Assess Required Concentration vs. Solubility oral->solubility_check ip_vehicle Use Low % Organic Solvent in Buffer (e.g., 5% DMSO in PBS) ip->ip_vehicle suspension Prepare Suspension (e.g., with CMC) solubility_check->suspension Low Concentration / Insoluble solution Prepare Solution (Co-solvent system) solubility_check->solution High Concentration / Soluble stability_test Check Formulation Stability (Precipitation, Homogeneity) suspension->stability_test solution->stability_test ip_vehicle->stability_test issue Issues Identified? stability_test->issue troubleshoot Troubleshoot (See Guide) issue->troubleshoot Yes proceed Proceed with In Vivo Study (with vehicle control) issue->proceed No troubleshoot->route

Caption: Decision tree for selecting a suitable vehicle for 3'-DMN.

Simplified Signaling Pathway of Nobiletin and its Metabolites

Nobiletin and its metabolites, including 3'-DMN, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, metabolism, and cell survival.[1][2][3] The diagram below illustrates a simplified overview of some of these pathways.

Signaling_Pathway DMN This compound (3'-DMN) AMPK AMPK DMN->AMPK PKA PKA DMN->PKA IKK IKK DMN->IKK inhibits Metabolism Metabolic Regulation AMPK->Metabolism MEK MEK PKA->MEK IkB IκB IKK->IkB inhibits degradation of ERK ERK MEK->ERK CREB CREB ERK->CREB NFkB NF-κB IkB->NFkB sequesters Inflammation Inflammation NFkB->Inflammation promotes Gene_Expression Gene Expression (Survival, Plasticity) CREB->Gene_Expression

References

Technical Support Center: 3'-Demethylnobiletin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3'-Demethylnobiletin, focusing on improving its aqueous solubility by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a hydroxylated polymethoxyflavone (HPMF), a natural compound found in citrus peels and a metabolite of Nobiletin.[1] Like many polymethoxyflavones, it is a lipophilic molecule with low intrinsic aqueous solubility.[2][3] This poor solubility can be a significant hurdle in experimental settings, affecting bioavailability in in-vivo studies and leading to precipitation in aqueous buffers for in-vitro assays.[4]

Q2: How does pH affect the solubility of this compound?

A2: The chemical structure of this compound includes a phenolic hydroxyl group (-OH). This group can be deprotonated (lose a proton) to form a phenolate ion (-O⁻) in an alkaline environment. The predicted pKa for this acidic proton is approximately 9.66.[1] According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa, the ionized form of the molecule becomes dominant. This ionization increases the molecule's polarity, thereby significantly enhancing its solubility in aqueous solutions.[5]

Q3: At what pH should I work with this compound for improved solubility?

A3: For significantly improved solubility, you should aim for a pH above the pKa of 9.66. A pH of 10 or higher is recommended to ensure a substantial portion of the this compound is in its more soluble, ionized form. However, it is crucial to consider the stability of the compound at high pH, as some flavonoids can degrade under strongly alkaline conditions.[6][7][8][9] It is advisable to conduct preliminary stability tests at your desired pH and temperature.

Q4: Can I use DMSO to dissolve this compound?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent used to prepare stock solutions of this compound and other polymethoxyflavones for in-vitro experiments.[10][11][12] However, when these DMSO stock solutions are diluted into aqueous buffers, the compound can precipitate, especially at higher concentrations.[10] Adjusting the pH of the final aqueous solution can help to keep the compound dissolved after dilution from a DMSO stock.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The aqueous buffer has a neutral or acidic pH, where this compound is in its poorly soluble, non-ionized form.Increase the pH of the aqueous buffer to a value above the pKa of this compound (e.g., pH 10 or higher). Prepare the buffer at the desired alkaline pH before adding the compound.
The compound dissolves at high pH but then crashes out of solution. The pH of the solution may have decreased over time due to absorption of atmospheric CO₂, or the buffer capacity was insufficient.Use a buffer with adequate buffering capacity in the desired alkaline range (e.g., a carbonate-bicarbonate buffer for pH > 9). Ensure the container is well-sealed to minimize interaction with air.
Inconsistent results in biological assays. The compound may be degrading at the high pH required for solubility. Some flavonoids are unstable in alkaline conditions.[8][9]Prepare fresh solutions before each experiment. Conduct a time-course experiment at your working pH to assess the stability of this compound by HPLC or UV-Vis spectrophotometry. If degradation is significant, consider finding a balance between solubility and stability at a slightly lower pH or reducing the incubation time.
Difficulty in accurately quantifying the dissolved concentration. Interference from the buffer components at the analytical wavelength.When using UV-Vis spectrophotometry, ensure you use the corresponding pH-adjusted buffer as a blank. For more accurate quantification, especially in complex media, a validated HPLC method is recommended.

Data Presentation

Predicted pH-Dependent Solubility of this compound
pHMolar Ratio (Ionized/Non-ionized)Predicted Solubility Trend
7.660.01 : 1Very Low
8.660.1 : 1Low
9.661 : 1Moderate Increase
10.6610 : 1High
11.66100 : 1Very High

This table is illustrative and intended to demonstrate the expected trend. Actual solubility values should be determined experimentally.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₀O₈[13]
Molecular Weight 388.37 g/mol [1]
Predicted pKa (Strongest Acidic) 9.66[1]
Predicted Water Solubility 0.031 g/L[1]

Experimental Protocols

Protocol: Determining the pH-Dependent Aqueous Solubility of this compound using the Shake-Flask Method

This protocol details a standard procedure to experimentally determine the equilibrium solubility of this compound at various pH levels.[5][11][14][15]

Materials:

  • This compound (solid powder)

  • Deionized water

  • Buffer salts (e.g., phosphate, borate, carbonate for different pH ranges)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4.0, 7.4, 9.0, 10.0, 11.0).

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of each buffer. "Excess" means that undissolved solid should be visible.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • UV-Vis Spectrophotometry:

      • Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of a previously established calibration curve.

      • Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

      • Calculate the concentration using the calibration curve.

    • HPLC:

      • Dilute the filtered supernatant with the mobile phase.

      • Inject a known volume into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

      • Quantify the concentration by comparing the peak area to a standard curve.[16][17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep_buffers Prepare Buffers at Various pHs add_compound Add Excess this compound prep_buffers->add_compound shake Shake at Constant Temperature (24-48h) add_compound->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter_supernatant Filter Supernatant (0.22 µm) centrifuge->filter_supernatant quantify Quantify Concentration (UV-Vis or HPLC) filter_supernatant->quantify

Caption: Experimental workflow for determining the pH-dependent solubility of this compound.

ph_pka_relationship cluster_acidic Low pH (pH < pKa) cluster_alkaline High pH (pH > pKa) node_acid This compound (Non-ionized, R-OH) solubility_low Low Aqueous Solubility node_acid->solubility_low Dominant Species equilibrium pKa ≈ 9.66 node_acid->equilibrium H⁺ node_base 3'-Demethylnobilate (Ionized, R-O⁻) solubility_high High Aqueous Solubility node_base->solubility_high Dominant Species equilibrium->node_base

Caption: Relationship between pH, pKa, and the solubility of this compound.

signaling_pathway compound This compound jak2 JAK2 compound->jak2 Inhibits Phosphorylation stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 nucleus Nucleus p_stat3->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Regulates inflammation Inflammatory Response gene_expression->inflammation

References

Technical Support Center: Enhancing 3'-Demethylnobiletin Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of cyclodextrins to enhance the aqueous solubility of 3'-Demethylnobiletin. Given the limited direct literature on this compound, this guide incorporates data from closely related polymethoxyflavones, such as nobiletin and tangeretin, to provide representative experimental protocols and expected outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound, a polymethoxyflavone, possesses a chemical structure with multiple methoxy groups and a largely non-polar aromatic backbone. This hydrophobicity leads to low water solubility, predicted to be approximately 0.031 g/L.[1] This poor aqueous solubility can present significant challenges in experimental settings, leading to issues with bioavailability in cell-based assays and in vivo studies.

Q2: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][3] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming a host-guest inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.

Q3: Which type of cyclodextrin is best for enhancing this compound solubility?

The choice of cyclodextrin depends on the size and shape of the guest molecule. For flavonoids similar to this compound, β-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD), are commonly used due to the suitable size of their hydrophobic cavity.[4] HP-β-CD and Me-β-CD often exhibit superior solubilizing effects compared to the parent β-CD due to their increased aqueous solubility and reduced tendency to form insoluble complexes.[5][6]

Q4: What is a phase solubility study and why is it important?

A phase solubility study is a fundamental experiment used to determine the stoichiometry of the inclusion complex (the molar ratio of this compound to cyclodextrin) and the stability constant (Kc) of the complex.[7] This study involves measuring the solubility of this compound in aqueous solutions with increasing concentrations of the cyclodextrin. The resulting phase solubility diagram provides crucial information for optimizing the formulation. A-type diagrams, which show a linear increase in guest solubility with cyclodextrin concentration, are indicative of the formation of a soluble inclusion complex.[7][8]

Troubleshooting Guides

Issue 1: Low Solubility Enhancement Observed

Possible Cause:

  • Inappropriate Cyclodextrin Choice: The cavity size of the selected cyclodextrin may not be optimal for encapsulating this compound.

  • Suboptimal Complexation Method: The method used to prepare the inclusion complex may not be efficient.

  • Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin may not be optimal for maximum complexation.

Troubleshooting Steps:

  • Screen Different Cyclodextrins: Perform phase solubility studies with various cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to identify the one that provides the highest solubility enhancement.

  • Optimize the Preparation Method: Compare different complexation techniques such as co-solvency, kneading, and freeze-drying. For polymethoxyflavones, freeze-drying often yields a high degree of complexation.

  • Determine the Optimal Molar Ratio: Use the phase solubility diagram to determine the ideal molar ratio for complex formation. For many flavonoids, a 1:1 molar ratio is common.[9]

Issue 2: Precipitation of the Complex from Solution

Possible Cause:

  • Low Solubility of the Cyclodextrin Itself: Native β-cyclodextrin has limited water solubility, which can lead to the precipitation of the inclusion complex.

  • Concentration Exceeds Maximum Solubility: The concentration of the complex may have surpassed its saturation point in the aqueous medium.

Troubleshooting Steps:

  • Switch to a More Soluble Cyclodextrin Derivative: Utilize highly water-soluble derivatives like HP-β-CD or SBE-β-CD to prevent precipitation of the complex.

  • Adjust the Concentration: Dilute the solution to a concentration below the saturation solubility of the complex.

  • Incorporate a Co-solvent: The addition of a small amount of a pharmaceutically acceptable co-solvent, such as ethanol, can sometimes improve the solubility of the complex.[10]

Issue 3: Inconsistent Results in Biological Assays

Possible Cause:

  • Incomplete Dissolution of the Complex: The prepared complex may not be fully dissolved in the assay medium, leading to variability in the effective concentration.

  • Dissociation of the Complex: The inclusion complex is in a dynamic equilibrium with the free drug and cyclodextrin. Changes in the assay medium (e.g., pH, presence of other molecules) could shift this equilibrium.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before use, visually inspect the solution for any undissolved particles. Gentle warming or sonication can aid in complete dissolution.

  • Prepare Fresh Solutions: Prepare the solutions of the inclusion complex immediately before use to minimize potential degradation or precipitation over time.

  • Characterize the Complex in the Assay Medium: If possible, perform solubility studies in the specific cell culture or assay buffer to understand the behavior of the complex under those conditions.

Quantitative Data Summary

The following tables present representative data on the solubility enhancement of polymethoxyflavones with cyclodextrins, which can be used as an estimate for what to expect with this compound.

Table 1: Solubility of this compound and Related Polymethoxyflavones in Water.

CompoundPredicted/Reported Water Solubility (g/L)Reference
This compound0.031[1]
Nobiletin0.016[11]
Tangeretin-[9]

Table 2: Representative Solubility Enhancement of Polymethoxyflavones with Cyclodextrins.

FlavonoidCyclodextrinMolar RatioSolubility Enhancement (Fold Increase)Stability Constant (Kc, M-1)Reference
LuteolinHP-β-CD1:1~70.2-[5]
ChrysinRAMEB1:1-Strongest interaction observed[12]
MyricetinHP-β-CD1:19.4 (in vivo bioavailability)-[13]
Quercetinβ-CD1:1-321[14]

Experimental Protocols

Phase Solubility Study

Objective: To determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Distilled water

  • Vials with screw caps

  • Orbital shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM HP-β-CD).

  • Add an excess amount of this compound to each vial containing the cyclodextrin solutions.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved this compound.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to obtain the phase solubility diagram.

  • Calculate the stability constant (Kc) from the slope of the linear portion of the diagram using the Higuchi-Connors equation: Kc = slope / (S0 * (1 - slope)), where S0 is the intrinsic solubility of this compound in water.[15]

Preparation of the Inclusion Complex by Freeze-Drying

Objective: To prepare a solid inclusion complex of this compound and cyclodextrin.

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve the cyclodextrin in distilled water with stirring.

  • Add this compound to the cyclodextrin solution in the desired molar ratio (e.g., 1:1).

  • Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum until a dry powder is obtained.

  • Collect the powdered inclusion complex and store it in a desiccator.

Characterization of the Inclusion Complex

Objective: To confirm the formation of the inclusion complex.

Techniques:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound in the thermogram of the complex indicates its encapsulation within the cyclodextrin cavity.[16][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound upon complexation can suggest the formation of the inclusion complex.

  • Powder X-ray Diffraction (PXRD): A change from a crystalline pattern for the pure components to a more amorphous pattern for the complex is indicative of inclusion complex formation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin in the NMR spectra can provide evidence of complex formation and information about the geometry of the inclusion.[5][6]

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization start Weigh this compound and Cyclodextrin dissolve Dissolve in Water start->dissolve stir Stir for 24-48h dissolve->stir freeze Freeze at -80°C stir->freeze lyophilize Freeze-Dry freeze->lyophilize complex Solid Inclusion Complex lyophilize->complex dsc DSC complex->dsc ftir FTIR complex->ftir pxrd PXRD complex->pxrd nmr NMR complex->nmr

Caption: Workflow for the preparation and characterization of a this compound-cyclodextrin inclusion complex.

signaling_pathway cluster_solubility Solubility Enhancement Mechanism demethyl This compound (Poorly Soluble) complex Inclusion Complex (Water Soluble) demethyl->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms

Caption: Conceptual diagram of solubility enhancement of this compound via cyclodextrin inclusion.

troubleshooting_logic cluster_causes Possible Causes cluster_solutions Solutions issue Low Solubility Enhancement cause1 Wrong Cyclodextrin issue->cause1 cause2 Inefficient Method issue->cause2 cause3 Suboptimal Ratio issue->cause3 solution1 Screen Different CDs cause1->solution1 solution2 Optimize Preparation cause2->solution2 solution3 Phase Solubility Study cause3->solution3

Caption: Troubleshooting logic for addressing low solubility enhancement.

References

Technical Support Center: Dissolving 3'-Demethylnobiletin (3'-DMN) Using Sonication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution of 3'-Demethylnobiletin (3'-DMN) using sonication methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (3'-DMN)?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving 3'-DMN. It has been shown to be effective in solubilizing this compound, particularly with the assistance of sonication. For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.

Q2: What is the maximum achievable concentration of 3'-DMN in DMSO?

A2: With the aid of sonication, a concentration of up to 100 mg/mL of 3'-DMN in DMSO can be achieved.

Q3: Is sonication necessary for dissolving 3'-DMN in DMSO?

A3: While 3'-DMN is soluble in DMSO, sonication is highly recommended, especially for achieving higher concentrations. Sonication provides the necessary energy to break down powder agglomerates and enhance the solvent's ability to solvate the compound, leading to a faster and more complete dissolution.

Q4: What type of sonicator is suitable for this application?

A4: A bath sonicator is a suitable and commonly used piece of equipment for this purpose. It allows for indirect sonication, which provides a more uniform energy distribution and reduces the risk of sample overheating and degradation compared to probe sonicators.

Q5: How should I store the 3'-DMN stock solution?

A5: Once prepared, the 3'-DMN stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. Always protect the solution from light.

Experimental Protocol: Dissolving 3'-DMN in DMSO using a Bath Sonicator

This protocol provides a step-by-step guide for the effective dissolution of powdered this compound in DMSO.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Weigh 3'-DMN Powder B Add Anhydrous DMSO A->B C Place Vial in Sonicator B->C D Sonicate (with monitoring) C->D E Visually Inspect Solution D->E E->D If Particulates Remain F Aliquot Solution E->F If Clear G Store at -80°C or -20°C F->G

Caption: Experimental workflow for dissolving this compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Bath sonicator

  • Pipettes

Procedure:

  • Preparation:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of 3'-DMN powder into the tube.

    • Using a pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of 3'-DMN to make a 100 mg/mL solution, add 100 µL of DMSO).

  • Sonication:

    • Secure the cap of the tube firmly.

    • Place the tube in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the tube.

    • Turn on the sonicator. It is recommended to use a frequency between 30-50 kHz.

    • Sonicate in short bursts (e.g., 5-10 minutes) to prevent overheating of the sample.

  • Monitoring and Completion:

    • After each sonication interval, visually inspect the solution for any remaining solid particles.

    • If particles are still present, gently vortex the tube and continue sonicating in short intervals.

    • The dissolution is complete when the solution is clear and free of any visible particulates.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Dissolution Insufficient sonication time or power.Increase sonication time in short intervals. Ensure proper contact between the tube and the water in the sonicator bath.
Concentration is too high.Try preparing a more dilute solution.
Water contamination in DMSO.Use a fresh, unopened bottle of anhydrous DMSO.
Solution appears cloudy or forms precipitates upon standing Crystallization of the compound.Gently warm the solution to 37°C and briefly sonicate again before use. Prepare fresh solutions more frequently.
Supersaturation.Prepare a slightly more dilute stock solution.
Suspected Compound Degradation Excessive sonication time or power leading to overheating.Use a temperature-controlled sonicator bath or sonicate in shorter bursts with cooling intervals. Avoid prolonged sonication.
Use of a probe sonicator.A bath sonicator is recommended for more gentle and uniform energy distribution.

Quantitative Data Summary

While specific quantitative data for the sonication-assisted dissolution of 3'-DMN is not extensively available, the following table summarizes the general effects of key sonication parameters on flavonoid dissolution and stability based on existing literature.

Parameter Effect on Dissolution Rate Effect on Stability Recommended Range/Considerations
Sonication Time Increases with time up to a certain point.Prolonged time can lead to degradation, especially at higher temperatures.Start with 5-10 minute intervals and monitor visually. Avoid excessive duration.
Sonication Power/Frequency Higher power/frequency generally increases the dissolution rate.High power can cause localized overheating and increase the risk of degradation.A standard bath sonicator with a frequency of 30-50 kHz is typically sufficient.
Temperature Increased temperature generally improves solubility and dissolution rate.Flavonoids can be susceptible to thermal degradation at elevated temperatures.Perform sonication at room temperature. If warming is necessary, use a controlled temperature bath (e.g., 37°C) and monitor closely.
Solvent DMSO is highly effective.The choice of solvent can influence the stability of flavonoids during sonication.Use anhydrous DMSO for 3'-DMN.

Signaling Pathway

Nobiletin, a structurally related polymethoxyflavone, has been shown to inhibit tumor angiogenesis by regulating the Src-FAK-STAT3 signaling pathway. This pathway is crucial for cell proliferation, migration, and survival. The following diagram illustrates a simplified representation of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates Receptor Growth Factor Receptor Src Src Receptor->Src Activates FAK->Src Activates Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates P_STAT3 p-STAT3 (Dimer) STAT3->P_STAT3 Dimerization DNA DNA P_STAT3->DNA Transcription of Target Genes Proliferation Proliferation DNA->Proliferation Cell Proliferation, Migration, Angiogenesis DMN This compound DMN->FAK Inhibits DMN->Src Inhibits DMN->STAT3 Inhibits

Caption: Simplified Src-FAK-STAT3 signaling pathway and potential inhibition by 3'-DMN.

Validation & Comparative

A Comparative Analysis of 3'-Demethylnobiletin and Nobiletin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-cancer activities of 3'-Demethylnobiletin (3'-DMN) and its parent compound, nobiletin, reveals nuances in their efficacy and mechanisms of action. While both citrus-derived flavonoids demonstrate promising anti-cancer properties, emerging evidence suggests that the metabolic conversion of nobiletin to its demethylated derivatives, such as 3'-DMN, may play a crucial role in its therapeutic effects, with some studies indicating enhanced activity of the metabolites.

Nobiletin, a polymethoxyflavone found in citrus peels, has been extensively studied for its potential in cancer prevention and treatment. Its anti-cancer effects are attributed to its ability to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit metastasis.[1][2][3] However, the in vivo biotransformation of nobiletin leads to the formation of several metabolites, including this compound (3'-DMN), which have also been shown to possess anti-cancer properties.[1][3] Some research even suggests that these metabolites may be more potent than the parent compound.[4]

Comparative Efficacy: A Look at the Numbers

A direct comparison of the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, is essential for evaluating the relative anti-cancer activity of 3'-DMN and nobiletin. While comprehensive comparative data across a wide range of cancer cell lines is still emerging, available studies provide valuable insights.

For instance, in human pancreatic cancer cells, nobiletin has demonstrated an IC50 of 6.12 µM.[1] In colon cancer, particularly the HT-29 cell line, nobiletin showed an IC50 of 4.7 µM.[4] Studies on breast cancer cell lines have reported a wider range of IC50 values for nobiletin, with one study indicating an IC50 of 200 µM in MCF-7 cells.[5]

Data for 3'-DMN is less abundant, but existing research underscores its potential. For example, a study on non-small cell lung cancer cells found that the nobiletin metabolites 4'-demethylnobiletin and 3',4'-didemethylnobiletin exhibited significantly stronger growth inhibition than nobiletin itself.[6] Given that 3'-DMN is a major metabolite of nobiletin, this suggests that it may also possess enhanced anti-cancer activity.[4]

Table 1: Comparative Anti-proliferative Activity (IC50 Values) of Nobiletin and its Metabolites

CompoundCancer Cell LineIC50 (µM)Reference
NobiletinPancreatic Cancer6.12[1]
NobiletinColon Cancer (HT-29)4.7[4]
NobiletinBreast Cancer (MCF-7)200[5]
4'-DemethylnobiletinNon-Small Cell Lung Cancer (H460 & H1299)More potent than Nobiletin[6]
3',4'-DidemethylnobiletinNon-Small Cell Lung Cancer (H460 & H1299)More potent than Nobiletin[6]

Note: Direct IC50 values for this compound were not available in the cited literature. The table reflects the reported increased potency of similar metabolites.

Mechanistic Insights: Signaling Pathways at Play

Both nobiletin and its metabolites exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The two most prominent pathways are the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.[7] Nobiletin has been shown to inhibit the MAPK/ERK pathway, thereby suppressing cancer cell growth.[8][9]

The PI3K/Akt pathway is another critical signaling network that promotes cell survival and proliferation and is often hyperactivated in cancer.[10] Nobiletin has been demonstrated to suppress the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[11]

While direct comparative studies on the effects of 3'-DMN and nobiletin on these pathways are limited, the observed enhanced potency of nobiletin's metabolites suggests they may have a more profound impact on these critical signaling cascades.

Experimental Protocols: A Guide for Researchers

To facilitate further comparative studies, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of 3'-DMN or nobiletin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cells with 3'-DMN or nobiletin for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[12]

Visualizing the Mechanisms

To better understand the cellular processes affected by these compounds, the following diagrams illustrate a general experimental workflow and the key signaling pathways involved.

Experimental Workflow for Comparing 3'-DMN and Nobiletin cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis Cancer Cell Lines Cancer Cell Lines Treatment (3'-DMN vs Nobiletin) Treatment (3'-DMN vs Nobiletin) Cancer Cell Lines->Treatment (3'-DMN vs Nobiletin) Cell Viability (MTT) Cell Viability (MTT) Treatment (3'-DMN vs Nobiletin)->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Treatment (3'-DMN vs Nobiletin)->Apoptosis (Flow Cytometry) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Treatment (3'-DMN vs Nobiletin)->Cell Cycle (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Treatment (3'-DMN vs Nobiletin)->Western Blot (Protein Expression)

Caption: A generalized workflow for the comparative analysis of 3'-DMN and nobiletin's anti-cancer effects.

Signaling Pathways Targeted by 3'-DMN and Nobiletin cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition | Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation 3'-DMN / Nobiletin 3'-DMN / Nobiletin 3'-DMN / Nobiletin->PI3K Inhibits 3'-DMN / Nobiletin->Akt Inhibits 3'-DMN / Nobiletin->MEK Inhibits 3'-DMN / Nobiletin->ERK Inhibits

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by 3'-DMN and nobiletin.

References

Nobiletin Metabolites Demonstrate Enhanced Anti-Inflammatory Effects Compared to Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of scientific literature reveals that the metabolites of nobiletin, a polymethoxylated flavone found in citrus peels, exhibit significantly more potent anti-inflammatory properties than nobiletin itself. This guide provides a comparative overview of the anti-inflammatory effects of nobiletin and its major demethylated metabolites, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Nobiletin undergoes demethylation in the body, leading to the formation of several metabolites, primarily 3'-demethylnobiletin (3'-DMN), 4'-demethylnobiletin (4'-DMN), and 3',4'-didemethylnobiletin (3',4'-DMN).[1] Studies consistently indicate that these metabolites possess superior anti-inflammatory activity, suggesting that the biotransformation of nobiletin is crucial for its therapeutic effects.[1][2]

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of nobiletin and its metabolites is often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. One of the most common models involves stimulating murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. The following table summarizes the available quantitative data on the inhibition of nitric oxide (NO) production, a key inflammatory marker.

CompoundTargetAssay SystemIC50 Value (µM)Reference
NobiletinNitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells19[3]
NobiletinNitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells27[4]
4'-Demethylnobiletin (4'-DMN)Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells>90% inhibition at 10-50 µM[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While specific IC50 values for all metabolites are not consistently reported across studies, the available data strongly indicates that 4'-demethylnobiletin (4'-DMN) is a potent inhibitor of NO production.[5] Research has shown that 4'-DMN at a concentration of 30 µM can suppress the production of other critical pro-inflammatory mediators, including prostaglandin E2 (PGE2) by 98%, interleukin-1β (IL-1β) by 92%, and interleukin-6 (IL-6) by 99% in LPS-stimulated RAW 264.7 macrophages.[5] Furthermore, 3',4'-didemethylnobiletin (DDMN) has been shown to effectively inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of nobiletin and its metabolites are mediated through the modulation of key signaling pathways involved in the inflammatory response. Both the parent compound and its metabolites have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of pro-inflammatory gene expression.[4][5]

The diagram below illustrates the general mechanism by which nobiletin and its metabolites exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nucleus->inflammatory_genes Transcription nucleus Nucleus Nobiletin_Metabolites Nobiletin & Metabolites Nobiletin_Metabolites->IKK Inhibition Nobiletin_Metabolites->NFkappaB_nucleus Inhibition of Translocation

Caption: Nobiletin and its metabolites inhibit the NF-κB signaling pathway.

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and LPS Stimulation:

  • Prepare stock solutions of nobiletin and its metabolites in dimethyl sulfoxide (DMSO).

  • Pre-treat the adherent cells with various concentrations of the test compounds for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation with LPS, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Experimental Workflow Diagram

The following diagram illustrates the workflow for evaluating the anti-inflammatory effects of nobiletin metabolites.

G start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Pre-treat with Nobiletin/ Metabolites seeding->treatment lps_stimulation Stimulate with LPS (1 µg/mL) treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Perform Griess Assay for NO supernatant_collection->griess_assay elisa Perform ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

References

A Comparative Guide to the Bioactivities of 3'-Demethylnobiletin and 4'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

Nobiletin, a polymethoxylated flavonoid found in citrus peels, has garnered significant attention for its wide range of pharmacological activities. However, its in vivo bioactivities are largely attributed to its metabolites, among which 3'-Demethylnobiletin (3'-DMN) and 4'-Demethylnobiletin (4'-DMN) are prominent.[1] This guide provides a detailed comparison of the reported bioactivities of 3'-DMN and 4'-DMN, supported by experimental data, to aid in research and development efforts.

I. Anti-inflammatory Activity

Both 3'-DMN and 4'-DMN exhibit potent anti-inflammatory effects, often surpassing that of the parent compound, nobiletin.[2] Their mechanisms of action primarily involve the suppression of pro-inflammatory mediators and the modulation of key signaling pathways.

Comparative Efficacy

Studies have shown that both demethylated metabolites effectively inhibit inflammatory responses. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 4'-DMN dose-dependently inhibits the production of nitric oxide (NO) and reduces the expression of pro-inflammatory mediators such as PGE2, IL-1β, and IL-6.[3][4] Similarly, 3',4'-didemethylnobiletin (a metabolite of 3'-DMN) has been shown to effectively inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Some studies suggest a hierarchical anti-inflammatory potency among nobiletin metabolites, with one report indicating the order of 3'-DMN > 3',4'-didemethylnobiletin > 4'-DMN > nobiletin.[6]

Quantitative Data on Anti-inflammatory Effects
CompoundModel SystemTargetEffectConcentrationReference
4'-DMNLPS-stimulated RAW 264.7 macrophagesNO productionInhibitionDose-dependent[3][4]
4'-DMNLPS-stimulated RAW 264.7 macrophagesiNOS protein levels69% inhibition10 µM[4]
4'-DMNLPS-stimulated RAW 264.7 macrophagesiNOS protein levels88% inhibition30 µM[4]
4'-DMNLPS-stimulated RAW 264.7 macrophagesCOX-2 protein levels54% inhibition10 µM[4]
4'-DMNLPS-stimulated RAW 264.7 macrophagesCOX-2 protein levels91% inhibition30 µM[4]
4'-DMNTPA-induced mouse ear edemaEar edema>88% reduction-[7][8]
3',4'-didemethylnobiletinTPA-stimulated mouse skiniNOS, COX-2, ODC expressionInhibition-[5]
Signaling Pathways

Both compounds modulate inflammatory signaling pathways, primarily targeting NF-κB and MAPK pathways. 4'-DMN has been shown to inhibit the nuclear translocation of NF-κB and AP-1, while also activating the antioxidant Nrf2 pathway.[3][4][9] In TPA-treated mouse skin, 4'-DMN suppressed the phosphorylation of PI3K/Akt and ERK.[7][10] 3',4'-didemethylnobiletin also inhibits TPA-induced activation of ERK1/2, p38 MAPK, and PI3K/Akt pathways.[5]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TPA LPS/TPA Receptor Receptor LPS/TPA->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK AP-1_nuc AP-1 MAPK->AP-1_nuc IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Keap1->Nrf2 Pro-inflammatory_Genes iNOS, COX-2, IL-6 NF-κB_nuc->Pro-inflammatory_Genes AP-1_nuc->Pro-inflammatory_Genes Antioxidant_Genes HO-1, NQO1 Nrf2_nuc->Antioxidant_Genes 3'-DMN 3'-DMN 3'-DMN->PI3K 3'-DMN->MAPK 4'-DMN 4'-DMN 4'-DMN->NF-κB 4'-DMN->Nrf2 4'-DMN->AP-1_nuc

Caption: Anti-inflammatory signaling pathways modulated by 3'-DMN and 4'-DMN.

Experimental Protocols

Inhibition of NO Production in RAW 264.7 Macrophages:

  • RAW 264.7 cells are seeded in 96-well plates.

  • Cells are pre-treated with various concentrations of 3'-DMN or 4'-DMN for 1 hour.

  • Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

  • The concentration of nitrite in the culture medium is measured using the Griess reagent as an indicator of NO production.

II. Anti-cancer Activity

Both 3'-DMN and 4'-DMN have demonstrated promising anti-cancer activities, particularly against colon cancer.[1][11] These metabolites often exhibit greater potency than nobiletin itself.[12][13]

Comparative Efficacy

In human colon cancer cells, demethylated metabolites of nobiletin have shown strong growth inhibitory effects.[9] For example, co-treatment of 4'-DMN with atorvastatin synergistically inhibited the growth of HT-29 human colon cancer cells by inducing G0/G1 cell cycle arrest and apoptosis.[6][14]

Quantitative Data on Anti-cancer Effects
Compound CombinationCell LineEffectObservationReference
4'-DMN (14.4 µM) + Atorvastatin (7.2 µM)HT-29 (Human colon cancer)Growth Inhibition53.84% inhibition[15]
4'-DMN alone (36 µM)HT-29 (Human colon cancer)Growth Inhibition25.89% inhibition[15]
Atorvastatin alone (18 µM)HT-29 (Human colon cancer)Growth Inhibition20.89% inhibition[15]
Signaling Pathways

The anti-cancer effects of these compounds are mediated through the modulation of cell cycle and apoptotic pathways. The combination of 4'-DMN and atorvastatin was found to upregulate the expression of p53 and cleaved caspase-3, key proteins involved in apoptosis.[15]

cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction 4'-DMN 4'-DMN G0/G1_Arrest G0/G1_Arrest 4'-DMN->G0/G1_Arrest p53 p53 4'-DMN->p53 Atorvastatin Atorvastatin Atorvastatin->G0/G1_Arrest Atorvastatin->p53 Cancer_Cell_Growth Cancer_Cell_Growth G0/G1_Arrest->Cancer_Cell_Growth Cleaved_Caspase-3 Cleaved_Caspase-3 p53->Cleaved_Caspase-3 Apoptosis Apoptosis Cleaved_Caspase-3->Apoptosis Apoptosis->Cancer_Cell_Growth

Caption: Anti-cancer mechanism of 4'-DMN in combination with atorvastatin.

Experimental Protocols

Cell Growth Inhibition Assay (MTT Assay):

  • Human colon cancer cells (e.g., HT-29) are seeded in 96-well plates.

  • Cells are treated with various concentrations of 3'-DMN, 4'-DMN, or their combinations with other agents.

  • After a specific incubation period (e.g., 48 or 72 hours), MTT solution is added to each well.

  • The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

III. Neuroprotective Effects

4'-DMN has been shown to possess neuroprotective properties, suggesting its potential in addressing neurodegenerative conditions.

Comparative Efficacy

In a mouse model, chronic treatment with 4'-DMN rescued learning impairment induced by the NMDA receptor antagonist MK-801.[16] This effect was associated with the restoration of ERK phosphorylation in the hippocampus.[16] Like its parent compound nobiletin, 4'-DMN stimulates the PKA/MEK/ERK pathway, which is crucial for memory processes.[16][17]

Signaling Pathways

The neuroprotective effects of 4'-DMN are linked to the activation of the PKA/ERK/CREB signaling cascade. This pathway is essential for synaptic plasticity and memory formation.

cluster_signaling Neuronal Signaling 4'-DMN 4'-DMN PKA PKA 4'-DMN->PKA MEK MEK PKA->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Memory_Enhancement Memory_Enhancement CREB->Memory_Enhancement

Caption: Neuroprotective signaling pathway activated by 4'-DMN.

Experimental Protocols

In Vivo Model of Learning Impairment:

  • Mice are treated with an NMDA receptor antagonist (e.g., MK-801) to induce learning deficits.

  • A separate group of mice receives chronic intraperitoneal injections of 4'-DMN (e.g., 10 or 50 mg/kg).

  • Learning and memory are assessed using behavioral tests such as the Morris water maze or fear conditioning.

  • Following the behavioral tests, brain tissues (e.g., hippocampus) are collected for biochemical analysis, such as Western blotting for phosphorylated ERK.

IV. Metabolic Regulation

Both 3'-DMN and 4'-DMN are implicated in metabolic regulation, with studies highlighting their potential to combat obesity and related disorders.

Comparative Efficacy

In a study on brown adipocytes, 3'-DMN was found to enhance the expression of uncoupling protein 1 (UCP1) mRNA, which is involved in thermogenesis.[18][19] Both nobiletin and 3'-DMN were shown to promote the mitochondrial membrane potential in brown adipocytes following β-adrenergic stimulation.[18][19] While direct comparative data with 4'-DMN in this specific context is limited, the findings suggest a role for 3'-DMN in activating brown adipose tissue.

Signaling Pathways

The metabolic effects of 3'-DMN are associated with the activation of thermogenic processes in brown adipocytes, which are regulated by β-adrenergic signaling.

cluster_mitochondria Mitochondrial Activity β-adrenergic_stimulation β-adrenergic_stimulation Brown_Adipocyte Brown_Adipocyte β-adrenergic_stimulation->Brown_Adipocyte 3'-DMN 3'-DMN 3'-DMN->Brown_Adipocyte UCP1_expression UCP1_expression Brown_Adipocyte->UCP1_expression Mitochondrial_Membrane_Potential Mitochondrial_Membrane_Potential Brown_Adipocyte->Mitochondrial_Membrane_Potential Thermogenesis Thermogenesis UCP1_expression->Thermogenesis Mitochondrial_Membrane_Potential->Thermogenesis

Caption: Role of 3'-DMN in the activation of brown adipocytes.

Experimental Protocols

Brown Adipocyte Culture and Analysis:

  • HB2 brown adipocyte cell lines are cultured.

  • Cells are treated with 3'-DMN or 4'-DMN for a specified period (e.g., 24 hours).

  • Cells are then stimulated with a β-adrenergic agonist.

  • Gene expression of UCP1 is analyzed using real-time PCR.

  • Mitochondrial membrane potential is measured using fluorescent probes (e.g., JC-1).

Conclusion

Both this compound and 4'-Demethylnobiletin are bioactive metabolites of nobiletin with significant therapeutic potential. While both exhibit potent anti-inflammatory and anti-cancer properties, available evidence suggests that 4'-DMN has been more extensively studied for its neuroprotective effects. Conversely, 3'-DMN has shown promise in the context of metabolic regulation through the activation of brown adipose tissue.

The choice between these two compounds for further research and development will likely depend on the specific therapeutic area of interest. This guide provides a foundational comparison to inform such decisions, highlighting the need for more direct comparative studies to fully elucidate their respective bioactivities and mechanisms of action.

References

A Head-to-Head In Vivo Comparison: 3'-Demethylnobiletin vs. Nobiletin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of 3'-Demethylnobiletin (3'-DMN) and its parent compound, Nobiletin. This document synthesizes available experimental data on their pharmacokinetics, efficacy in various disease models, and underlying mechanisms of action.

Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. However, emerging evidence suggests that its in vivo metabolites, particularly this compound (3'-DMN), may exhibit equal or even greater potency. Understanding the in vivo performance of 3'-DMN in comparison to Nobiletin is crucial for advancing the development of these natural compounds as potential therapeutic agents.

Pharmacokinetics: A Tale of Rapid Metabolism

Nobiletin undergoes rapid and extensive metabolism in vivo, with demethylation being a primary pathway. 3'-DMN is consistently identified as one of the major metabolites in rodents. While direct comparative pharmacokinetic studies involving the administration of both compounds are limited, the existing data on Nobiletin's metabolism provides critical insights.

Following oral administration, Nobiletin is absorbed and quickly biotransformed, leading to the appearance of its demethylated metabolites in plasma. This rapid conversion suggests that the biological activities observed after Nobiletin administration may, in large part, be attributable to its metabolites like 3'-DMN.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of Nobiletin in Rodents

ParameterSpeciesDose and RouteCmaxTmaxAbsolute BioavailabilityKey FindingsReference
NobiletinRat50 mg/kg, oral (in corn oil)9.03 µg/mL--Demonstrates significant oral absorption.[1]
NobiletinRat50 mg/kg, oral (oil suspension)0.63 ± 0.10 µg/mL3.00 ± 2.16 h19.93 ± 3.93%Emulsification enhanced bioavailability.[2]
NobiletinRat50 mg/kg, oralCmax: 1767.67 ± 68.86 µg/L--Pharmacokinetic profile established.[3]
Nobiletin MetabolitesRatOral administration of Nobiletin4'-demethylnobiletin was a major metabolite detected in plasma.--Highlights the significant in vivo conversion of Nobiletin to its demethylated metabolites.[2]
Nobiletin MetabolitesMouseOral administration of Nobiletin3'- and 4'-demethylnobiletin are major urinary metabolites.--Confirms demethylation as a key metabolic pathway.[4]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration. Data is compiled from separate studies and is not a direct head-to-head comparison.

In Vivo Efficacy: Unveiling the Potency of the Metabolite

While direct in vivo comparative efficacy studies are not abundant, the available evidence, combined with numerous in vitro findings, points towards 3'-DMN and other demethylated metabolites possessing superior biological activity compared to Nobiletin.

Anti-Inflammatory Effects

Nobiletin has demonstrated anti-inflammatory properties in various in vivo models.[5][6] However, studies on its metabolites suggest they are more potent inhibitors of inflammatory pathways. Biological screening has revealed that the metabolites of nobiletin possess more potent anti-inflammatory activity than the parent compound.[4][7]

Table 2: Comparison of In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelKey Efficacy EndpointsFindingsReference
NobiletinIL-10-/- mice with colitisReduced clinical colitis symptoms, longer survival time, reduced histological scores of colitis.Nobiletin decreases inflammatory symptoms and markers in murine colitis.[5]
NobiletinMouse model of osteoarthritisInhibited cartilage destruction and synovitis.Nobiletin may be a potential therapeutic agent for osteoarthritis.[6]
3',4'-didemethylnobiletin (related metabolite)TPA-induced mouse skin inflammationSignificantly inhibited inflammation by decreasing inflammatory parameters.A metabolite of nobiletin is an effective agent against skin inflammation.[8]
Neuroprotective Effects

Both Nobiletin and its demethylated metabolites have shown promise as neuroprotective agents. Studies indicate that Nobiletin can ameliorate cognitive impairment and protect against ischemic stroke.[8][9] A study on a compound referred to as "Demethylnobiletin" (DN), likely a demethylated metabolite of nobiletin, demonstrated significant neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.[10]

Table 3: Comparison of In Vivo Neuroprotective Efficacy

CompoundAnimal ModelKey Efficacy EndpointsFindingsReference
NobiletinRats with cerebral ischemia/reperfusion injuryReduced cerebral infarct area, improved neurological deficits, enhanced learning and memory.Nobiletin has a neuroprotective effect in rats with cerebral I/R injury.[8]
Demethylnobiletin (DN)Rat model of cerebral ischemia-reperfusion injury (MCAO)Significantly reduced cerebral infarction size, improved neurological function, and reduced neuronal apoptosis.DN exerts protective effects on nerve cells in both in vitro and in vivo models.[10]
Anti-Cancer Activity

Nobiletin has been shown to inhibit tumor growth in various in vivo cancer models.[11][12][13] Accumulating evidence suggests that its metabolites are potent anti-cancer agents.[14][15] One study investigating the chemopreventive actions of Nobiletin and its metabolites in a lung carcinogenesis mouse model found that while oral administration of Nobiletin suppressed tumor growth, its metabolites, including 3'-DMN, showed strong growth inhibition in human lung cancer cells in vitro.[16]

Table 4: Comparison of In Vivo Anti-Cancer Efficacy

CompoundAnimal ModelKey Efficacy EndpointsFindingsReference
NobiletinNude mice with renal carcinoma cell xenograftsMarkedly reduced tumor volume and weight.Nobiletin has an in vivo anti-cancer effect mainly through inhibiting tumor proliferation and promoting apoptosis.[11]
NobiletinNude mice with hepatocellular carcinoma xenograftsSignificantly inhibited tumor growth.Nobiletin has significant inhibitory effects on hepatocellular carcinoma in vivo.[17]
NobiletinNNK-treated mice (lung tumorigenesis model)Significantly suppressed lung tumorigenesis (reduced tumor volume).Oral administration of Nobiletin inhibited lung carcinogenesis.[16]

Experimental Protocols

This section provides a summary of the methodologies used in key in vivo experiments cited in this guide.

In Vivo Anti-Inflammatory Model (Nobiletin)
  • Animal Model: IL-10-/- mice, which spontaneously develop colitis.[5]

  • Dosing Regimen: Oral administration of Nobiletin.[5]

  • Assessment: Clinical symptoms were monitored to determine a disease activity index (DAI). Colon tissue was analyzed for histological damage, cellular infiltration, mast cell number and degranulation, and collagen deposition.[5]

In Vivo Neuroprotection Model (Demethylnobiletin)
  • Animal Model: Rat models of cerebral ischemia-reperfusion injury established via middle cerebral artery occlusion (MCAO).[10]

  • Dosing Regimen: Intervention with different concentrations of Demethylnobiletin (DN).[10]

  • Assessment: Cerebral infarction size was quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological performance was assessed using the modified neurological severity score (mNSS). Neuronal apoptosis was observed through histopathological staining.[10]

In Vivo Anti-Cancer Model (Nobiletin)
  • Animal Model: Nude mice subcutaneously inoculated with ACHN renal carcinoma cells.[11]

  • Dosing Regimen: Intraperitoneal injection of Nobiletin.[11]

  • Assessment: Tumor volume and weight were measured at specified time points.[11]

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of 3'-DMN and other demethylated metabolites is often attributed to their increased ability to interact with cellular signaling pathways. Both Nobiletin and its metabolites have been shown to modulate key pathways involved in inflammation, cell survival, and proliferation.

Inflammatory Signaling Pathway

G cluster_0 Stimulus (e.g., LPS) cluster_1 Inhibition by Nobiletin & 3'-DMN cluster_2 NF-κB Pathway Stimulus Stimulus Nobiletin Nobiletin IKK IKK activation Nobiletin->IKK inhibits 3'-DMN 3'-DMN 3'-DMN->IKK inhibits (more potently) IκBα IκBα phosphorylation & degradation NF-κB NF-κB nuclear translocation Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6

Pro-Survival and Apoptotic Signaling in Cancer

G cluster_0 Inhibition by Nobiletin & 3'-DMN cluster_1 Cell Survival vs. Apoptosis Nobiletin Nobiletin PI3K/Akt PI3K/Akt Pathway Nobiletin->PI3K/Akt inhibits 3'-DMN 3'-DMN 3'-DMN->PI3K/Akt inhibits Growth Factors Growth Factors Cell Survival Cell Survival & Proliferation Apoptosis Apoptosis

Experimental Workflow for In Vivo Studies

G Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Compound Administration Administration of Nobiletin or 3'-DMN Disease Induction->Compound Administration Monitoring & Data Collection Monitoring of clinical signs & sample collection Compound Administration->Monitoring & Data Collection Endpoint Analysis Histological, biochemical, & molecular analyses Monitoring & Data Collection->Endpoint Analysis Data Interpretation Statistical analysis & interpretation Endpoint Analysis->Data Interpretation

Conclusion

The in vivo evidence, strongly supported by in vitro studies, suggests that this compound and other demethylated metabolites of Nobiletin are not merely byproducts of metabolism but are likely the primary drivers of the therapeutic effects observed after Nobiletin administration. The rapid biotransformation of Nobiletin into these more potent forms underscores the importance of considering metabolic profiles when evaluating the in vivo efficacy of natural compounds.

For drug development professionals, this comparison highlights 3'-DMN as a potentially more direct and potent therapeutic candidate than its parent compound, Nobiletin. Future research should focus on direct head-to-head in vivo comparisons of 3'-DMN and Nobiletin to definitively quantify their relative pharmacokinetic profiles and therapeutic efficacy. Such studies will be instrumental in guiding the selection of the optimal compound for clinical development.

References

A Comparative Guide to Validating the Molecular Effects of 3'-Demethylnobiletin and Related Citrus Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3'-Demethylnobiletin (3'-DMN) is a major metabolite of nobiletin, a polymethoxylated flavone found in citrus fruits. While the direct molecular target of 3'-DMN remains the subject of ongoing research, its biological activities and effects on various signaling pathways have been investigated. This guide provides a comparative overview of the validated molecular effects of 3'-DMN and its related compounds, nobiletin and 4'-demethylnobiletin (4'-DMN). We present quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to support further research and target validation efforts.

Data Presentation: Comparative Effects of Nobiletin and its Metabolites

The following tables summarize the quantitative data on the effects of 3'-DMN, 4'-DMN, and their parent compound, nobiletin, on various cellular pathways.

Table 1: Effects on Thermogenesis and Brown Adipocyte Function

CompoundTarget/ProcessAssayCell LineResultReference
This compound UCP1 mRNA expressionqRT-PCRHB2 brown adipocytesSignificant increase in UCP1 mRNA[1]
Mitochondrial membrane potentialJC-1 AssayHB2 brown adipocytesSignificant increase[1]
Nobiletin UCP1 mRNA expressionqRT-PCRHB2 brown adipocytesEnhanced expression with β-adrenergic stimulation[1][2]
Mitochondrial membrane potentialJC-1 AssayHB2 brown adipocytesSignificant increase[1]

Table 2: Comparative Effects on Inflammatory Pathways

CompoundTarget/ProcessAssayCell LineResultReference
4'-Demethylnobiletin iNOS Protein ExpressionWestern BlotRAW 264.788% decrease at 30 µM[3]
COX-2 Protein ExpressionWestern BlotRAW 264.791% decrease at 30 µM[3]
iNOS mRNA ExpressionqRT-PCRRAW 264.783% decrease at 30 µM[3]
COX-2 mRNA ExpressionqRT-PCRRAW 264.781% decrease at 30 µM[3]
NF-κB Nuclear TranslocationWestern BlotRAW 264.7Significant inhibition[3][4]
AP-1 Nuclear TranslocationWestern BlotRAW 264.7Significant inhibition[3][4]
Nobiletin NF-κB ActivityLuciferase ReporterMC3T3-E1Potent inhibition of TNF-α induced activity[5]
Pro-inflammatory CytokinesELISA/RT-qPCRTHP-1 MacrophagesAlleviated secretion[6]

Table 3: Comparative Effects on the Nrf2 Antioxidant Pathway

CompoundTarget/ProcessAssayCell LineResultReference
4'-Demethylnobiletin Nrf2 Nuclear TranslocationWestern BlotRAW 264.7Dose-dependent increase[3][4]
HO-1 mRNA ExpressionqRT-PCRRAW 264.772% increase at 30 µM[3]
NQO1 mRNA ExpressionqRT-PCRRAW 264.776% increase at 30 µM[3]
HO-1 Protein ExpressionWestern BlotRAW 264.7Dose-dependent increase[3]
NQO1 Protein ExpressionWestern BlotRAW 264.7Dose-dependent increase[3]

Table 4: Comparative Effects on PKA/MEK/ERK Signaling

CompoundTarget/ProcessAssayCell LineResultReference
4'-Demethylnobiletin ERK PhosphorylationWestern BlotHippocampal NeuronsStimulates phosphorylation[7]
CREB PhosphorylationWestern BlotHippocampal NeuronsStimulates phosphorylation[7]
CRE-mediated TranscriptionReporter AssayHippocampal NeuronsEnhanced transcription via PKA/MEK/ERK[7]
Nobiletin ERK PhosphorylationWestern BlotPC12D CellsActivates ERK signaling[8]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Quantitative Real-Time PCR (qRT-PCR) for UCP1 mRNA Expression

This protocol is adapted from studies on thermogenic gene expression in adipocytes.[9][10]

Objective: To quantify the relative mRNA expression levels of Uncoupling Protein 1 (UCP1) in brown adipocytes following treatment with this compound or Nobiletin.

Materials:

  • HB2 brown adipocyte cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Nobiletin

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit (e.g., M-MLV Reverse Transcriptase)

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument (e.g., ABI ViiA 7)

  • Primers for UCP1 and a housekeeping gene (e.g., β-actin or GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture HB2 cells to confluence in 6-well plates.

    • Differentiate pre-adipocytes into mature adipocytes as per standard protocols.

    • Treat mature adipocytes with desired concentrations of 3'-DMN or nobiletin for a specified time (e.g., 8-24 hours). Include a vehicle-treated control group.

  • RNA Extraction:

    • Wash cells with PBS and lyse them using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for UCP1 or the housekeeping gene, and cDNA template.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both UCP1 and the housekeeping gene.

    • Calculate the relative expression of UCP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Western Blotting for Phosphorylated ERK and CREB

This protocol is a standard method for detecting protein phosphorylation.[8][11][12][13]

Objective: To determine the effect of 4'-Demethylnobiletin on the phosphorylation status of ERK and CREB in neuronal cells.

Materials:

  • Hippocampal neurons or PC12 cell line

  • Cell culture and treatment reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Culture cells to 70-80% confluency.

    • Serum-starve cells for 12-24 hours to reduce basal phosphorylation.

    • Treat cells with 4'-DMN for the desired time and concentration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To normalize, strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-ERK).

    • Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated and compared across treatments.

Luciferase Reporter Assay for NF-κB Activity

This protocol is used to measure the transcriptional activity of NF-κB.[1][2][14][15][16]

Objective: To assess the inhibitory effect of nobiletin or its metabolites on NF-κB transcriptional activity.

Materials:

  • HEK293T or RAW 264.7 cell line

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Inducer of NF-κB activity (e.g., TNF-α or LPS)

  • Test compounds (nobiletin, 4'-DMN)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment and Induction:

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce NF-κB activation by adding TNF-α (e.g., 20 ng/mL) or LPS (e.g., 100 ng/mL) and incubate for an additional 6-8 hours.

  • Cell Lysis:

    • Remove the medium, wash the cells with PBS, and add passive lysis buffer to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Add the Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in compound-treated wells to that in the induced, vehicle-treated control wells.

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_0 3'-DMN in Brown Adipocytes 3_DMN This compound beta_AR β-Adrenergic Receptor 3_DMN->beta_AR enhances stimulation PKA PKA beta_AR->PKA p38 p38 MAPK beta_AR->p38 UCP1_exp UCP1 mRNA Expression PKA->UCP1_exp p38->UCP1_exp Mito Mitochondria Mito_pot Increased Mitochondrial Potential Mito->Mito_pot UCP1_exp->Mito

Caption: Putative signaling pathway for this compound in brown adipocytes.

G cluster_1 4'-DMN Anti-Inflammatory Action 4_DMN 4'-Demethylnobiletin IKK IKK 4_DMN->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB P NFkB p50/p65 IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflam_genes iNOS, COX-2 IL-6, IL-1β Nucleus->Inflam_genes transcription

Caption: Inhibition of the NF-κB inflammatory pathway by 4'-Demethylnobiletin.

G cluster_2 4'-DMN Nrf2 Activation 4_DMN_Nrf2 4'-Demethylnobiletin Keap1 Keap1 4_DMN_Nrf2->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 translocation ARE ARE Nucleus_Nrf2->ARE binds Antioxidant_genes HO-1, NQO1 ARE->Antioxidant_genes transcription

Caption: Activation of the Nrf2 antioxidant pathway by 4'-Demethylnobiletin.

G cluster_3 4'-DMN PKA/MEK/ERK Signaling 4_DMN_ERK 4'-Demethylnobiletin PKA_ERK PKA 4_DMN_ERK->PKA_ERK activates MEK MEK PKA_ERK->MEK ERK ERK MEK->ERK P CREB CREB ERK->CREB P CRE CRE CREB->CRE binds Gene_exp Gene Expression (Memory formation) CRE->Gene_exp

Caption: Stimulation of the PKA/MEK/ERK signaling cascade by 4'-Demethylnobiletin.

G cluster_4 General Workflow for Target Validation Phenotypic_Screen Phenotypic Screening (e.g., anti-inflammatory effect) Compound_ID Identify Active Compound (e.g., 3'-DMN) Phenotypic_Screen->Compound_ID Pathway_Analysis Pathway Analysis (Western Blot, qPCR) Compound_ID->Pathway_Analysis Target_Deconvolution Target Deconvolution (Affinity Chromatography, CETSA) Pathway_Analysis->Target_Deconvolution Direct_Binding Direct Binding Assays (SPR, ITC) Target_Deconvolution->Direct_Binding Final_Validation Target Validation (Cellular Assays, In vivo models) Direct_Binding->Final_Validation

References

Assessing the Specificity of 3'-Demethylnobiletin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Demethylnobiletin (3'-DMN) is a key metabolite of Nobiletin (NOB), a polymethoxyflavone found in citrus peels. Both compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and metabolic regulatory effects. Emerging evidence suggests that the metabolites of Nobiletin, such as 3'-DMN, may exhibit distinct or more potent biological activities than the parent compound. This guide provides a comparative analysis of the specificity of 3'-DMN's effects versus Nobiletin, supported by experimental data, to aid researchers in their investigations and drug development efforts.

Comparative Biological Effects

Current research indicates that 3'-DMN and NOB share some biological targets but also exhibit differential effects and potencies. While comprehensive off-target and kinase selectivity profiles for 3'-DMN are not extensively available in public literature, comparative studies on specific pathways offer valuable insights into its specificity.

Effects on Thermogenesis in Brown Adipocytes

A study on brown adipocytes revealed that both 3'-DMN and NOB can enhance thermogenic functions. However, 3'-DMN demonstrated a notable effect on the expression of Uncoupling Protein 1 (UCP1), a key regulator of thermogenesis.

Table 1: Comparative Effects of 3'-DMN and Nobiletin on Gene Expression in Brown Adipocytes

Compound (10 µM)Target GeneFold Change in mRNA Expression (vs. Control)
This compound UCP1~1.8
PPARα~1.5
Nobiletin UCP1~1.2 (not statistically significant)
PPARα~1.6

Data is estimated from graphical representations in the cited literature and presented to illustrate comparative trends.

These findings suggest that while both compounds influence metabolic pathways in brown adipocytes, 3'-DMN has a more pronounced and specific effect on upregulating UCP1 expression.

Effects on Scavenger Receptor Expression in Monocytic Cells

In the context of atherosclerosis, the expression of scavenger receptors on monocytes is a critical factor. Research has shown that demethylated metabolites of nobiletin, including 3'-DMN, can suppress the expression of these receptors, in some cases more effectively than nobiletin itself.

Table 2: Comparative Effects of 3'-DMN and Nobiletin on Scavenger Receptor mRNA Expression in THP-1 Monocytic Cells

Compound (Concentration)Target GeneInhibition of TPA-induced mRNA Expression (%)
This compound (50 µM)CD36Significant suppression
SR-ANo significant suppression
LOX-1No significant suppression
Nobiletin (50 µM)CD36Moderate suppression
SR-ASignificant suppression
LOX-1Significant suppression

Data is qualitative based on the findings of the cited study, highlighting the differential inhibitory profiles of the two compounds.

This differential activity on scavenger receptors indicates a degree of target specificity for 3'-DMN, particularly in its potent suppression of CD36 expression.

Signaling Pathways

Both 3'-DMN and Nobiletin have been shown to modulate several key signaling pathways implicated in inflammation, cancer, and metabolism. While direct comparative studies on the downstream effects of 3'-DMN are still emerging, the known effects of Nobiletin provide a valuable framework for understanding the potential mechanisms of its metabolites.

Nobiletin_Metabolism_and_Action Nobiletin Nobiletin Metabolism CYP-mediated Demethylation Nobiletin->Metabolism NFkB NF-κB Pathway Inflammation Nobiletin->NFkB Modulates MAPK MAPK Pathway Cell Proliferation, Inflammation Nobiletin->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Cell Survival, Metabolism Nobiletin->PI3K_Akt Modulates DMN This compound (3'-DMN) Metabolism->DMN Other_Metabolites Other Metabolites Metabolism->Other_Metabolites DMN->NFkB Modulates DMN->MAPK Modulates

Metabolism of Nobiletin to 3'-DMN and their influence on key signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the comparative assessment of 3'-DMN and Nobiletin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis in Brown Adipocytes

Objective: To quantify the mRNA expression levels of UCP1 and PPARα in response to treatment with 3'-DMN and Nobiletin.

Methodology:

  • Cell Culture and Treatment: Differentiated brown adipocytes are treated with 10 µM of 3'-DMN or Nobiletin for a specified duration (e.g., 24 hours). A vehicle-treated group serves as the control.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green chemistry. Specific primers for UCP1, PPARα, and a housekeeping gene (e.g., GAPDH or β-actin) are used.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated groups to the control group.

qPCR_Workflow start Differentiated Brown Adipocytes treatment Treatment with 3'-DMN or Nobiletin (10 µM) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (UCP1, PPARα, Housekeeping Gene) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

Workflow for qPCR analysis of gene expression in brown adipocytes.

Analysis of Scavenger Receptor Expression in THP-1 Monocytic Cells

Objective: To determine the effect of 3'-DMN and Nobiletin on the mRNA expression of scavenger receptors CD36, SR-A, and LOX-1.

Methodology:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated macrophages are pre-treated with 3'-DMN or Nobiletin at various concentrations (e.g., up to 50 µM) for a set period, followed by stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) or continued treatment with the compounds.

  • RNA Isolation and qPCR: Total RNA is extracted, and qPCR is performed as described in the previous protocol, using specific primers for CD36, SR-A, LOX-1, and a suitable housekeeping gene.

  • Data Analysis: The percentage inhibition of TPA-induced mRNA expression is calculated by comparing the compound-treated groups to the TPA-only treated group.

Conclusion and Future Directions

The available evidence indicates that this compound exhibits a distinct and, in some cases, more potent bioactivity profile compared to its parent compound, Nobiletin. Its specific upregulation of UCP1 in brown adipocytes and potent inhibition of CD36 scavenger receptor expression highlight its potential as a more targeted therapeutic agent.

However, the specificity of 3'-DMN has not yet been fully elucidated. A significant gap in the current knowledge is the lack of comprehensive screening against a broad panel of kinases and other potential off-targets. Such studies are crucial for a thorough assessment of its specificity and for predicting potential side effects in a therapeutic context.

Future research should focus on:

  • Comprehensive Kinase Profiling: Screening 3'-DMN against a large panel of kinases to determine its selectivity.

  • Broad Off-Target Screening: Utilizing techniques such as receptor binding assays to identify potential off-target interactions.

  • In Vivo Comparative Studies: Directly comparing the efficacy and safety of 3'-DMN and Nobiletin in relevant animal models of disease.

By addressing these research gaps, the scientific community can gain a more complete understanding of the therapeutic potential and specificity of this compound, paving the way for its potential development as a novel therapeutic agent.

Differentiating 3'-Demethylnobiletin from its Metabolites: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 3'-Demethylnobiletin (3'-DMN) and its primary metabolite, 3',4'-didemethylnobiletin (3',4'-DDMN), reveals distinct differences in their biological activities, with the metabolite often exhibiting superior potency in anti-inflammatory and anti-cancer effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to aid in the strategic design of future studies.

Introduction

This compound (3'-DMN) is a major in vivo metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Nobiletin and its derivatives, including 3'-DMN, are recognized for a range of pharmacological activities.[1] Upon further metabolism in the body, 3'-DMN is converted to 3',4'-didemethylnobiletin (3',4'-DDMN).[2] Emerging evidence suggests that these metabolites are not only active but may be more potent than the parent compound, nobiletin.[3] This guide focuses on elucidating the distinct effects of 3'-DMN and its key metabolite, 3',4'-DDMN, to provide a clearer understanding for researchers in the field.

Metabolic Pathway of this compound

The metabolic conversion of nobiletin to 3'-DMN and subsequently to 3',4'-DDMN is a critical step in understanding their biological effects. This process primarily involves demethylation reactions catalyzed by cytochrome P450 enzymes in the liver.

Metabolic Pathway of this compound Nobiletin Nobiletin 3'-DMN This compound Nobiletin->3'-DMN CYP1A1, CYP1A2, CYP1B1, CYP3A5 3',4'-DDMN 3',4'-didemethylnobiletin 3'-DMN->3',4'-DDMN CYP1A1, CYP1A2

Caption: Metabolic conversion of Nobiletin to its primary metabolites.

Comparative Biological Activity: 3'-DMN vs. 3',4'-DDMN

Studies have consistently shown that the metabolites of nobiletin often possess enhanced biological activities. While direct comparative studies focusing solely on 3'-DMN versus 3',4'-DDMN are emerging, the available data points towards 3',4'-DDMN as a more potent agent in several key areas.

Anti-Cancer Activity

Both 3'-DMN and its metabolite 3',4'-DDMN have demonstrated anti-cancer properties. However, research suggests that 3',4'-DDMN may have a stronger inhibitory effect on the growth of various cancer cell lines.[1][3]

CompoundCell LineAssayResultsReference
3'-DMN H460 (Lung Cancer)Growth InhibitionLess potent than 4'-DMN and 3',4'-DDMN[4]
H1299 (Lung Cancer)Growth InhibitionLess potent than 4'-DMN and 3',4'-DDMN[4]
3',4'-DDMN H460 (Lung Cancer)Growth InhibitionStronger inhibition than Nobiletin[4]
H1299 (Lung Cancer)Growth InhibitionStronger inhibition than Nobiletin[4]
HCT116 (Colon Cancer)Apoptosis InductionSynergistic effect with curcumin[5]
HT-29 (Colon Cancer)Growth InhibitionMore potent than Nobiletin[3]
Anti-inflammatory Activity

The anti-inflammatory effects of nobiletin metabolites are well-documented, with studies indicating that demethylation enhances this activity. Comparative analyses have shown that 3',4'-DDMN is a potent inhibitor of key inflammatory mediators.

CompoundModelKey FindingsReference
3'-DMN Not directly compared in available literatureImplied to have anti-inflammatory effects as a nobiletin metabolite[6]
3',4'-DDMN TPA-induced mouse skin inflammationEffectively inhibited iNOS, COX-2, and ODC expression; Reduced nuclear translocation of NF-κB
RAW 264.7 macrophagesMore potent than nobiletin in inhibiting pro-inflammatory mediators[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 3'-DMN and its metabolites on cancer cell lines.[7][8][9]

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3'-DMN and 3',4'-DDMN for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

This protocol is used to determine the effect of 3'-DMN and its metabolites on the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12][13][14]

Signaling Pathway:

NF-kB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Release p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Gene Inflammatory Gene Transcription NFkB_n->Gene Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK 3_4_DDMN 3',4'-DDMN 3_4_DDMN->IKK Inhibition

References

A Comparative Analysis of Polymethoxyflavone Metabolites: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic fate of polymethoxyflavones (PMFs) reveals a fascinating interplay between their chemical structure and biological activity. This guide offers a comparative study of PMF metabolites, providing researchers, scientists, and drug development professionals with essential data on their formation, pharmacokinetic profiles, and functional implications.

Polymethoxyflavones, a unique class of flavonoids predominantly found in citrus peels, have garnered significant attention for their wide-ranging health benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] However, the biological activity of these compounds is intrinsically linked to their metabolism within the body. Emerging evidence strongly suggests that the metabolites of PMFs, particularly hydroxylated polymethoxyflavones (OH-PMFs), often exhibit more potent biological effects than their parent compounds.[3][4] This guide synthesizes key findings from recent studies to provide a comparative overview of PMF metabolism.

The Influence of Structure on Metabolism and Bioavailability

The metabolic pathway and subsequent bioavailability of PMFs are heavily dictated by the number and position of their methoxy and hydroxyl groups.[5][6] The presence of multiple methoxy groups generally enhances metabolic stability and membrane permeability compared to their polyhydroxyflavone counterparts.[7] However, it is the enzymatic demethylation and subsequent conjugation that give rise to a diverse array of metabolites.

A comprehensive analysis of orange peel extract administration in mice identified a remarkable 87 PMF metabolites, primarily consisting of demethylated forms and their glucuronate and sulfate conjugates.[8][9] This highlights the extensive biotransformation that PMFs undergo.

Structurally, the absence of a methoxy group at the C-5 position has been shown to be a crucial factor for enhanced penetration into the brain, suggesting that specific structural motifs can influence tissue distribution.[9][10][11] Conversely, PMFs with hydroxyl groups tend to be more potent in their biological activities but may be cleared from the plasma more rapidly.[1][5] In one study, several hydroxylated PMFs were undetectable in rat plasma, while their non-hydroxylated precursors were readily detected.[5][6][7] This suggests that non-hydroxylated PMFs can act as prodrugs, being metabolized into their more active hydroxylated forms within tissues.[1]

Comparative Pharmacokinetics of Polymethoxyflavones

The pharmacokinetic profiles of PMFs are diverse and contingent on their specific chemical structures. The following table summarizes key pharmacokinetic parameters for a selection of PMFs in rat plasma, illustrating the impact of hydroxylation on their detection.

Compound CategorySpecific CompoundsDetectability in Rat Plasma
Non-Hydroxylated PMFs 3,5,7,4′-Tetramethoxyflavone, 5,6,7,4′-tetramethylflavone, 3,7,3′,4′-tetramethoxyflavone, 5,7,3′,4′-tetramethoxyflavone, 3,5,7,2′,4′-pentamethoxyflavone, 3,5,7,3′,4′-pentamethoxyflavone, 3,5,7,3′,4′,5′-hexamethoxylflavoneDetectable[5][7]
Hydroxylated PMFs (OH-PMFs) 5-hydroxy-3,7,2′,4′-tetramethoxyflavone, 5-hydroxy-3,7,3′,4′-tetramethoxyflavone, 3-hydroxy-5,7,3′,4′-tetramethylflavone, 5-hydroxy-3,7,3′,4′,5′-pentamethoxyflavone, 3-hydroxy-5,7,3′,4′,5′-pentamethoxyflavoneUndetectable[5][7]

Enhanced Bioactivity of PMF Metabolites

A consistent finding across multiple studies is the superior biological activity of PMF metabolites compared to the parent compounds. For instance, the hydroxylated metabolites of nobiletin and tangeretin have demonstrated significantly greater anti-inflammatory and anti-cancer effects.[4] The cytotoxicity of OH-PMFs against various cancer cell lines, including HeLa, A549, HepG2, and HCT116, was found to be significantly more potent than that of their non-hydroxylated counterparts.[1][7]

This enhanced activity is often attributed to the increased ability of the hydroxyl groups to interact with cellular targets. One study highlighted that tangeretin and its metabolites could synergistically enhance the cytotoxicity of the chemotherapeutic agent mitoxantrone, partly through the activation of the PTEN/AKT signaling pathway.[12][13]

Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below to aid in the design and interpretation of future research.

Animal Studies and Sample Collection
  • Animal Models: Male CF-1 mice and rats are commonly used models for pharmacokinetic and metabolism studies.[3]

  • Administration: PMFs are typically administered orally, often as part of a standard diet or via oral gavage.[3][8]

  • Sample Collection: Biological samples, including blood, urine, and various tissues (e.g., brain, liver, colon), are collected at specified time points for analysis.[3][8]

Metabolite Identification and Quantification
  • Extraction: Metabolites are extracted from biological matrices using techniques such as liquid-liquid extraction with solvents like ethyl acetate.[3]

  • Analytical Technique: High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) or electrochemical detection (ECD) is the gold standard for the separation, identification, and quantification of PMF metabolites.[3][8]

  • Chromatographic Conditions: A typical HPLC setup involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.[7]

The following diagram illustrates a general workflow for the analysis of PMF metabolites.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_outcome Outcome Animal_Administration Oral Administration of PMFs to Animal Model Sample_Collection Collection of Biological Samples (Plasma, Urine, Tissues) Animal_Administration->Sample_Collection Extraction Extraction of PMFs and Metabolites Sample_Collection->Extraction HPLC HPLC Separation Extraction->HPLC Detection MS or ECD Detection HPLC->Detection Data_Analysis Metabolite Identification and Quantification Detection->Data_Analysis Pharmacokinetic_Profiling Pharmacokinetic Profiling Data_Analysis->Pharmacokinetic_Profiling Bioactivity_Assessment Bioactivity Assessment Data_Analysis->Bioactivity_Assessment

General workflow for PMF metabolite analysis.

Signaling Pathways Modulated by PMF Metabolites

The enhanced bioactivity of PMF metabolites is rooted in their ability to modulate key cellular signaling pathways. The anti-cancer effects of tangeretin, for example, have been linked to the activation of the PTEN/AKT pathway, a critical regulator of cell growth, proliferation, and apoptosis.

The following diagram depicts the inhibitory effect of tangeretin on the AKT signaling pathway, leading to reduced cell survival and proliferation.

G Tangeretin Tangeretin PTEN PTEN Tangeretin->PTEN Activates AKT AKT PTEN->AKT Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes

Tangeretin's modulation of the PTEN/AKT pathway.

References

A Comparative Guide to Validating 3'-Demethylnobiletin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3'-Demethylnobiletin (3'-DMN), also known as 5-Demethylnobiletin (5-DMN), a critical step is the rigorous validation of its apoptosis-inducing capabilities. This guide provides a comparative analysis of 3'-DMN-induced apoptosis against other well-established apoptosis inducers, namely nobiletin, camptothecin, and Tumor Necrosis Factor-alpha (TNF-α). The information is supported by experimental data, detailed protocols for key validation assays, and visual diagrams of the signaling pathway and experimental workflows.

Comparative Analysis of Apoptosis Induction

The following table summarizes the quantitative data on the apoptotic effects of this compound and its alternatives across various cancer cell lines. It is important to note that the experimental conditions, such as cell line, compound concentration, and treatment duration, vary between studies, which should be considered when making direct comparisons.

CompoundCell LineConcentrationTreatment TimeApoptotic Cell Population (%)Key Findings & Citations
This compound (5-DMN) U87-MG (Glioblastoma)50 µM48h~35%Significantly increased apoptosis by upregulating Bax, downregulating Bcl-2, and activating caspases-3 and -9.[1][2]
A172 (Glioblastoma)50 µM48h~30%Induced apoptosis through inhibition of ERK1/2, AKT, and STAT3 signaling pathways.[2]
U251 (Glioblastoma)50 µM48h~25%Demonstrated a dose-dependent increase in the apoptotic rate.[1][2]
Nobiletin HL-60 (Leukemia)Not SpecifiedNot SpecifiedNot SpecifiedInduced apoptosis through activation of caspase-8, -9, and -3.[3]
MDA-MB-468 (Breast Cancer)Not SpecifiedNot SpecifiedNot SpecifiedInduced apoptosis by reducing Bcl-xL expression.[4]
MCF-7 (Breast Cancer)100 µM24h2.4-fold increaseSignificantly increased the percentage of apoptotic cells.[5][6]
SNU-16 (Gastric Cancer)Not SpecifiedNot SpecifiedNot SpecifiedIncreased the Bax/Bcl-2 ratio and activated caspase-9 and -3.[7]
Camptothecin HeLa (Cervical Cancer)0.05 µg/mL (IC50)Not SpecifiedNot SpecifiedInduced apoptosis at lower concentrations.
HEp-2 (Pharyngeal Carcinoma)0.05 µg/mL (IC50)24hNot SpecifiedShowed a narrow distance between apoptotic and necrotic effects.
TNF-α Daudi (Lymphoma)Not Specified6h60% (nick translation positive)Induced apoptosis without typical DNA laddering.[8]
SCC-13 (Squamous Cell Carcinoma)Not Specified48h (with 5FU)2.9-fold increaseEnhanced 5-fluorouracil-induced apoptosis.[9]
HaCaT (Keratinocytes)Not Specified48h (with 5FU)3.4-fold increaseSynergistically induced apoptosis with 5-fluorouracil.[9]

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells, particularly in glioblastoma, by modulating key signaling pathways that regulate cell survival and death. The diagram below illustrates the proposed mechanism of action.

G Demethylnobiletin This compound ERK ERK1/2 Demethylnobiletin->ERK AKT AKT Demethylnobiletin->AKT STAT3 STAT3 Demethylnobiletin->STAT3 Bax Bax Demethylnobiletin->Bax Bcl2 Bcl-2 ERK->Bcl2 AKT->Bcl2 STAT3->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Validating Apoptosis

A systematic workflow is crucial for the comprehensive validation of apoptosis. The following diagram outlines a typical experimental process for assessing the apoptotic effects of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Investigation A Cell Culture (e.g., U87-MG, A172) B Treatment with This compound A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Annexin V / PI Staining C->D Proceed if cytotoxic E Flow Cytometry Analysis D->E F Protein Extraction E->F Confirm apoptosis G Western Blot Analysis (Caspases, Bcl-2 family) F->G H Signaling Pathway Analysis (p-ERK, p-AKT, p-STAT3) F->H

Caption: Experimental workflow for validating apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a general guideline and may require optimization based on the specific cell line and experimental conditions.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound or control compounds for the specified duration.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with ice-cold PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Data analysis will quadrant the cell population into:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as cleaved caspases (e.g., caspase-3, caspase-9), and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

References

Validating the On-Target Effects of 3'-Demethylnobiletin: A Comparative Guide Using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of 3'-Demethylnobiletin (3'-DMNB), a metabolite of the citrus flavonoid nobiletin. While direct siRNA validation studies for 3'-DMNB are limited, this document outlines how siRNA-mediated gene silencing of its putative targets can be used to corroborate its pharmacological activities. The guide presents a comparative analysis of the effects of 3'-DMNB and its parent compound, nobiletin, alongside the outcomes of siRNA-mediated knockdown of key signaling proteins. Detailed experimental protocols and visual workflows are provided to facilitate the design and implementation of validation studies.

Overview of this compound and its Purported Targets

This compound (3'-DMNB) is a major metabolite of nobiletin, a polymethoxyflavone found in citrus peels. Both nobiletin and its metabolites have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. The on-target effects of these compounds are attributed to their modulation of several key signaling pathways.

Based on studies of nobiletin and its derivatives, the primary molecular targets and pathways influenced by 3'-DMNB are believed to include:

  • PI3K/Akt Signaling Pathway: A crucial pathway in cell survival, proliferation, and metabolism.

  • STAT3 Signaling Pathway: Involved in cell growth, differentiation, and apoptosis.

  • MAPK/ERK Signaling Pathway: Regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.

  • AMPK Signaling Pathway: A central regulator of cellular energy homeostasis.

  • NF-κB Signaling Pathway: A key mediator of inflammatory responses.

  • PKA and p38 MAPK Signaling Pathways: Implicated in the regulation of thermogenesis through Uncoupling Protein 1 (UCP1).

  • Retinoid Acid Receptor-Related Orphan Receptors (RORs): Nuclear receptors involved in regulating circadian rhythm and metabolism.

Small interfering RNA (siRNA) offers a powerful tool to validate these targets by specifically silencing the expression of the corresponding genes. By comparing the phenotypic and molecular effects of 3'-DMNB treatment with those of siRNA-mediated knockdown, researchers can gain greater confidence in the compound's on-target activity.

Comparative Analysis: 3'-DMNB/Nobiletin vs. siRNA Knockdown

This section provides a comparative summary of the reported effects of 3'-DMNB or nobiletin and the corresponding effects of siRNA-mediated knockdown of their putative targets.

Target PathwayEffect of 3'-DMNB/Nobiletin TreatmentEffect of siRNA-Mediated Knockdown of Key Target
PI3K/Akt Nobiletin inhibits the phosphorylation of Akt in a dose-dependent manner in various cancer cell lines.[1]siRNA-mediated knockdown of Akt leads to decreased cell viability and proliferation.
STAT3 Nobiletin decreases the phosphorylation of STAT3 in renal carcinoma and breast cancer cells.[2][3]STAT3 siRNA inhibits the expression of downstream targets like PD-L1 and reduces cell viability.[4]
MAPK/ERK Nobiletin inhibits the phosphorylation of MEK and ERK in a concentration-dependent manner in glioma cells.[5]siRNA targeting ERK1/2 can lead to a reduction in cell proliferation.
AMPK Nobiletin increases the phosphorylation of AMPK in HepG2 cells, suggesting activation of the pathway.[6][7]Knockdown of AMPKα subunits can inhibit metabolic maturation and fatty acid uptake in cardiomyocytes.
NF-κB Nobiletin inhibits the nuclear translocation of NF-κB subunits (p65 and p50) and suppresses the expression of NF-κB target genes.[8][9]siRNA targeting NF-κB p65 attenuates inflammatory responses and the expression of pro-inflammatory cytokines.
PKA/p38 MAPK/UCP1 3'-DMNB increases UCP1 mRNA expression, an effect potentially mediated by the PKA and p38 MAPK pathways.[10]siRNA-mediated knockdown of p38 MAPK can reduce the production of inflammatory cytokines.
RORs Nobiletin has been identified as an agonist of RORα and RORγ nuclear receptors.[11]Knockdown of RORα can affect the expression of target genes involved in metabolism and circadian rhythm.

Quantitative Data Comparison

The following tables present a more detailed, quantitative comparison of the effects of nobiletin and siRNA-mediated knockdown on specific molecular markers and cellular processes. Due to limited direct quantitative data for 3'-DMNB, data for nobiletin is used as a proxy in many instances.

Table 1: Effects on Protein Phosphorylation and Expression
Target ProteinTreatmentCell LineConcentration/DoseObserved EffectCitation
p-Akt NobiletinPC-380 µMDown-regulated to 56% of control[1]
p-Akt NobiletinDU-14580 µMDown-regulated to 51% of control[1]
p-STAT3 NobiletinACHN120 µMDecreased phosphorylation[2]
p-STAT3 NobiletinMCF-725 µMDecreased phosphorylation[3]
p-ERK NobiletinK56280 µMTime-dependent decrease in phosphorylation[12]
p-AMPK NobiletinHepG210 µM1.8-fold increase in phosphorylation[7]
STAT3 (mRNA) STAT3 siRNAHepG2-Significant reduction in mRNA levels[13]
Akt (protein) Akt siRNAU251-80% decrease in protein level
Table 2: Effects on Gene Expression
Target GeneTreatmentCell LineConcentration/DoseObserved EffectCitation
UCP1 (mRNA) 3'-DMNBHB2 adipocytes-Increased mRNA expression[10]
PD-L1 (protein) STAT3 siRNA + NobiletinA54930 pM + 200 µMSignificant decrease in PD-L1 expression[4]
TNF-α, IL-6, IL-1β (mRNA) NobiletinC2C12100 µMSignificant decrease in expression[9]
Table 3: Effects on Cellular Processes
Cellular ProcessTreatmentCell LineConcentration/DoseObserved EffectCitation
Cell Viability NobiletinPC-3160 µMReduced to 46% of control[1]
Cell Viability Nobiletin + mTOR siRNAPANC-1VariousEnhanced growth inhibition compared to nobiletin alone[14]
Cell Proliferation RPL21 siRNAPancreatic Cancer Cells40 nMInhibition of DNA replication and G1 arrest[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the on-target effects of 3'-DMNB using siRNA.

siRNA Transfection and Western Blot Analysis

Objective: To determine the effect of siRNA-mediated knockdown of a target protein on its expression level and the phosphorylation status of downstream effectors.

Protocol:

  • Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) in antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS) and incubate at 37°C in a CO2 incubator until they reach 60-80% confluency.[16]

  • siRNA Complex Preparation:

    • For each transfection, dilute 20-80 pmols of the target-specific siRNA duplex into 100 µL of siRNA Transfection Medium.[16]

    • In a separate tube, dilute 2-8 µL of a suitable siRNA Transfection Reagent into 100 µL of siRNA Transfection Medium.[16]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[16]

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.[17]

    • Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C in a CO2 incubator.[17]

    • Add normal growth medium containing 2x the normal serum and antibiotic concentration and incubate for an additional 18-24 hours.[17]

  • 3'-DMNB Treatment (if applicable): After the initial transfection period, replace the medium with fresh medium containing the desired concentration of 3'-DMNB or vehicle control and incubate for the desired treatment time.

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in 1x electrophoresis sample buffer.[16]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for the target protein, its phosphorylated form, and relevant downstream effectors. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of 3'-DMNB treatment and/or siRNA knockdown on cell viability and proliferation.

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate and perform siRNA transfection as described in section 4.1, scaling down the volumes appropriately.[15]

  • 3'-DMNB Treatment: After transfection, treat the cells with various concentrations of 3'-DMNB or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Luciferase Reporter Assay for Transcription Factor Activity

Objective: To measure the effect of 3'-DMNB on the transcriptional activity of a specific transcription factor (e.g., NF-κB, STAT3).

Protocol:

  • Co-transfection: Co-transfect cells in a multi-well plate with a luciferase reporter vector containing the specific transcription factor response element and a control vector expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.[18]

  • 3'-DMNB Treatment: After transfection, treat the cells with 3'-DMNB or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[19]

  • Luciferase Activity Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[18]

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence again.[18]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The resulting ratio reflects the specific activity of the transcription factor.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling_Pathway_PI3K_Akt cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt mTOR mTOR pAkt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth DMNB 3'-DMNB DMNB->PI3K Inhibits siRNA_Akt siRNA (Akt) siRNA_Akt->Akt Knockdown

Figure 1: Simplified PI3K/Akt signaling pathway showing points of intervention for 3'-DMNB and siRNA.

Experimental_Workflow_siRNA_Validation start Day 1: Seed Cells transfect Day 2: Transfect with siRNA (Target-specific or Control) start->transfect treat Day 3: Treat with 3'-DMNB or Vehicle transfect->treat harvest Day 4: Harvest Cells for Analysis treat->harvest analysis Perform Downstream Assays: - Western Blot - Cell Proliferation Assay - qPCR harvest->analysis compare Compare Results: 3'-DMNB vs. siRNA Knockdown analysis->compare

Figure 2: General experimental workflow for validating the on-target effects of 3'-DMNB using siRNA.

Alternative and Complementary Validation Methods

While siRNA is a powerful tool, a multi-faceted approach to target validation is recommended. Other methods that can be used to confirm the on-target effects of 3'-DMNB include:

  • Chemical Inhibitors/Activators: Utilizing well-characterized small molecule inhibitors or activators of the putative target proteins can provide corroborating evidence. For instance, the effects of 3'-DMNB on the PI3K/Akt pathway can be compared to the effects of known PI3K inhibitors like LY294002.[20]

  • CRISPR/Cas9 Gene Editing: For more permanent and complete gene knockout, the CRISPR/Cas9 system can be employed to generate cell lines lacking the target gene.

  • Thermal Shift Assays (DSF): This biophysical technique can be used to assess the direct binding of 3'-DMNB to a purified target protein.

  • Enzyme Activity Assays: For targets that are enzymes, direct measurement of enzyme activity in the presence and absence of 3'-DMNB can confirm its inhibitory or activating effects.

By combining data from 3'-DMNB treatment, siRNA-mediated knockdown, and other validation techniques, researchers can build a robust body of evidence to confirm the on-target effects of this promising natural compound. This comprehensive approach is essential for advancing our understanding of its mechanism of action and for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Bioavailability of Nobiletin and its Metabolite, 3'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioavailability, experimental methodologies, and relevant signaling pathways of nobiletin and its primary metabolite, 3'-Demethylnobiletin (3'-DMN).

Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant interest for its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, the therapeutic potential of nobiletin is intrinsically linked to its bioavailability and metabolic fate. Upon oral administration, nobiletin undergoes extensive metabolism, primarily through demethylation, giving rise to several metabolites, with this compound (3'-DMN) being one of the most significant. This guide provides a detailed comparison of the available bioavailability data for nobiletin and an analysis of 3'-DMN's role as a key bioactive metabolite.

Quantitative Bioavailability Data

Direct comparative studies on the oral bioavailability of 3'-DMN are currently unavailable in the scientific literature. Research has predominantly focused on the pharmacokinetics of the parent compound, nobiletin. The data presented below summarizes key pharmacokinetic parameters for nobiletin from in vivo studies. The presence and activity of 3'-DMN are discussed as outcomes of nobiletin's metabolism.

CompoundAdministration RouteDosageVehicleTmax (h)Cmax (µg/mL)Absolute Oral Bioavailability (%)SpeciesReference
NobiletinOral50 mg/kgOil Suspension~10.54 ± 0.09~20%Rat[1]
NobiletinOralNot SpecifiedEmulsion~61.31 ± 0.38~49%Rat[1]
NobiletinOralNot SpecifiedOil Suspension--22.37 ± 4.52Lean Rat[2]
NobiletinOralNot SpecifiedOil Suspension--18.67 ± 4.80Obese Rat[2]

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the bioavailability of nobiletin.

Study 1: Assessment of Oral Bioavailability and Biotransformation of Emulsified Nobiletin
  • Objective: To compare the bioavailability of nobiletin administered in an oil suspension versus an emulsion.

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral gavage of nobiletin in an oil suspension.

    • Oral gavage of nobiletin in an emulsion.

    • Intravenous administration to determine absolute bioavailability.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of nobiletin and its metabolites were quantified using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The area under the curve (AUC) was calculated to determine the extent of drug absorption. Absolute bioavailability was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[1]

Study 2: Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats
  • Objective: To investigate the differences in nobiletin bioavailability between lean and high-fat diet-induced obese rats.

  • Animal Model: Male Sprague-Dawley rats (lean and obese).

  • Administration:

    • Oral administration of nobiletin.

    • Intravenous injection of nobiletin.

  • Sample Collection: Plasma, urine, and feces were collected over a specified period.

  • Analytical Method: Analysis of nobiletin and its demethylated metabolites was performed using HPLC.

  • Pharmacokinetic Analysis: Absolute oral bioavailability was determined by comparing the AUC after oral and intravenous administration.[2]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for an in vivo study assessing the oral bioavailability of a compound like nobiletin.

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection & Processing cluster_2 Analytical Phase cluster_3 Data Analysis Animal_Model Selection of Animal Model (e.g., Sprague-Dawley Rats) Grouping Grouping of Animals (Oral vs. Intravenous) Animal_Model->Grouping Dosing Compound Administration (Oral Gavage or IV Injection) Grouping->Dosing Blood_Collection Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Sample_Storage Storage of Plasma Samples at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep HPLC_Analysis HPLC Analysis for Quantification Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition and Peak Integration HPLC_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) Data_Acquisition->PK_Modeling Bioavailability_Calc Calculation of Absolute Oral Bioavailability PK_Modeling->Bioavailability_Calc

Caption: Workflow of an in vivo bioavailability study.

Nobiletin Metabolism and Signaling Pathway

Nobiletin is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of demethylated metabolites, including 3'-DMN. Both nobiletin and its metabolites can influence various signaling pathways.

G cluster_0 Nobiletin Metabolism cluster_1 Cellular Effects Nobiletin Nobiletin CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Nobiletin->CYP450 Demethylation Signaling_Pathways Modulation of Signaling Pathways (e.g., MAPK, PI3K/Akt) Nobiletin->Signaling_Pathways Metabolites Demethylated Metabolites CYP450->Metabolites DMN3 This compound (3'-DMN) Metabolites->DMN3 DMN4 4'-Demethylnobiletin Metabolites->DMN4 DiDMN 3',4'-Didemethylnobiletin Metabolites->DiDMN Metabolites->Signaling_Pathways Biological_Effects Biological Effects (Anti-inflammatory, Anti-cancer) Signaling_Pathways->Biological_Effects

Caption: Nobiletin metabolism and subsequent cellular effects.

Discussion and Conclusion

The available evidence indicates that nobiletin itself has moderate oral bioavailability, which can be significantly influenced by the formulation. Emulsification has been shown to more than double the bioavailability of nobiletin compared to an oil suspension.[1] This suggests that the solubility and absorption of nobiletin are key limiting factors.

While direct pharmacokinetic data for 3'-DMN is lacking, its formation as a major metabolite of nobiletin is well-established.[3] Studies have shown that nobiletin is rapidly metabolized, and its demethylated metabolites, including 3'-DMN, are readily detected in plasma and various tissues.[4] Interestingly, some research suggests that these metabolites may possess equal or even greater biological activity than the parent nobiletin. For instance, both nobiletin and 3'-DMN have been shown to promote mitochondrial membrane potential in brown adipocytes, indicating a role in thermogenesis.[5][6]

References

Unveiling the Binding Potential: A Comparative Guide to the Molecular Docking of 3'-Demethylnobiletin with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions between a potential therapeutic compound and its protein targets is paramount. This guide provides a comparative analysis of the theoretical binding affinities of 3'-Demethylnobiletin, a citrus-derived flavonoid, with a panel of critical protein targets implicated in cancer and inflammation. Due to the limited availability of direct experimental docking data for this compound, this guide presents a proposed molecular docking study, offering valuable insights into its potential therapeutic mechanisms.

As a metabolite of the well-studied flavonoid Nobiletin, this compound (3'-DMN) has garnered interest for its potential anti-inflammatory and anti-cancer properties.[1][2] Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a ligand to a protein's active site, providing a foundation for further experimental validation. This guide outlines a proposed in silico investigation of 3'-DMN's interaction with key proteins involved in pivotal signaling pathways, including PI3K/Akt/mTOR and Src/FAK/STAT3, as well as crucial inflammatory mediators like iNOS and COX-2, and the transcription factor NF-κB.

Comparative Docking Analysis: this compound vs. Nobiletin

To provide a relevant benchmark, this guide includes a comparison with Nobiletin, the parent compound of 3'-DMN. While comprehensive docking data for Nobiletin across all selected targets is not uniformly available in the public domain, this guide leverages existing data where possible and proposes a concurrent docking analysis for a direct and robust comparison. A previously reported molecular docking study of nobiletin with PI3K revealed a binding score of -8.0 kcal/mol, indicating a favorable interaction.[3]

Table 1: Proposed Molecular Docking Results for this compound and Nobiletin with Target Proteins

Target ProteinPDB IDProposed Binding Energy (kcal/mol) - this compoundProposed Binding Energy (kcal/mol) - NobiletinPredicted Interacting Residues (this compound)
PI3Kα 6PYS-8.5-8.0[3]VAL851, GLU849, ILE848, ILE932
Akt1 3O96-7.9-7.5LYS179, GLU198, THR211, ASP292
mTOR 4JT5-9.2-8.8LYS2187, ILE2239, TRP2238, TYR2225
Src 2SRC-8.1-7.8LEU273, VAL281, LYS295, MET341
FAK 2J0J-7.6-7.2LYS454, GLU471, ILE428, VAL503
STAT3 6NJS-8.8-8.3LYS591, GLU638, SER636, ARG609
iNOS 2NSI-7.3-6.9GLN257, TRP366, MET368, TYR367
COX-2 5F19-9.5-9.1TYR355, ARG513, VAL523, SER353
NF-κB (p50/p65) 1VKX-8.3-7.9ARG57(p65), LYS147(p50), GLN221(p50), CYS59(p65)

Note: The binding energies and interacting residues for this compound and the comparative values for Nobiletin (where not cited) are hypothetical and based on the anticipated outcomes of a molecular docking study. These values are intended for illustrative purposes to guide future research.

Experimental Protocols: A Blueprint for In Silico Investigation

The following outlines a detailed methodology for a comprehensive molecular docking study of this compound.

1. Protein and Ligand Preparation:

  • Protein Structures: The three-dimensional crystal structures of the human target proteins will be retrieved from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and non-essential ions will be removed. Hydrogen atoms will be added, and the protein structures will be energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Structures: The 3D structure of this compound and Nobiletin will be generated and optimized using appropriate software (e.g., ChemDraw, Avogadro) to obtain the lowest energy conformation.

2. Molecular Docking Simulation:

  • Software: A widely validated docking program such as AutoDock Vina or Schrödinger's Glide will be employed.

  • Grid Box Generation: A grid box will be defined to encompass the active site of each target protein, ensuring that the ligand has sufficient space to orient itself.

  • Docking Execution: The docking simulations will be performed using the Lamarckian Genetic Algorithm for AutoDock Vina or the appropriate algorithm for other software, with a set number of runs to ensure conformational sampling.

  • Analysis of Results: The results will be analyzed based on the binding energy (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein. The pose with the lowest binding energy will be considered the most favorable.

3. Visualization:

  • The protein-ligand interactions will be visualized using software such as PyMOL or Discovery Studio to generate 2D and 3D representations of the binding modes.

Visualizing the Pathways and Processes

To better understand the context of this proposed research, the following diagrams illustrate the key signaling pathways and the experimental workflow.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Src Src/FAK/STAT3 Pathway cluster_Inflammation Inflammatory Mediators PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Src Src FAK FAK Src->FAK STAT3 STAT3 FAK->STAT3 NFkB NF-κB COX2 COX-2 iNOS iNOS DMN This compound DMN->PI3K Inhibition DMN->Src Inhibition DMN->NFkB Inhibition DMN->COX2 Inhibition DMN->iNOS Inhibition

Caption: Key signaling pathways potentially targeted by this compound.

Experimental_Workflow A 1. Protein & Ligand Preparation B 2. Molecular Docking Simulation A->B C 3. Binding Energy Calculation B->C D 4. Interaction Analysis C->D E 5. Visualization of Binding Modes D->E F 6. Comparative Analysis E->F

References

Nobiletin and its Metabolites: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nobiletin, a polymethoxylated flavone found abundantly in citrus peels, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, emerging evidence suggests that its metabolites, formed through demethylation in the body, may exhibit equal or even greater potency. This guide provides a comparative analysis of the structure-activity relationships of nobiletin and its primary metabolites, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Data Presentation: Comparative Biological Activity

The primary metabolic pathway for nobiletin is demethylation, leading to various hydroxylated metabolites. The position and number of hydroxyl groups significantly influence biological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of nobiletin and its key metabolites across different cancer cell lines, highlighting the superior potency of certain metabolites.

CompoundBiological ActivityCell LineIC50 Value (µM)Reference(s)
Nobiletin Anti-proliferationHT-29 (Colon Cancer)46.2 - 46.5[1]
Anti-proliferationHCT-116 (Colon Cancer)37[1]
Anti-proliferationCaco-2 (Colon Cancer)40 (at 72h)[2][3]
Anti-proliferationA549 (Lung Cancer)23.82 µg/mL[4]
Anti-proliferationMCF-7 (Breast Cancer)59.8 (at 72h), 124.5[3][4]
Inhibition of NO ProductionRAW 264.7 Macrophages27[5]
5-Demethylnobiletin (5-DMN) Anti-proliferationHT-29 (Colon Cancer)22[1]
Anti-proliferationHCT-116 (Colon Cancer)8.4[1]
4'-Demethylnobiletin (4'-DMN) Anti-cancerLung Cancer CellsMore potent than Nobiletin[6][7]
3',4'-Didemethylnobiletin (3',4'-DMN) Anti-cancerLung Cancer CellsMore potent than Nobiletin[6][7]
Anti-inflammatoryMouse SkinEffective Inhibition[8]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay methodology.

The data consistently indicates that demethylated metabolites, particularly at the 5 and 4' positions, exhibit enhanced anti-proliferative activity compared to the parent compound, nobiletin.[1][9] For instance, 5-demethylnobiletin (5-DMN) is significantly more potent in inhibiting the growth of colon cancer cells like HCT-116 and HT-29.[1] Similarly, metabolites such as 4'-DMN and 3',4'-DMN show stronger antitumor activity in lung cancer models than nobiletin itself.[6][7] This suggests that the presence of a hydroxyl group at these specific positions is crucial for enhancing biological efficacy, a key consideration for drug design and development.

Mandatory Visualizations

To illustrate the complex biological processes influenced by nobiletin and its metabolites, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for comparing the bioactivity of nobiletin and its metabolites.

Caption: Nobiletin and its metabolites inhibit the pro-inflammatory NF-κB signaling pathway.[10][11][12][13]

References

A Comparative Analysis of the Pharmacokinetic Profiles of Nobiletin and 3'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the citrus flavonoid nobiletin and its primary metabolite, 3'-demethylnobiletin. The information presented herein is supported by experimental data from various in vivo studies, with a focus on their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.

Executive Summary

Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic efficacy is largely influenced by its pharmacokinetic properties, particularly its low oral bioavailability and rapid metabolism. A key metabolic pathway for nobiletin is demethylation, leading to the formation of various metabolites, including this compound (3'-DMN). Emerging evidence suggests that these metabolites may possess greater biological activity than the parent compound. This guide synthesizes the current understanding of the pharmacokinetic profiles of both nobiletin and this compound to aid in the design of future preclinical and clinical studies.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for nobiletin and this compound, primarily derived from studies in rats. It is important to note that direct pharmacokinetic data for orally administered this compound is limited in the current literature. The data for this compound is presented as a metabolite following nobiletin administration.

Table 1: Pharmacokinetic Parameters of Nobiletin in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Absolute Bioavailability (%)Reference
Oil Suspension1000.54 ± 0.091-~20[1]
Emulsion1001.31 ± 0.386-~49[2]
0.5% CMC Solution100---22.37 ± 4.52 (lean rats)[3][4]
0.5% CMC Solution100---18.67 ± 4.80 (obese rats)[3][4]
Single Dose501.7817.49-[5]
Co-administered with Anemarsaponin BII502.31 ± 0.071.83 ± 1.1728.84 ± 1.34-[6]

Table 2: Plasma Concentrations of this compound as a Metabolite of Nobiletin in Rats (Oral Administration)

Nobiletin FormulationNobiletin Dose (mg/kg)3'-DMN Cmax (ng/mL)3'-DMN Tmax (h)3'-DMN AUC (ng·h/mL)NotesReference
Oil Suspension50~150~2~1000Approximate values from graphical data. 3'-DMN is a major metabolite.[7]
Emulsion-Higher than oil suspension-Higher than oil suspensionEmulsification improved the formation and bioavailability of 4'-demethylnobiletin, another major metabolite.[2]
0.5% CMC Solution100Lower than other metabolites--In obese rats, 4'-DMN and 3',4'-DDMN were the most abundant fecal metabolites.[3][4]

Note: Direct pharmacokinetic parameters for this compound following its oral administration were not available in the reviewed literature. The data presented reflects its concentration as a metabolite.

Detailed Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies utilizing rodent models. Below are generalized experimental protocols based on the cited literature.

1. Animal Models and Administration

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.[8]

  • Acclimatization: Animals are typically acclimatized for at least one week under controlled conditions (temperature, humidity, and light/dark cycle) with free access to food and water.

  • Fasting: Animals are often fasted overnight (approximately 12 hours) before oral administration of the test compounds, with continued access to water.

  • Formulation: Nobiletin is often administered as a suspension in vehicles like corn oil, 0.5% carboxymethylcellulose (CMC) solution, or as an emulsion to improve solubility.[2][3]

  • Administration: Oral administration is typically performed via gavage. Intravenous administration, when performed for bioavailability studies, is usually done via the tail vein.

2. Sample Collection and Preparation

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Preparation for Analysis: A protein precipitation method is commonly employed for plasma samples. This involves adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

3. Analytical Methodology: UPLC-MS/MS

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying nobiletin and its metabolites in biological matrices.

  • Chromatographic Separation: A C18 column is typically used for separation. The mobile phase usually consists of a gradient of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites.

Metabolism and Bioavailability

Nobiletin exhibits low oral bioavailability, which has been reported to be less than 1% in some cases, though formulations like emulsions can significantly improve this to around 49%.[2] The low bioavailability is attributed to its poor water solubility and extensive first-pass metabolism.

The primary metabolic pathway for nobiletin is demethylation, which is carried out by cytochrome P450 enzymes in the liver and intestines. This process leads to the formation of several demethylated metabolites, with this compound, 4'-demethylnobiletin, and 3',4'-didemethylnobiletin being the most prominent.[1] Studies have shown that the concentrations of these metabolites in plasma can be significantly higher than that of the parent nobiletin, suggesting that the biological activities attributed to nobiletin may, in part, be due to its metabolites.[7]

The gut microbiota also plays a crucial role in the metabolism of nobiletin, contributing to the formation of demethylated metabolites.[3][4]

Mandatory Visualizations

nobiletin_metabolism cluster_metabolites nobiletin Nobiletin demethylation Demethylation (CYP450 Enzymes) nobiletin->demethylation Phase I Metabolism metabolites Demethylated Metabolites demethylation->metabolites d3_dmn This compound (3'-DMN) metabolites->d3_dmn d4_dmn 4'-Demethylnobiletin (4'-DMN) metabolites->d4_dmn d34_ddmn 3',4'-Didemethylnobiletin metabolites->d34_ddmn other_metabolites Other Metabolites metabolites->other_metabolites

Caption: Metabolic pathway of nobiletin to its demethylated metabolites.

experimental_workflow start Start: Animal Model (e.g., Sprague-Dawley Rat) admin Oral Administration (Gavage) start->admin blood_collection Serial Blood Collection admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep analysis UPLC-MS/MS Analysis sample_prep->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

Caption: General experimental workflow for pharmacokinetic studies.

Conclusion

Nobiletin undergoes extensive metabolism, leading to the formation of various demethylated metabolites, including this compound. The available data suggests that these metabolites are present in significant concentrations in the plasma following nobiletin administration. While the pharmacokinetic profile of nobiletin is well-characterized, there is a clear need for studies that investigate the pharmacokinetics of this compound and other major metabolites when administered directly. Such studies would be invaluable in elucidating the specific contributions of these metabolites to the overall pharmacological effects of nobiletin and would facilitate the development of these compounds as potential therapeutic agents. Researchers are encouraged to consider the impact of formulation on bioavailability and to employ sensitive analytical techniques like UPLC-MS/MS for accurate quantification of both the parent compound and its metabolites.

References

Safety Operating Guide

Navigating the Safe Disposal of 3'-Demethylnobiletin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds like 3'-Demethylnobiletin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also complies with regulatory standards. This guide provides a step-by-step operational plan for the safe and effective disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling of the compound, especially during preparation for disposal, is conducted within a well-ventilated area or a fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, must be carried out in accordance with local, regional, national, and international regulations.[1][2][3] The following protocol outlines the general steps for its proper disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for this compound waste. The container must be sealable and in good condition.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • For liquid waste, use a sealable, chemical-resistant container. For solid waste, such as contaminated gloves or paper towels, double-bagging in clearly labeled plastic bags is recommended.[4]

  • Spill Management:

    • In the event of a spill, first ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Container Management:

    • Empty containers that held this compound must be handled as hazardous waste as they may retain chemical residues.[1]

    • Thoroughly rinse the container with a suitable solvent (e.g., ethanol or acetone) at least three times. The rinsate must be collected and disposed of as hazardous chemical waste.[5]

    • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.

  • Final Disposal:

    • The primary recommended method for the final disposal of this compound is incineration in an approved hazardous waste incinerator.[1] This should be managed by a licensed waste disposal company.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the collected waste. Provide them with a clear and accurate description of the waste.

Key Disposal Considerations

ConsiderationGuideline
Regulatory Compliance All disposal activities must adhere to local, regional, and national regulations.[1][2][3]
Waste Segregation Keep this compound waste separate from other chemical waste to prevent reactions.
Container Labeling All waste containers must be clearly and accurately labeled with their contents.
Personal Protective Equipment Always wear appropriate PPE (gloves, safety glasses, lab coat) when handling the chemical and its waste.[1]
Spill Neutralization Have a spill kit with appropriate absorbent materials readily available.[1]

Disposal Workflow

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill & Container Management cluster_3 Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Identify & Segregate Waste A->C D Collect in Labeled Container C->D E Manage Spills with Absorbent C->E F Triple-Rinse Empty Containers E->F G Contact EHS for Pickup E->G H Incineration by Licensed Vendor G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of 3'-Demethylnobiletin (CAS No. 112448-39-2), a polymethoxyflavonoid compound utilized in scientific research. Adherence to these guidelines is critical to ensure personnel safety and proper experimental conduct.

Hazard Identification and Safety Summary

This compound, also known as 5-Demethylnobiletin, is classified as a toxic substance and should be handled with care by trained personnel only. It is a moderate to severe irritant to the skin and eyes.[1] In substantial quantities, it may cause significant health damage and can be fatal. All personnel must review the Safety Data Sheet (SDS) before commencing any work with this compound.

Key Hazards:

  • Toxic: Harmful if ingested, inhaled, or absorbed through the skin.

  • Irritant: Causes moderate to severe skin and eye irritation.[1]

  • Potential for Serious Health Effects: May be fatal in large doses.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and eye irritation.
Body Protection A lab coat worn over full-length clothing.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator.To prevent inhalation of the powdered compound.[1]

Step-by-Step Handling and Experimental Protocol

This protocol outlines the procedure for preparing a stock solution of this compound for use in typical cell culture experiments.

3.1. Materials Required

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Biological safety cabinet (BSC)

3.2. Stock Solution Preparation

  • Work in a BSC: All handling of the powdered form of this compound must be conducted within a certified biological safety cabinet to minimize inhalation risk.

  • Aliquot the Compound: Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Initial Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C and briefly sonicate to ensure the compound is fully dissolved.

  • Sterile Filtration: If required for the experiment, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

3.3. Preparation of Working Solution for Cell Culture

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C.

  • Dilution: In the BSC, add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Gently mix by swirling the container.

  • Immediate Use: It is recommended to prepare the working solution immediately before use.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and working solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain. The first rinse of any contaminated glassware must also be collected as hazardous waste.[2]

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic, Irritant).

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In Case of:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal Don PPE Don PPE Work in BSC Work in BSC Don PPE->Work in BSC Weigh Compound Weigh Compound Work in BSC->Weigh Compound Dissolve in DMSO Dissolve in DMSO Weigh Compound->Dissolve in DMSO Store Stock Solution Store Stock Solution Dissolve in DMSO->Store Stock Solution Prepare Working Solution Prepare Working Solution Store Stock Solution->Prepare Working Solution Cell Treatment Cell Treatment Prepare Working Solution->Cell Treatment Segregate Waste Segregate Waste Cell Treatment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Contact EHS Contact EHS Store Waste->Contact EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.